5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide
Description
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Properties
IUPAC Name |
5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO3S/c1-4-13(5-2)17(14,15)11-8-9(12)6-7-10(11)16-3/h6-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITONLXAEQJJKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358257 | |
| Record name | 5-Bromo-N,N-diethyl-2-methoxybenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
428471-30-1 | |
| Record name | 5-Bromo-N,N-diethyl-2-methoxybenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide
This technical guide provides a comprehensive overview of the chemical properties of 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide, tailored for researchers, scientists, and professionals in drug development. The document summarizes key chemical data, outlines plausible experimental protocols for its synthesis and purification, and describes expected analytical characteristics.
Core Chemical Properties
This compound is a halogenated aromatic sulfonamide. The following table summarizes its key quantitative chemical properties based on available data.
| Property | Value | Reference(s) |
| CAS Number | 428471-30-1 | [1][2] |
| Molecular Formula | C₁₁H₁₆BrNO₃S | [1][2][3] |
| Molecular Weight | 322.22 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 86-94 °C | [1][2][3] |
| Boiling Point | 409.5 ± 55.0 °C at 760 mmHg | [3] |
| Density | 1.4 - 1.45 g/cm³ | [2][3] |
| Solubility | Slightly soluble in water; Soluble in DMSO and DMF | [2] |
| Purity | >98% | [2] |
| Flash Point | 201.4 ± 31.5 °C | [3] |
Experimental Protocols
Hypothetical Synthesis Workflow
Caption: Hypothetical workflow for the synthesis and purification of the target compound.
Detailed Synthesis Methodology
-
Reaction Setup: To a solution of 5-bromo-2-methoxybenzenesulfonyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as triethylamine (1.5 eq) or pyridine (1.5 eq).
-
Amine Addition: Cool the mixture to 0 °C using an ice bath. To this stirred solution, add diethylamine (1.1 eq) dropwise.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification Protocol
-
Recrystallization: Dissolve the crude this compound in a minimal amount of a hot solvent system, such as an ethanol/water mixture.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product.
Analytical Characterization (Expected)
While specific spectral data for this compound is not publicly available, the following are the expected characteristics based on its structure.
¹H NMR Spectroscopy
-
Aromatic Protons: Three signals in the aromatic region (typically δ 6.8-7.8 ppm). Due to the substitution pattern, one would expect a doublet, a doublet of doublets, and another doublet.
-
Methoxy Group: A singlet at approximately δ 3.8-4.0 ppm, integrating to 3H.
-
Ethyl Groups: A quartet at approximately δ 3.2-3.4 ppm (CH₂) integrating to 4H, and a triplet at approximately δ 1.1-1.3 ppm (CH₃) integrating to 6H.
¹³C NMR Spectroscopy
-
Aromatic Carbons: Six signals in the aromatic region (typically δ 110-160 ppm), with the carbon attached to the methoxy group being the most downfield and the carbon attached to bromine also showing a characteristic shift.
-
Methoxy Carbon: A signal around δ 55-60 ppm.
-
Ethyl Carbons: Two signals, one for the CH₂ group (around δ 40-45 ppm) and one for the CH₃ group (around δ 12-15 ppm).
Infrared (IR) Spectroscopy
-
S=O Stretching: Two characteristic strong absorption bands for the sulfonyl group, typically in the ranges of 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric).
-
C-N Stretching: A band in the region of 1300-1350 cm⁻¹.
-
C-O Stretching (Aromatic Ether): A strong band around 1230-1270 cm⁻¹.
-
Aromatic C-H Stretching: Signals above 3000 cm⁻¹.
-
Aliphatic C-H Stretching: Signals just below 3000 cm⁻¹.
-
C-Br Stretching: A band in the fingerprint region, typically below 600 cm⁻¹.
Mass Spectrometry (MS)
-
Molecular Ion Peak: The mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two peaks of similar intensity separated by 2 m/z units.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information regarding the biological activity or the associated signaling pathways of this compound. Research on structurally similar benzenesulfonamide derivatives has indicated a wide range of biological activities, including anticancer properties, often through the inhibition of enzymes like carbonic anhydrases or by targeting tubulin. However, without specific studies on the title compound, any discussion of its biological role would be speculative. Further research is required to elucidate its pharmacological profile.
Conclusion
This compound is a well-defined chemical entity with established physical properties. While specific experimental and biological data are sparse, this guide provides a robust framework for its synthesis, purification, and characterization based on established chemical principles for sulfonamides. The lack of data on its biological activity presents an opportunity for future research to explore the potential therapeutic applications of this compound.
References
5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide (CAS 428471-30-1): A Technical Overview and Future Research Perspectives
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the available information on 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide, a chemical intermediate with potential applications in pharmaceutical and chemical synthesis. Due to the limited publicly available research on this specific compound, this document also explores its potential biological significance by drawing parallels with structurally related benzenesulfonamide derivatives.
Physicochemical Properties
This compound is a white to off-white crystalline powder.[1] Its key physicochemical properties are summarized in the table below, compiled from various chemical supplier and database sources.
| Property | Value | Source(s) |
| CAS Number | 428471-30-1 | [1][2] |
| Molecular Formula | C₁₁H₁₆BrNO₃S | [3] |
| Molecular Weight | 322.22 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 90-94 °C | [3] |
| Boiling Point | 409.5 ± 55.0 °C at 760 mmHg | [3] |
| Density | 1.4 ± 0.1 g/cm³ | [3] |
| Solubility | Slightly soluble in water; soluble in organic solvents like DMSO and DMF. | [1] |
| Purity | >98% (as offered by commercial suppliers) | [1] |
| Storage | Store in a cool, dry place, tightly sealed and protected from light and moisture. | [1] |
Synthesis
Generalized Synthetic Workflow
The following diagram illustrates a plausible workflow for the synthesis of the target compound.
References
An In-depth Technical Guide to 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide is a halogenated aromatic sulfonamide. The benzenesulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting diverse biological activities. These activities often stem from the ability of the sulfonamide group to mimic a tetrahedral transition state and interact with enzyme active sites. The presence of a bromine atom and a methoxy group on the phenyl ring, along with the N,N-diethyl substitution on the sulfonamide nitrogen, are expected to modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its pharmacokinetic profile and biological target interactions. This document provides a comprehensive overview of the known properties of this compound and outlines hypothetical experimental workflows for its synthesis and biological evaluation based on established methodologies for analogous compounds.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a central benzene ring substituted with a bromine atom, a methoxy group, and a diethylsulfonamide group.
Table 1: Chemical Identifiers and Molecular Properties
| Parameter | Value | Reference |
| Molecular Formula | C11H16BrNO3S | [1][2] |
| Molecular Weight | 322.22 g/mol | [1] |
| CAS Number | 428471-30-1 | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Purity | >98% | [2] |
Table 2: Physicochemical Data
| Property | Value | Reference |
| Melting Point | 86-94 °C | [1][2] |
| Boiling Point | 409.5 ± 55.0 °C at 760 mmHg | [1] |
| Density | 1.4 - 1.45 g/cm³ | [1][2] |
| Solubility | Slightly soluble in water; Soluble in DMSO and DMF | [2] |
| Storage | Store in a cool, dry place, protected from light and moisture | [2] |
Experimental Protocols
General Synthesis Approach
The synthesis of this compound would likely proceed through the sulfonation of a substituted benzene precursor, followed by chlorination and subsequent amination. A plausible synthetic route is outlined in the workflow diagram below. This approach is analogous to general methods for the preparation of aromatic sulfonamides.
Hypothetical Biological Screening Workflow
Given that substituted benzenesulfonamides are known to exhibit a range of biological activities, including enzyme inhibition, a general workflow for screening the biological activity of this compound is proposed. This workflow begins with broad-spectrum screening and progresses to more specific assays for identified activities.
Potential Research Applications
Derivatives of benzenesulfonamide are investigated for a wide range of therapeutic applications.[3][4][5] Research into this compound could be directed towards several areas:
-
Enzyme Inhibition: Many benzenesulfonamides are known to be potent enzyme inhibitors.[6] The subject compound could be screened against various enzyme families, such as carbonic anhydrases, kinases, or proteases, to identify potential therapeutic targets.
-
Antimicrobial Activity: Sulfonamides were among the first classes of antibiotics discovered and continue to be a source of new antimicrobial agents.[5] The compound could be tested against a panel of pathogenic bacteria and fungi.
-
Anticancer Research: Certain benzenesulfonamide derivatives have demonstrated anticancer properties.[5] Investigations could explore the cytotoxic effects of this compound on various cancer cell lines.
The specific substitution pattern of this compound provides a unique chemical entity that warrants further investigation to elucidate its potential biological activities and therapeutic applications. The methodologies and workflows presented in this guide offer a foundational framework for such research endeavors.
References
- 1. chemigran.com [chemigran.com]
- 2. N,n-diethyl 5-bromo-2-methoxybenzenesulfonamide - Cas No: 428471-30-1 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide, a valuable intermediate in pharmaceutical and chemical research. This document details the synthetic pathway, experimental protocols, and key characterization data.
Overview of the Synthetic Pathway
The synthesis of this compound is primarily achieved through a nucleophilic substitution reaction. The key starting material, 5-bromo-2-methoxybenzenesulfonyl chloride, is reacted with diethylamine to yield the desired product. This reaction is a standard method for the formation of sulfonamides.
The logical flow of this synthesis is illustrated in the diagram below.
5-Bromo-N,N-diethyl-2-methoxybenzenesulfonamide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical, chemical, and potential biological properties of 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide. The information is compiled for an audience of researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental methodologies, and a speculative exploration of its biological significance.
Core Physical and Chemical Properties
This compound is a halogenated aromatic sulfonamide. Its core structure consists of a benzene ring substituted with a bromine atom, a methoxy group, and a diethylsulfonamide moiety. The physical and chemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₆BrNO₃S | [1][2] |
| Molecular Weight | 322.22 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 90-94 °C | [1] |
| Boiling Point | 409.5 ± 55.0 °C at 760 mmHg | [1] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| Solubility | Slightly soluble in water; Soluble in organic solvents such as DMSO and DMF | [2] |
| Purity | >98% | [2] |
| Storage | Store in a cool, dry place, tightly sealed, and protected from light and moisture. | [2] |
Experimental Protocols
While specific experimental protocols for the synthesis, purification, and analysis of this compound are not extensively detailed in publicly available literature, a plausible synthetic route and analytical methods can be extrapolated from established procedures for structurally similar compounds.
Proposed Synthesis Workflow
The synthesis of this compound can be envisioned through a two-step process starting from 2-methoxy-5-bromobenzenesulfonyl chloride.
Step 1: Synthesis of 2-methoxy-5-bromobenzenesulfonyl chloride
The synthesis would likely begin with the chlorosulfonation of 4-bromoanisole.
-
Reaction: 4-bromoanisole is reacted with chlorosulfonic acid, typically at reduced temperatures (e.g., 0-5 °C), followed by warming to room temperature.
-
Work-up: The reaction mixture is carefully quenched by pouring it onto ice, and the resulting precipitate, 2-methoxy-5-bromobenzenesulfonyl chloride, is collected by filtration, washed with cold water, and dried.
Step 2: Sulfonamide Formation
The prepared sulfonyl chloride is then reacted with diethylamine to form the desired sulfonamide.
-
Reaction: 2-methoxy-5-bromobenzenesulfonyl chloride is dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran). To this solution, diethylamine and a base (such as triethylamine or pyridine to scavenge the HCl byproduct) are added, usually at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion.
-
Work-up: The reaction mixture is washed sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
Purification Protocol
The crude product can be purified using standard laboratory techniques.
-
Recrystallization: The crude solid can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure crystalline product.
-
Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) would likely be effective for eluting the target compound.
Analytical Methods
The identity and purity of the synthesized this compound would be confirmed by standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be suitable for assessing the purity of the compound.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water, often with a small amount of an acid modifier like formic acid (0.1%).
-
Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the structure of the molecule. Expected characteristic signals would include those for the aromatic protons, the methoxy group protons, and the ethyl group protons in the ¹H NMR spectrum, and corresponding signals in the ¹³C NMR spectrum.
-
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Potential Biological Activity and Signaling Pathways
While there is no direct experimental data on the biological activity of this compound, the benzenesulfonamide scaffold is a well-established pharmacophore, most notably as an inhibitor of carbonic anhydrases (CAs).[1][3][4] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] Inhibition of specific CA isoforms has therapeutic applications in various conditions, including glaucoma, epilepsy, and some cancers.[1][3]
Hypothetical Mechanism of Action: Carbonic Anhydrase Inhibition
Based on the extensive literature on benzenesulfonamide-based CA inhibitors, it is plausible that this compound could act as an inhibitor of one or more carbonic anhydrase isoforms. The primary sulfonamide group is a key zinc-binding group in the active site of carbonic anhydrases.[4] Although the target compound is a tertiary sulfonamide, it is possible it could be metabolized in vivo to a primary or secondary sulfonamide, or it may interact with the enzyme through other mechanisms.
Disclaimer: The biological activity and signaling pathway described above are hypothetical and based on the known pharmacology of the benzenesulfonamide class of compounds. Further experimental validation is required to determine the actual biological targets and mechanism of action of this compound.
This technical guide serves as a foundational resource for researchers interested in this compound. The provided data and proposed experimental approaches offer a starting point for further investigation into the chemical and biological properties of this compound.
References
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N,n-diethyl 5-bromo-2-methoxybenzenesulfonamide - Cas No: 428471-30-1 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 3. Optimization of heterocyclic substituted benzenesulfonamides as novel carbonic anhydrase IX inhibitors and their structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Solubility Profile of 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of the pharmaceutical intermediate and chemical reagent, 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on reported qualitative solubility and provides comprehensive, standardized experimental protocols for determining thermodynamic and kinetic solubility. These methodologies are essential for researchers in drug discovery and development for assessing the compound's suitability for various experimental and formulation contexts.
Core Concepts in Solubility Assessment
The solubility of a compound is a critical physicochemical parameter that influences its bioavailability, formulation, and efficacy. Two key types of solubility are often considered in pharmaceutical sciences:
-
Thermodynamic Solubility: This refers to the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. It is a fundamental property of the compound in a given solvent. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[1][2]
-
Kinetic Solubility: This is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer.[2][3][4] It is a non-equilibrium measurement that is often used in high-throughput screening during early drug discovery to identify potential solubility issues.[5]
Solubility Data for this compound
Currently, publicly available quantitative solubility data for this compound in a range of organic solvents is limited. The available information is qualitative, indicating its general behavior in a few solvent systems.
| Solvent | Solubility | Source |
| Water | Slightly soluble | [6] |
| Dimethyl sulfoxide (DMSO) | Soluble | [6] |
| Dimethylformamide (DMF) | Soluble | [6] |
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data, the following established methods for sulfonamides are recommended.
Thermodynamic Solubility Determination: The Shake-Flask Method
This method is considered the gold standard for determining the equilibrium solubility of a compound.[1]
1. Materials:
- This compound (solid form)
- Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile)
- Glass vials or flasks with screw caps
- Orbital shaker or rotator
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
- Analytical balance
2. Procedure:
- Add an excess amount of solid this compound to a glass vial.
- Add a known volume of the desired organic solvent to the vial.
- Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).
- Equilibrate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.
- After equilibration, allow the samples to stand to let the undissolved solid settle.
- Carefully withdraw a sample from the supernatant.
- Filter the sample through a syringe filter to remove any remaining solid particles.
- Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve with known concentrations of the compound should be prepared for accurate quantification.
Kinetic Solubility Determination: Turbidimetric Method
This high-throughput method is suitable for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.
1. Materials:
- This compound stock solution in DMSO (e.g., 10 mM)
- Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
- 96-well microplates
- Plate reader capable of measuring turbidity (nephelometry) or UV-Vis absorbance
2. Procedure:
- Prepare a series of dilutions of the DMSO stock solution in the 96-well plate.
- Add the aqueous buffer to each well to achieve the final desired compound concentrations.
- Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours) with gentle shaking.
- Measure the turbidity of each well using a nephelometer. The point at which a significant increase in turbidity is observed indicates the precipitation of the compound and thus its kinetic solubility limit.
- Alternatively, the solution can be filtered, and the concentration of the dissolved compound in the filtrate can be measured by UV-Vis spectrophotometry.[5]
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of a chemical compound, applicable to this compound.
This guide provides a foundational understanding of the solubility of this compound and offers detailed protocols for its empirical determination. Accurate solubility data is paramount for the successful progression of research and development in the pharmaceutical industry.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. asianpubs.org [asianpubs.org]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N,n-diethyl 5-bromo-2-methoxybenzenesulfonamide - Cas No: 428471-30-1 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide melting point and boiling point
An In-Depth Technical Guide to the Physicochemical Properties of 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide
This guide provides a comprehensive overview of the key physicochemical properties of this compound, with a focus on its melting and boiling points. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the available data for this compound and provides standardized experimental protocols for its characterization.
Physicochemical Data Summary
This compound is a chemical intermediate with applications in pharmaceutical and chemical synthesis.[1] It presents as a white to off-white crystalline powder.[1] Key physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Melting Point | 86-94°C | [1][2] |
| Boiling Point | 409.5 ± 55.0°C at 760 mmHg | [2] |
| Molecular Formula | C11H16BrNO3S | [1][2] |
| Molecular Weight | 322.219 g/mol | [2] |
| Density | 1.4 - 1.45 g/cm³ | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Slightly soluble in water; soluble in DMSO and DMF | [1] |
Experimental Protocols
The following are detailed methodologies for the experimental determination of the melting and boiling points of a solid compound such as this compound.
Melting Point Determination (Capillary Method)
This protocol describes the standard procedure for determining the melting point range of a solid crystalline substance using a capillary melting point apparatus.
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Sample of this compound
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube. The sample should be tightly packed to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Heating:
-
If the approximate melting point is known, rapidly heat the apparatus to about 15-20°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.
-
-
Observation and Recording:
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).
-
The recorded melting point should be reported as a range.
-
Boiling Point Determination (Microscale Method)
This protocol outlines a common microscale method for determining the boiling point of a liquid or a high-boiling point solid that can be melted.
Apparatus and Materials:
-
Small test tube (e.g., 10 x 75 mm)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., oil bath or heating block)
-
Sample of this compound
Procedure:
-
Sample Preparation: Place a small amount of the sample into the small test tube. If the sample is solid, it should be melted by gentle heating.
-
Assembly:
-
Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.
-
Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
-
Heating:
-
Immerse the assembly into a heating bath (e.g., mineral oil).
-
Heat the bath gradually. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.
-
-
Observation and Recording:
-
Continue heating until a steady and rapid stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the substance is equal to the atmospheric pressure.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube. Record this temperature.
-
Workflow Visualization
The following diagram illustrates a generalized workflow for the physicochemical characterization of a chemical compound, from initial synthesis to final data analysis.
Caption: Workflow for Compound Characterization.
References
The Multifaceted Biological Activities of Substituted Benzenesulfonamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted benzenesulfonamides are a cornerstone scaffold in medicinal chemistry, forming the basis of a wide array of therapeutic agents. The characteristic sulfonamide functional group (-SO₂NH₂) appended to a benzene ring serves as a versatile pharmacophore, enabling the design of molecules with diverse biological activities. These compounds have been successfully developed into drugs for various indications, including cancer, epilepsy, microbial infections, and inflammatory conditions. This technical guide provides an in-depth exploration of the biological activities of substituted benzenesulfonamides, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to support ongoing research and drug development efforts.
Key Biological Activities and Mechanisms of Action
The therapeutic utility of substituted benzenesulfonamides stems from their ability to interact with a range of biological targets, most notably enzymes. The sulfonamide moiety is a potent zinc-binding group, making it an excellent starting point for the design of inhibitors for zinc-containing metalloenzymes.[1]
Anticancer Activity
A significant focus of research on benzenesulfonamide derivatives has been in the field of oncology. Their anticancer effects are often attributed to two primary mechanisms: inhibition of carbonic anhydrases and interference with tubulin polymerization.
1.1.1. Carbonic Anhydrase Inhibition in Hypoxic Tumors
Solid tumors often experience hypoxia (low oxygen levels), which triggers a metabolic shift towards anaerobic glycolysis.[2][3] This results in an acidic tumor microenvironment. To survive and proliferate in these conditions, cancer cells upregulate specific isoforms of carbonic anhydrase (CA), particularly the membrane-bound CA IX and CA XII.[4][5] These enzymes catalyze the hydration of carbon dioxide to bicarbonate and a proton, helping to maintain a neutral intracellular pH while acidifying the extracellular space, which in turn promotes tumor invasion and metastasis.[4]
Benzenesulfonamides are potent inhibitors of these tumor-associated CA isoforms.[6][7] By selectively inhibiting CA IX and XII, these compounds disrupt pH regulation in cancer cells, leading to intracellular acidification, apoptosis, and a reduction in tumor growth and metastasis.[2][4]
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 6. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide is a key chemical intermediate with significant applications in the synthesis of complex pharmaceutical compounds. Its unique structural features, including the sulfonamide moiety, a bromine atom, and a methoxy group on the benzene ring, make it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis protocol, and its potential applications in drug discovery and development, with a focus on its role in the synthesis of antipsychotic agents.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. A summary of its key quantitative data is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆BrNO₃S | [1] |
| Molecular Weight | 322.22 g/mol | [2] |
| CAS Number | 428471-30-1 | [1] |
| Melting Point | 86-94 °C | [1][2] |
| Boiling Point | 409.5 ± 55.0 °C at 760 mmHg | [2] |
| Density | 1.45 ± 0.1 g/cm³ | [1][2] |
| Purity | >98% | [1] |
| Solubility | Slightly soluble in water; soluble in organic solvents like DMSO and DMF | [1] |
| Appearance | White to off-white crystalline powder | [1] |
Table 1: Physicochemical Properties of this compound
Synthesis of this compound
Plausible Synthetic Pathway
The logical synthetic route is depicted below. The first step involves the diazotization of 2-methoxy-5-bromoaniline followed by a Sandmeyer-type reaction to yield 2-methoxy-5-bromobenzenesulfonyl chloride. The subsequent step is the sulfonylation of diethylamine with the synthesized sulfonyl chloride.
Detailed Experimental Protocols
The following protocols are based on well-established procedures for similar chemical transformations and represent a likely method for the synthesis of the title compound.
Step 1: Synthesis of 2-methoxy-5-bromobenzenesulfonyl chloride
-
Materials:
-
2-methoxy-5-bromoaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sulfur Dioxide (SO₂)
-
Copper(II) Chloride (CuCl₂)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Diazotization: Dissolve 2-methoxy-5-bromoaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt solution.
-
Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent and add copper(II) chloride as a catalyst. To this mixture, add the cold diazonium salt solution portion-wise while controlling the temperature.
-
Work-up and Purification: After the addition is complete, allow the reaction to stir at room temperature for several hours. Pour the reaction mixture onto crushed ice. The precipitated solid, 2-methoxy-5-bromobenzenesulfonyl chloride, can be collected by filtration. Alternatively, the mixture can be extracted with dichloromethane. The organic layer should be washed with water and brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
-
Step 2: Synthesis of this compound
-
Materials:
-
2-methoxy-5-bromobenzenesulfonyl chloride
-
Diethylamine
-
A suitable base (e.g., triethylamine or pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane)
-
1M Hydrochloric Acid (HCl)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Reaction Setup: In a flask, dissolve diethylamine and a suitable base (to neutralize the HCl byproduct) in an anhydrous aprotic solvent such as dichloromethane. Cool the solution to 0 °C.
-
Addition of Sulfonyl Chloride: Slowly add a solution of 2-methoxy-5-bromobenzenesulfonyl chloride in the same solvent to the cooled diethylamine solution dropwise.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, wash the reaction mixture successively with 1M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline solid.
-
Application as a Pharmaceutical Intermediate
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system. The substituted benzenesulfonamide scaffold is a common feature in a number of antipsychotic drugs and dopamine receptor antagonists.
Role in the Synthesis of Atypical Antipsychotics
The general synthetic strategy would involve the chemical modification of the bromine atom on the benzene ring, for example, through cross-coupling reactions, to introduce further diversity and modulate the pharmacological properties of the final compounds.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of pharmaceutically active compounds. Its straightforward, albeit not publicly detailed, synthesis and the presence of multiple reactive sites allow for its incorporation into a variety of complex molecules. Researchers and drug development professionals can leverage this intermediate for the creation of novel chemical entities, particularly in the pursuit of new treatments for central nervous system disorders. Further exploration of its applications is likely to yield new and potent therapeutic agents.
References
- 1. N,n-diethyl 5-bromo-2-methoxybenzenesulfonamide - Cas No: 428471-30-1 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 2. chemigran.com [chemigran.com]
- 3. Potential antipsychotic agents. 7. Synthesis and antidopaminergic properties of the atypical highly potent (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and related compounds. A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Novel Benzenesulfonamide Derivatives: A Technical Guide
Introduction
Benzenesulfonamides represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The inherent chemical properties of the sulfonamide functional group, including its ability to act as a hydrogen bond donor and acceptor and its tetrahedral geometry allowing for precise interactions with biological targets, have made it a privileged scaffold in drug discovery. This technical guide provides an in-depth overview of the recent advancements in the discovery and synthesis of novel benzenesulfonamide derivatives, with a focus on their therapeutic applications, structure-activity relationships (SAR), and the experimental methodologies underpinning their development.
The versatility of the benzenesulfonamide core allows for chemical modifications that can be tailored to interact with a diverse range of biological targets. This has led to the development of drugs with antibacterial, anticancer, anti-inflammatory, anticonvulsant, and antiviral activities.[1][2] A significant area of research has been the development of benzenesulfonamide-based inhibitors of carbonic anhydrases (CAs), enzymes crucial in various physiological and pathological processes.[3][4][5][6] Furthermore, novel derivatives are being explored as inhibitors of other key cellular players, including protein tyrosine phosphatase-1B (PTP1B) and the Keap1-Nrf2 protein-protein interaction, opening new avenues for the treatment of metabolic disorders and diseases associated with oxidative stress.[7][8]
This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the synthesis, biological evaluation, and mechanistic understanding of this important class of compounds.
Synthetic Strategies for Novel Benzenesulfonamide Derivatives
The synthesis of novel benzenesulfonamide derivatives often involves multi-step reaction sequences, allowing for the introduction of diverse chemical functionalities to modulate their physicochemical and pharmacological properties. Common synthetic approaches include the reaction of substituted benzenesulfonyl chlorides with various amines, as well as more complex strategies such as palladium-mediated cross-coupling reactions and multi-component reactions.
A prevalent method for synthesizing pyrazoline benzenesulfonamide derivatives, which have shown significant anticancer potential, is the two-step process involving a Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with 4-hydrazinylbenzenesulfonamide hydrochloride.[1] Modern synthetic methodologies, including microwave-assisted and ultrasound-assisted protocols, have been employed to improve reaction efficiency and yields.[1]
Experimental Protocol: Synthesis of Pyrazoline Benzenesulfonamide Derivatives [1]
-
Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)
-
An appropriate aromatic aldehyde and an aromatic ketone are dissolved in ethanol.
-
A catalytic amount of a base (e.g., NaOH or KOH) or acid is added to the mixture.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The resulting α,β-unsaturated carbonyl compound (chalcone) is isolated by filtration or extraction.
-
-
Step 2: Pyrazoline Formation
-
The synthesized chalcone is dissolved in a suitable solvent, such as ethanol or methanol.
-
4-Hydrazinylbenzenesulfonamide hydrochloride is added to the solution.
-
The reaction mixture is refluxed in the presence of a catalytic amount of acetic acid or a base.
-
Upon completion, the reaction mixture is cooled, and the precipitated pyrazoline benzenesulfonamide derivative is collected by filtration, washed, and purified by recrystallization.
-
Therapeutic Applications and Biological Activity
The broad spectrum of biological activities exhibited by benzenesulfonamide derivatives is a testament to their chemical tractability and ability to interact with a multitude of biological targets. The following sections detail their application in key therapeutic areas, supported by quantitative data on their biological efficacy.
Carbonic Anhydrase Inhibition
Benzenesulfonamides are renowned for their potent inhibition of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[3] Dysregulation of CA activity is implicated in various diseases, including glaucoma, epilepsy, and cancer, making them attractive therapeutic targets.[4][5][6]
The primary mechanism of action involves the coordination of the sulfonamide group to the zinc ion in the active site of the enzyme. Structure-activity relationship studies have demonstrated that modifications to the benzene ring and the sulfonamide nitrogen can significantly influence the inhibitory potency and selectivity against different CA isoforms.[3]
Table 1: Inhibitory Activity of Novel Benzenesulfonamide Derivatives against Carbonic Anhydrase Isoforms
| Compound | Target Isoform | Ki (nM) | Reference |
| 10a | hCA I | 12.5 | [3] |
| hCA II | 8.9 | [3] | |
| VchCAα | 75.3 | [3] | |
| 4b | hCA I | 15.2 | [3] |
| hCA II | 9.8 | [3] | |
| VchCAα | 88.1 | [3] | |
| 9c | hCA I | 18.9 | [3] |
| hCA II | 11.4 | [3] | |
| VchCAα | 95.6 | [3] | |
| Compound I | hCA IX | 25.04 | [5] |
| Acetazolamide | hCA IX | 25 | [5] |
hCA: human Carbonic Anhydrase; VchCA: Vibrio cholerae Carbonic Anhydrase
Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay for CA Inhibition [3]
-
Enzyme and Inhibitor Preparation: A solution of the purified carbonic anhydrase isoform is prepared in a suitable buffer (e.g., HEPES-Tris). The benzenesulfonamide inhibitor is dissolved in a solvent such as DMSO to create a stock solution, from which serial dilutions are made.
-
Assay Procedure: The assay is performed using a stopped-flow instrument. One syringe contains the enzyme solution, and the other contains a CO₂-saturated solution in the same buffer, along with the inhibitor at various concentrations.
-
Data Acquisition: The two solutions are rapidly mixed, and the subsequent pH change due to the enzymatic hydration of CO₂ is monitored over time using a pH indicator (e.g., phenol red).
-
Data Analysis: The initial rates of the reaction are determined from the absorbance change. The inhibition constant (Ki) is calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.
Anticancer Activity
The anticancer properties of benzenesulfonamide derivatives are often linked to their ability to inhibit tumor-associated carbonic anhydrase isoforms, such as CA IX and CA XII, which are overexpressed in hypoxic tumors and contribute to tumor acidification and progression.[4][5] Additionally, some derivatives exhibit antiproliferative activity through other mechanisms, including the inhibition of matrix metalloproteinases (MMP-2, MMP-9) and cyclooxygenase-2 (COX-2).[1]
Table 2: Anticancer Activity of Novel Benzenesulfonamide Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 4b | MDA-MB-231 | 3.15 | [5] |
| MCF-7 | 4.28 | [5] | |
| 4c | MDA-MB-231 | 2.89 | [5] |
| MCF-7 | 3.91 | [5] | |
| 4e | MDA-MB-231 | 1.52 | [5] |
| MCF-7 | 2.11 | [5] | |
| 4g | MDA-MB-231 | 2.03 | [5] |
| MCF-7 | 2.94 | [5] | |
| 4h | MDA-MB-231 | 1.87 | [5] |
| MCF-7 | 2.56 | [5] |
MDA-MB-231: Triple-negative breast cancer cell line; MCF-7: Estrogen receptor-positive breast cancer cell line.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [1]
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The benzenesulfonamide derivatives are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
Signaling Pathways and Mechanistic Insights
The therapeutic effects of benzenesulfonamide derivatives are underpinned by their interaction with specific signaling pathways. Visualizing these pathways is crucial for understanding their mechanism of action and for the rational design of more potent and selective inhibitors.
Carbonic Anhydrase IX and Tumor Metabolism
Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in many types of solid tumors in response to hypoxia.[5] It plays a critical role in maintaining the pH homeostasis of cancer cells by converting CO₂ and water into protons and bicarbonate. The protons are extruded into the extracellular space, creating an acidic tumor microenvironment that promotes tumor invasion and metastasis, while the bicarbonate is used to buffer the intracellular pH, allowing cancer cells to survive and proliferate in an otherwise hostile environment. Inhibition of CA IX by benzenesulfonamide derivatives disrupts this process, leading to intracellular acidification and reduced tumor growth.
Caption: Role of CA IX in tumor metabolism and its inhibition by benzenesulfonamides.
Keap1-Nrf2 Antioxidant Response Pathway
The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is kept at low levels by its negative regulator, Keap1, which targets Nrf2 for ubiquitination and proteasomal degradation. In response to oxidative stress, the interaction between Keap1 and Nrf2 is disrupted, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the expression of a battery of antioxidant and cytoprotective genes. Some benzenesulfonamide derivatives have been designed to inhibit the Keap1-Nrf2 protein-protein interaction, thereby activating the Nrf2-mediated antioxidant response, which has therapeutic potential in diseases characterized by oxidative stress.[7]
Caption: The Keap1-Nrf2 pathway and its modulation by benzenesulfonamide inhibitors.
Structure-Activity Relationships (SAR)
The systematic modification of the benzenesulfonamide scaffold has led to a deep understanding of the structural features required for potent and selective biological activity. SAR studies are crucial for optimizing lead compounds into clinical candidates.
For carbonic anhydrase inhibitors, the presence of an unsubstituted sulfonamide group (-SO₂NH₂) is generally essential for zinc binding.[3] However, the nature and position of substituents on the benzene ring significantly impact the affinity and selectivity for different CA isoforms. For instance, incorporating flexible or rigid moieties as "tails" extending from the benzene ring can exploit differences in the active site cavities of various CAs, leading to isoform-selective inhibitors.[3]
In the context of anticancer pyrazoline benzenesulfonamides, the electronic properties and the position of substituents on the aromatic rings of the pyrazoline core play a critical role in modulating their efficacy and selectivity.[1] The incorporation of various heterocyclic and aromatic substituents, such as morpholine, pyrazole, and benzodioxole, has been shown to enhance antiproliferative activity.[1]
Conclusion and Future Perspectives
Benzenesulfonamide derivatives continue to be a highly productive area of research in medicinal chemistry. The wealth of synthetic methodologies available allows for the creation of large and diverse libraries of compounds for biological screening. The ongoing exploration of their interactions with a wide range of biological targets is uncovering new therapeutic opportunities.
Future research will likely focus on the development of highly selective inhibitors to minimize off-target effects and improve the safety profiles of these compounds. The use of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will continue to play a vital role in the rational design of novel benzenesulfonamide derivatives with enhanced potency and desired pharmacokinetic properties.[4] Furthermore, the exploration of novel drug delivery systems, such as nanoformulations, may help to improve the bioavailability and therapeutic efficacy of these promising compounds.[8] The continued investigation of this versatile chemical scaffold holds great promise for the development of new and effective treatments for a wide range of human diseases.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 6. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development, biological evaluation, and molecular modelling of some benzene-sulfonamide derivatives as protein tyrosine phosphatase-1B inhibitors for managing diabetes mellitus and associated metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets for 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential therapeutic targets for the novel compound, 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide. Based on its structural features, particularly the benzenesulfonamide core, this document outlines a rational, hypothesis-driven approach to identifying and validating its biological targets. The primary hypothesized targets include carbonic anhydrases, tubulin, and protein kinases, all of which are implicated in various pathologies, most notably cancer. This guide details the scientific basis for these hypotheses, presents structured tables for anticipated quantitative data, provides detailed experimental protocols for target validation, and visualizes key concepts and workflows using Graphviz diagrams. The objective is to equip researchers and drug development professionals with a strategic framework to elucidate the mechanism of action and therapeutic potential of this compound.
Introduction to this compound
This compound is a small molecule whose biological activity and therapeutic targets are not yet fully characterized. Its chemical structure, featuring a substituted benzenesulfonamide moiety, places it in a class of compounds with a rich history in medicinal chemistry. The sulfonamide group is a well-established pharmacophore known to interact with a variety of biological targets, suggesting that this compound may possess significant therapeutic potential.
This guide explores the most probable therapeutic targets for this compound based on structure-activity relationships of analogous compounds. The primary focus will be on its potential as an anticancer agent, given that many sulfonamide derivatives exhibit potent antitumor activity.
Hypothesized Therapeutic Targets
Carbonic Anhydrases (CAs)
The benzenesulfonamide scaffold is a classic zinc-binding motif found in numerous potent inhibitors of carbonic anhydrases (CAs).[1][2] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[1][3] Several CA isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis.[4][5] Therefore, selective inhibition of these tumor-associated CAs is a validated strategy for cancer therapy.
The sulfonamide group of this compound is proposed to coordinate with the zinc ion in the active site of carbonic anhydrases, leading to their inhibition. The substituents on the benzene ring and the N,N-diethyl group will likely influence the binding affinity and isoform selectivity.
The inhibitory potency of the compound against various CA isoforms should be determined and presented as IC50 or Ki values.
| Target Isoform | Inhibition Constant (Ki, nM) | Assay Method |
| hCA I | >10,000 | Stopped-flow CO2 hydration |
| hCA II | 850 | Stopped-flow CO2 hydration |
| hCA IX | 25 | Stopped-flow CO2 hydration |
| hCA XII | 45 | Stopped-flow CO2 hydration |
| Note: The data presented in this table is hypothetical and serves as an example of how experimental results would be structured. |
A stopped-flow spectrophotometric assay is a standard method for measuring the inhibition of CA-catalyzed CO2 hydration.[4][6]
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES-Tris buffer, pH 7.4.
-
Enzyme Solution: Purified recombinant human CA isoforms (I, II, IX, and XII) are diluted in the assay buffer to a final concentration of 2-10 nM.
-
Substrate Solution: CO2-saturated water is prepared by bubbling CO2 gas through deionized water.
-
Indicator Solution: A pH indicator, such as p-nitrophenol, is added to the assay buffer.
-
Test Compound: this compound is dissolved in DMSO to prepare a stock solution, followed by serial dilutions in the assay buffer.
-
-
Assay Procedure:
-
The enzyme solution is pre-incubated with varying concentrations of the test compound or vehicle (DMSO) for 15 minutes at room temperature.
-
The enzyme-inhibitor mixture is rapidly mixed with the CO2-saturated substrate solution in a stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over time at a specific wavelength (e.g., 400 nm for p-nitrophenol).
-
-
Data Analysis:
-
The initial rates of the enzymatic reaction are calculated from the linear phase of the absorbance curve.
-
The percentage of inhibition is calculated for each inhibitor concentration relative to the vehicle control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation.
-
Tubulin
Several sulfonamide-containing compounds have been identified as potent inhibitors of tubulin polymerization, acting as microtubule-destabilizing agents.[7][8][9] These compounds often bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][11] This makes tubulin a highly attractive target for anticancer drug development.
This compound is hypothesized to bind to the colchicine site of β-tubulin, thereby inhibiting the polymerization of tubulin into microtubules. This disruption of the microtubule network is expected to induce mitotic arrest and apoptosis in cancer cells.
The biological activity of the compound should be quantified through in vitro tubulin polymerization assays and cytotoxicity assays against a panel of cancer cell lines.
| Assay | Parameter | Value |
| Tubulin Polymerization | IC50 (µM) | 2.5 |
| Cytotoxicity (MCF-7) | IC50 (µM) | 1.8 |
| Cytotoxicity (HeLa) | IC50 (µM) | 2.1 |
| Cytotoxicity (A549) | IC50 (µM) | 3.5 |
| Note: The data presented in this table is hypothetical and serves as an example of how experimental results would be structured. |
This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules by monitoring changes in turbidity.[12][13][14][15]
-
Reagent Preparation:
-
Tubulin: Lyophilized purified bovine or porcine brain tubulin (>99% pure).
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.
-
GTP Stock Solution: 100 mM GTP in GTB.
-
Test Compound: Stock solution in DMSO, with serial dilutions in GTB.
-
Controls: Paclitaxel (polymerization promoter) and colchicine (polymerization inhibitor) as positive controls.
-
-
Assay Procedure:
-
A 96-well, clear, flat-bottom plate is pre-warmed to 37°C.
-
On ice, tubulin is reconstituted in GTB to a final concentration of 3 mg/mL.
-
The test compound or controls are added to the wells.
-
The reaction is initiated by adding the GTP stock solution to the tubulin solution (final concentration 1 mM) and immediately adding the mixture to the wells.
-
The plate is immediately placed in a microplate reader pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
The absorbance at 340 nm is measured every minute for 60 minutes.
-
The absorbance values are plotted against time to generate polymerization curves.
-
The effect of the compound is assessed by comparing the rate and extent of polymerization to the vehicle control.
-
IC50 values are determined by performing the assay with a range of compound concentrations.
-
Protein Kinases
The benzenesulfonamide scaffold is present in several approved and investigational protein kinase inhibitors.[16] The human kinome consists of over 500 kinases that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[17] Kinome-wide profiling can reveal both the intended targets and potential off-target effects of a compound.
This compound may act as an ATP-competitive or allosteric inhibitor of one or more protein kinases, thereby modulating their activity and downstream signaling pathways.
The results of a kinome-wide screen are typically presented as the percent inhibition at a given concentration, with follow-up IC50 determinations for the most promising hits.
| Kinase Target | Percent Inhibition @ 10 µM | IC50 (nM) |
| EGFR | <10% | >10,000 |
| VEGFR2 | 85% | 150 |
| PDGFRβ | 78% | 220 |
| c-Met | 25% | >5,000 |
| Note: The data presented in this table is hypothetical and serves as an example of how experimental results would be structured. |
Kinase profiling is typically performed by specialized contract research organizations (CROs) using various assay formats (e.g., TR-FRET, ADP-Glo).[18][][20]
-
Compound Submission: The test compound is submitted at a specified concentration and volume.
-
Primary Screen: The compound is screened at a single high concentration (e.g., 10 µM) against a large panel of purified kinases (e.g., >400).
-
Data Analysis: The percent inhibition of each kinase is calculated relative to a vehicle control.
-
Hit Confirmation and IC50 Determination: For kinases that show significant inhibition in the primary screen, a dose-response curve is generated by testing the compound at multiple concentrations to determine the IC50 value.
Experimental Workflow for Target Identification and Validation
A tiered approach is recommended to systematically identify and validate the therapeutic targets of this compound.
Tier 1: Broad Initial Screening
-
Cytotoxicity Screening: Assess the compound's anti-proliferative activity against a diverse panel of human cancer cell lines to identify sensitive cell lines and determine preliminary IC50 values.[21][22][23][24][25]
-
Kinome Profiling: Perform a broad kinase screen at a single high concentration to identify potential kinase targets.[17][26]
Tier 2: Hypothesis-Driven Target-Based Assays
-
Carbonic Anhydrase Assays: Evaluate the compound's inhibitory activity against key CA isoforms (I, II, IX, XII).
-
Tubulin Polymerization Assay: Determine if the compound directly affects microtubule dynamics.
-
Kinase IC50 Determination: For hits identified in Tier 1, perform dose-response studies to confirm activity and determine potency.
Tier 3: Elucidation of Cellular Mechanism of Action
-
Cell-Based Assays: In sensitive cancer cell lines, investigate the compound's effect on cell cycle progression (e.g., by flow cytometry) and induction of apoptosis (e.g., by Annexin V staining).
-
Target Engagement and Downstream Signaling: For confirmed kinase or CA hits, use techniques like Western blotting to assess the modulation of downstream signaling pathways in treated cells.
Tier 4: In Vivo Efficacy Studies
-
Xenograft Models: If potent in vitro activity and a clear mechanism of action are established, evaluate the compound's anti-tumor efficacy in relevant animal models of cancer.
In Vitro Safety and Off-Target Profiling
Early assessment of potential safety liabilities is crucial in drug development. It is recommended to perform in vitro safety pharmacology profiling to identify any unwanted interactions with a panel of receptors, ion channels, and enzymes known to be associated with adverse drug reactions.[27][28][29][30][31] This proactive approach helps to de-risk the compound and guide further optimization efforts.
Conclusion
This compound represents a promising starting point for the development of a novel therapeutic agent. Its benzenesulfonamide core structure strongly suggests that carbonic anhydrases and protein kinases are high-probability targets. Additionally, the potential for tubulin inhibition should not be overlooked. The systematic, tiered approach outlined in this guide provides a robust framework for elucidating the compound's mechanism of action, identifying its primary therapeutic targets, and ultimately evaluating its potential for clinical development. The detailed experimental protocols and data presentation formats are intended to facilitate the planning and execution of these critical studies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Microtubule Destabilizing Sulfonamides as an Alternative to Taxane-Based Chemotherapy [mdpi.com]
- 8. Microtubule Destabilizing Sulfonamides as an Alternative to Taxane-Based Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulfonamide drugs binding to the colchicine site of tubulin: thermodynamic analysis of the drug-tubulin interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 18. pharmaron.com [pharmaron.com]
- 20. assayquant.com [assayquant.com]
- 21. Cytotoxicity Assay Protocol [protocols.io]
- 22. benchchem.com [benchchem.com]
- 23. bmglabtech.com [bmglabtech.com]
- 24. opentrons.com [opentrons.com]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. KinomePro - Pamgene [pamgene.com]
- 27. In Vitro Safety Pharmacology: A Roadmap to Safer and More Effective Drugs | ChemPartner [chempartner.com]
- 28. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 29. reactionbiology.com [reactionbiology.com]
- 30. In vitro safety pharmacology profiling: what else beyond hERG? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
Methodological & Application
Synthesis of N,N-diethyl-benzenesulfonamide: A Detailed Protocol for Researchers
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of N,N-diethyl-benzenesulfonamide, a valuable intermediate in organic synthesis and medicinal chemistry. The synthesis is achieved through the reaction of benzenesulfonyl chloride with diethylamine under Schotten-Baumann conditions. This application note includes a detailed experimental procedure, characterization data, and a summary of the key quantitative parameters. The provided workflow and reaction pathway diagrams offer a clear visual representation of the process for easy implementation in a laboratory setting.
Introduction
N,N-diethyl-benzenesulfonamide and its derivatives are important structural motifs in a variety of biologically active compounds. The sulfonamide functional group is a key component in a wide range of pharmaceuticals, including antibacterial agents and diuretics. The N,N-diethyl substitution can influence the compound's lipophilicity and metabolic stability, making it a target of interest in drug discovery and development. The synthesis of N,N-diethyl-benzenesulfonamide is a fundamental reaction in organic chemistry, typically proceeding via the nucleophilic substitution of the chloride on benzenesulfonyl chloride by diethylamine. This reaction is often carried out under basic conditions to neutralize the hydrochloric acid byproduct, a classic example of the Schotten-Baumann reaction.[1]
Reaction and Mechanism
The synthesis of N,N-diethyl-benzenesulfonamide involves the reaction of benzenesulfonyl chloride with diethylamine in the presence of a base, typically sodium hydroxide. The diethylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the benzenesulfonyl chloride. The base serves to neutralize the hydrogen chloride that is formed during the reaction, driving the equilibrium towards the product.
Reaction:
C₆H₅SO₂Cl + 2(C₂H₅)₂NH → C₆H₅SO₂N(C₂H₅)₂ + (C₂H₅)₂NH₂⁺Cl⁻
Experimental Protocol
Materials:
-
Benzenesulfonyl chloride (C₆H₅SO₂Cl), MW: 176.62 g/mol
-
Diethylamine ((C₂H₅)₂NH), MW: 73.14 g/mol
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve diethylamine (2.0 equivalents) in dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Benzenesulfonyl Chloride: Dissolve benzenesulfonyl chloride (1.0 equivalent) in dichloromethane. Add this solution dropwise to the stirred diethylamine solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up:
-
Quench the reaction by slowly adding a 1 M aqueous solution of sodium hydroxide.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 10-20% ethyl acetate).
-
Collect the fractions containing the pure product (monitor by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield N,N-diethyl-benzenesulfonamide as a colorless to pale yellow oil.
-
Data Presentation
| Parameter | Value |
| Molecular Formula | C₁₀H₁₅NO₂S |
| Molecular Weight | 213.30 g/mol [2] |
| Typical Yield | 85-95% |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.75-7.85 (m, 2H, Ar-H), 7.45-7.55 (m, 3H, Ar-H), 3.25 (q, J = 7.2 Hz, 4H, N-CH₂), 1.15 (t, J = 7.2 Hz, 6H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 139.0 (Ar-C), 132.5 (Ar-CH), 129.0 (Ar-CH), 127.0 (Ar-CH), 42.0 (N-CH₂), 14.0 (CH₃) |
| Mass Spectrum (EI) | m/z (%): 213 (M⁺), 141 ([M-SO₂]⁺), 105, 77 ([C₆H₅]⁺) |
Note: NMR data is predicted based on the closely related compound N,N-diethyl-4-methylbenzenesulfonamide and general principles of NMR spectroscopy. Actual values may vary slightly.
Visualization
Caption: Experimental workflow for the synthesis of N,N-diethyl-benzenesulfonamide.
Caption: Reaction pathway for the synthesis of N,N-diethyl-benzenesulfonamide.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of N,N-diethyl-benzenesulfonamide. The described method is straightforward and high-yielding, making it suitable for both academic research and industrial applications. The provided characterization data will aid researchers in confirming the identity and purity of their synthesized product.
References
Application Notes and Protocols: 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide in medicinal chemistry, focusing on its role as a scaffold for the development of enzyme inhibitors with potential therapeutic applications. Detailed protocols for its synthesis and subsequent biological evaluation are provided to guide researchers in their drug discovery efforts.
Introduction
This compound is a substituted benzenesulfonamide, a chemical scaffold of significant interest in medicinal chemistry. The benzenesulfonamide moiety is a well-established pharmacophore known to interact with various enzymes, most notably carbonic anhydrases (CAs).[1][2][3] The presence of a bromine atom, a methoxy group, and N,N-diethyl substitution on the benzenesulfonamide core suggests that this compound could be a valuable intermediate or a potential drug candidate itself.[4] This document outlines its potential applications, particularly as a carbonic anhydrase inhibitor and an anticancer agent, and provides detailed protocols for its synthesis and biological characterization.
Potential Applications in Medicinal Chemistry
Carbonic Anhydrase Inhibition
The primary and most well-documented application of benzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs).[1][5][6] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[7] Various CA isoforms are involved in numerous physiological and pathological processes, making them attractive drug targets for a range of diseases, including glaucoma, epilepsy, and cancer. The sulfonamide group (-SO₂NH₂) of benzenesulfonamides can coordinate with the zinc ion in the active site of CAs, leading to their inhibition.[1]
The specific substitution pattern of this compound may influence its potency and selectivity towards different CA isoforms. The bromo and methoxy groups can interact with amino acid residues in the active site cavity, potentially enhancing binding affinity and modulating isoform selectivity.[1]
Anticancer Activity
Many benzenesulfonamide derivatives have demonstrated significant anticancer activity.[4][8] This is often linked to the inhibition of tumor-associated CA isoforms, such as CA IX and CA XII, which are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell proliferation and metastasis.[1] Furthermore, some sulfonamides have been shown to induce apoptosis and cell cycle arrest in cancer cells through mechanisms that may be independent of CA inhibition.[4][8] The cytotoxic potential of structurally related bromo- and methoxy-substituted benzenesulfonamides against various cancer cell lines has been reported, suggesting that this compound may also possess antiproliferative properties.[4][8]
Data Presentation
| Compound ID | Modifications | HeLa (Cervical Cancer) IC₅₀ (µM) | HT-29 (Colon Cancer) IC₅₀ (µM) | MCF7 (Breast Cancer) IC₅₀ (µM) |
| Analog 1 | 4-bromo-2,5-dimethoxyphenyl amine moiety | 0.43 | 0.28 | 0.17 |
| Analog 2 | N-ethyl, 4-bromo-2,5-dimethoxyphenyl amine moiety | 0.16 | 0.13 | 0.07 |
| Analog 3 | N-propyl, 4-bromo-2,5-dimethoxyphenyl amine moiety | 0.12 | 0.11 | 0.05 |
| Analog 4 | 2-bromo-4,5-dimethoxyphenyl amine moiety | 1.1 | 1.3 | 0.78 |
| Analog 5 | N-ethyl, 2-bromo-4,5-dimethoxyphenyl amine moiety | 0.35 | 0.32 | 0.18 |
Data adapted from Larriba et al., Journal of Enzyme Inhibition and Medicinal Chemistry, 2021.[4][8]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of N,N-disubstituted benzenesulfonamides from the corresponding sulfonyl chloride.[9]
Materials:
-
5-bromo-2-methoxybenzenesulfonyl chloride
-
Diethylamine
-
Anhydrous dichloromethane (DCM)
-
Pyridine or Triethylamine (as a base)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve diethylamine (1.2 equivalents) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 equivalents) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve 5-bromo-2-methoxybenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol outlines a colorimetric assay to determine the inhibitory activity of the synthesized compound against various human carbonic anhydrase (hCA) isoforms. The assay is based on the esterase activity of CA, which catalyzes the hydrolysis of 4-nitrophenyl acetate (p-NPA) to the colored product 4-nitrophenol.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
This compound (Test Compound)
-
Acetazolamide (Standard Inhibitor)
-
4-Nitrophenyl acetate (p-NPA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 400 nm
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound and acetazolamide in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the test compound and standard inhibitor in the assay buffer.
-
Prepare a working solution of each hCA isoform in the assay buffer.
-
Prepare a fresh solution of p-NPA in a solvent like acetonitrile or DMSO.
-
-
Assay in 96-well Plate:
-
Add assay buffer to each well.
-
Add the test compound or standard inhibitor solution at various concentrations to the respective wells. Include a vehicle control (DMSO) for 100% enzyme activity and a blank (no enzyme).
-
Add the hCA isoform solution to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the p-NPA solution to all wells.
-
Immediately measure the absorbance at 400 nm in kinetic mode at 30-second intervals for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation if the Michaelis constant (Km) of the substrate is known.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, HT-29, MCF7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (Test Compound)
-
Doxorubicin or Cisplatin (Positive Control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Humidified incubator (37 °C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a humidified incubator.
-
Compound Treatment:
-
Prepare a stock solution of the test compound and positive control in DMSO.
-
Prepare serial dilutions of the compounds in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound at different concentrations. Include a vehicle control (DMSO).
-
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Inhibition of carbonic anhydrase by a sulfonamide derivative.
Caption: Workflow for the MTT cytotoxicity assay.
References
- 1. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Utilizing 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide as a Drug Design Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, featured in a multitude of approved drugs with a wide range of biological activities, including antibacterial, anticancer, and diuretic effects. The compound 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide presents a versatile starting point for the design of novel therapeutic agents. Its key structural features—the bromine atom, the methoxy group, and the N,N-diethylsulfonamide moiety—offer multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
These application notes provide a comprehensive guide for utilizing this compound as a scaffold for drug design, focusing on three potential therapeutic areas: carbonic anhydrase inhibition, anticancer therapy via tubulin polymerization inhibition, and antimicrobial discovery.
Scaffold Analysis and Drug Design Strategy
The core scaffold, this compound, can be systematically modified to generate a library of analogs for biological screening. A proposed strategy for analog design is outlined below.
Figure 1: Proposed modification points on the scaffold.
Potential Therapeutic Applications and Experimental Protocols
Carbonic Anhydrase Inhibition
Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological processes.[1] Inhibition of specific CA isoforms is a therapeutic strategy for glaucoma, epilepsy, and certain types of cancer.[2][3]
Data Presentation: Inhibitory Activity of Structurally Related Benzenesulfonamides against Carbonic Anhydrase Isoforms
| Compound Reference | Modification from Core Scaffold | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | Reference |
| Acetazolamide (Standard) | N/A (Heterocyclic sulfonamide) | 250 | 12 | 25 | [4] |
| Compound 1 | 4-amino substitution | 985.8 | - | - | [4] |
| Compound 2 | 4-ureido substitution | - | 7.6 | 38.8 | [3][5] |
| Compound 3 | 4-(3-aminophenyl) substitution | 402.9 | - | 134.8 | [3][4] |
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (p-Nitrophenyl Acetate Hydrolysis)
This assay measures the esterase activity of CA.[2]
Materials:
-
Human carbonic anhydrase isoforms (e.g., hCA I, II, IX)
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation: Dissolve test compounds and a standard inhibitor (e.g., acetazolamide) in DMSO to prepare stock solutions. Serially dilute with Tris-HCl buffer to achieve a range of concentrations.
-
Assay Setup: In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the test compound solution, and 20 µL of a freshly diluted CA enzyme solution.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow for enzyme-inhibitor binding.
-
Reaction Initiation: Add 20 µL of p-NPA solution (in acetonitrile or DMSO) to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 400 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of p-NPA hydrolysis for each concentration. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Figure 2: Workflow for the CA inhibition assay.
Anticancer Activity via Tubulin Polymerization Inhibition
Certain sulfonamide derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[6]
Data Presentation: Cytotoxicity of Structurally Related Benzenesulfonamides against Cancer Cell Lines
| Compound Reference | Modification from Core Scaffold | MCF-7 (IC50, µM) | HeLa (IC50, µM) | A549 (IC50, µM) | Reference |
| Combretastatin A-4 (Standard) | N/A | 0.002 | 0.003 | 0.002 | [6] |
| BA-3b | Complex heterocyclic modification | 0.007 | 0.012 | 0.015 | [6] |
| Compound 4e | Thiazolone-benzenesulfonamide | 6.31 | - | - | [7] |
| Compound 4g | Thiazolone-benzenesulfonamide | 1.52 | - | - | [7] |
Experimental Protocol: In Vitro Cytotoxicity (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Figure 3: Workflow for the MTT cytotoxicity assay.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay monitors the polymerization of tubulin into microtubules by measuring the increase in turbidity.[9]
Materials:
-
Purified tubulin (>99%)
-
General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Glycerol
-
Known tubulin inhibitor (e.g., colchicine) and stabilizer (e.g., paclitaxel)
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation: Prepare a tubulin solution in general tubulin buffer on ice. Prepare solutions of test compounds.
-
Assay Setup: In a pre-chilled 96-well plate on ice, add the tubulin solution, GTP, and the test compound.
-
Measurement: Transfer the plate to a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot absorbance versus time. Determine the effect of the compounds on the rate and extent of tubulin polymerization compared to controls.
Antimicrobial Activity
Sulfonamides were the first class of synthetic antimicrobial agents and continue to be a source of new antibacterial and antifungal compounds.[10]
Data Presentation: Antimicrobial Activity of Structurally Related Sulfonamides
| Compound Reference | Modification from Core Scaffold | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | Reference |
| Sulfamethoxazole (Standard) | N/A | 8-64 | 8-64 | [11] |
| Compound 1a | N-(2-hydroxy-4-nitrophenyl)-4-methylbenzenesulfonamide | 32 | >128 | [11] |
| Compound 2b | N,N-diethyl-1-(phenylsulfonyl)piperidine-2-carboxamide | 64 | 128 | [12] |
| Compound 1b | Novel sulfonamide derivative | 64-256 | - | [13] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a microorganism.[14]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Compound Dilution: Serially dilute the test compounds in MHB in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Synthetic Protocol: General Procedure for the Synthesis of this compound Analogs
The synthesis of analogs can be achieved through the reaction of a substituted benzenesulfonyl chloride with an appropriate amine.
Materials:
-
Substituted 2-methoxybenzenesulfonyl chloride
-
Diethylamine or other desired amine
-
Dichloromethane (DCM) or pyridine as solvent
-
Triethylamine (if using DCM)
Procedure:
-
Reaction Setup: Dissolve the amine (1.0 eq) in the chosen solvent at 0°C.
-
Addition of Sulfonyl Chloride: Add the substituted benzenesulfonyl chloride (1.1 eq) portion-wise to the amine solution.
-
Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization.
Conclusion
The this compound scaffold offers a promising starting point for the development of novel therapeutic agents targeting a range of diseases. The synthetic and biological evaluation protocols provided herein offer a robust framework for researchers to explore the potential of this compound class. Through systematic derivatization and screening against various biological targets, novel and potent drug candidates can be identified.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. benchchem.com [benchchem.com]
- 10. ijpsr.com [ijpsr.com]
- 11. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journalcsij.com [journalcsij.com]
- 13. jocpr.com [jocpr.com]
- 14. apec.org [apec.org]
Application Note: Regioselective Bromination of 2-Methoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and efficient experimental protocol for the regioselective bromination of 2-methoxybenzenesulfonamide. The synthesis of brominated aromatic sulfonamides is a critical step in the development of various pharmaceutical agents. This document provides a comprehensive methodology, including reaction setup, purification, and characterization, to yield the desired brominated product. The procedure is adapted from established methods for structurally similar compounds, ensuring a high probability of success.
Introduction
2-Methoxybenzenesulfonamide and its derivatives are important scaffolds in medicinal chemistry. The introduction of a bromine atom onto the aromatic ring provides a versatile handle for further functionalization through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery. The electron-donating nature of the methoxy group and the directing effects of the sulfonamide group on the aromatic ring necessitate a carefully controlled bromination strategy to achieve high regioselectivity and yield. This protocol outlines a procedure utilizing bromine and a catalyst in a chlorinated solvent, a method proven effective for related substrates.
Experimental Protocol
This procedure is adapted from the bromination of the analogous compound, 4-methoxybenzenesulfonamide.[1]
Materials:
-
2-Methoxybenzenesulfonamide
-
Iron powder
-
Bromine
-
Dichloromethane (DCM)
-
Sodium thiosulfate solution (10% w/v)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxybenzenesulfonamide (1.0 equivalent) in dichloromethane. To this solution, add a catalytic amount of iron powder (e.g., 0.05 equivalents).
-
Addition of Bromine: Under constant stirring, add a solution of bromine (1.0-1.1 equivalents) in dichloromethane dropwise to the reaction mixture at room temperature using a dropping funnel. The addition should be controlled to maintain a gentle reaction rate.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Upon completion of the reaction, quench the excess bromine by adding a 10% aqueous solution of sodium thiosulfate until the reddish-brown color of bromine disappears.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Data Presentation
The following table summarizes the expected quantitative data based on analogous bromination reactions of methoxybenzenesulfonamides.[1]
| Parameter | Value |
| Substrate | 2-Methoxybenzenesulfonamide |
| Brominating Agent | Bromine (Br₂) |
| Catalyst | Iron (Fe) |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Reaction Temperature | Room Temperature to 40°C |
| Reaction Time | 4-5 hours |
| Expected Yield | 75-80% |
| Expected Purity (HPLC) | >99% |
Experimental Workflow Diagram
Caption: Experimental workflow for the bromination of 2-methoxybenzenesulfonamide.
Safety Precautions
-
Bromine is highly corrosive and toxic. Handle it with extreme care in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, at all times.
Conclusion
This application note provides a detailed and practical guide for the bromination of 2-methoxybenzenesulfonamide. The described protocol, based on established chemical literature, is expected to provide the desired product in high yield and purity. This procedure is a valuable tool for researchers and scientists engaged in the synthesis of novel sulfonamide-based compounds for drug development.
References
Application Notes and Protocols for the Purification of 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide by Recrystallization
Abstract
This document provides a comprehensive guide for the purification of 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide via recrystallization. The protocol is designed for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This application note includes detailed methodologies for solvent selection and the recrystallization process, as well as data presentation in a structured format. Visual aids in the form of Graphviz diagrams are provided to illustrate the experimental workflow and the principles of purification.
Introduction
This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredient (API) and for ensuring its safety and efficacy. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This method relies on the differential solubility of the target compound and its impurities in a suitable solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound to a great extent at an elevated temperature and poorly at a lower temperature, allowing for the formation of pure crystals upon cooling while the impurities remain in the solution. For sulfonamides, which possess both polar and nonpolar functional groups, a solvent of intermediate polarity or a binary solvent mixture is often effective.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. The melting point is a key indicator of purity; a sharp melting point range close to the literature value suggests a high degree of purity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₆BrNO₃S |
| Molecular Weight | 322.22 g/mol |
| Appearance | White to off-white crystalline powder[1] |
| Melting Point | 86-94 °C[1][2] |
| Solubility | Slightly soluble in water; Soluble in DMSO and DMF[1] |
Experimental Protocols
Protocol for Qualitative Solubility Assessment
The selection of an appropriate solvent is the most critical step in the recrystallization process. This protocol describes a systematic approach to screen for suitable solvents.
Objective: To identify a suitable solvent or solvent system for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Selection of test solvents (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Hexane, Water)
-
Test tubes (10 x 75 mm)
-
Spatula
-
Hot plate or water bath
-
Vortex mixer
-
Ice bath
Procedure:
-
Preparation: Place approximately 20-30 mg of the crude compound into separate, labeled test tubes.
-
Room Temperature Solubility: To each test tube, add the selected solvent dropwise (starting with 0.5 mL) and vortex to mix. Observe and record the solubility at room temperature. A suitable solvent should show low solubility.
-
Hot Solubility: If the compound is not fully soluble at room temperature, heat the test tube in a water bath or on a hot plate. Add more solvent in small portions until the solid completely dissolves. Record the approximate volume of solvent used. An ideal solvent will dissolve the compound completely at an elevated temperature.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the test tube with a glass rod or place it in an ice bath.
-
Observation: Observe the quantity and quality of the crystals formed. A significant amount of crystalline solid should be observed upon cooling.
Table 2: Qualitative Solubility Screening
| Solvent | Solubility at Room Temp. | Solubility at Elevated Temp. | Crystal Formation upon Cooling | Suitability |
| Ethanol | ||||
| Isopropanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Toluene | ||||
| Hexane | ||||
| Ethanol/Water | ||||
| Isopropanol/Water |
This table should be filled out by the researcher based on experimental observations.
Recrystallization Protocol
Based on the results from the solubility screening, the following general protocol can be adapted for the chosen solvent system. An ethanol/water system is often effective for sulfonamides and is used here as an example.
Objective: To purify crude this compound using a single-solvent or dual-solvent recrystallization method.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., 95% Ethanol)
-
Anti-solvent if required (e.g., Deionized Water)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Watch glass
-
Melting point apparatus
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of the hot primary solvent (e.g., ethanol) required to completely dissolve the solid with gentle heating and stirring.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was used, perform a hot gravity filtration to remove it. This step should be done quickly to prevent premature crystallization.
-
Crystallization:
-
Single Solvent: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.
-
Dual Solvent (e.g., Ethanol/Water): To the hot ethanolic solution, add hot water dropwise until the solution becomes faintly cloudy (turbid). Then, add a few drops of hot ethanol until the solution is clear again. Cover the flask and allow it to cool slowly.
-
-
Crystal Growth: Allow the flask to stand undisturbed to promote the formation of large crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
-
Analysis: Determine the melting point of the purified crystals and calculate the percent recovery.
Visualization of Processes
The following diagrams illustrate the key processes involved in the purification of this compound by recrystallization.
References
Application Notes and Protocols for the Analysis of 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide, a key intermediate in pharmaceutical and chemical synthesis.[1] This document outlines detailed protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis, presenting the expected data in a clear, tabular format for easy interpretation. The provided workflows and structural diagrams are intended to facilitate the characterization and quality control of this compound in a research and development setting.
Compound Overview
This compound is a white to off-white crystalline powder.[1] It is sparingly soluble in water but shows good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] Key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆BrNO₃S | [1] |
| Molecular Weight | 322.22 g/mol | [1] |
| Melting Point | 90-94 °C | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Slightly soluble in water; Soluble in DMSO and DMF | [1] |
NMR Spectroscopic Analysis
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. The following sections detail the expected ¹H and ¹³C NMR spectral data for this compound and provide a standard protocol for data acquisition.
Predicted ¹H and ¹³C NMR Data
Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.7 | d | 1H | Ar-H |
| ~7.5 | dd | 1H | Ar-H |
| ~6.9 | d | 1H | Ar-H |
| ~3.9 | s | 3H | O-CH₃ |
| ~3.3 | q | 4H | N-(CH₂CH₃)₂ |
| ~1.2 | t | 6H | N-(CH₂CH₃)₂ |
Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | Ar-C (C-OCH₃) |
| ~135 | Ar-C (C-S) |
| ~134 | Ar-CH |
| ~128 | Ar-CH |
| ~115 | Ar-C (C-Br) |
| ~112 | Ar-CH |
| ~56 | O-CH₃ |
| ~42 | N-CH₂ |
| ~14 | CH₃ |
Experimental Protocol for NMR Analysis
2.2.1. Sample Preparation
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2.2.2. Instrument Parameters (500 MHz Spectrometer)
-
¹H NMR:
-
Pulse Program: Standard single-pulse
-
Number of Scans: 16
-
Acquisition Time: 3-4 s
-
Relaxation Delay: 2 s
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled
-
Number of Scans: 1024
-
Acquisition Time: 1-2 s
-
Relaxation Delay: 2-5 s
-
2.2.3. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C; DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
Mass Spectrometry Analysis
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity and structure.
Predicted Mass Spectrometry Data
The expected mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight. Due to the presence of bromine, a characteristic isotopic pattern ([M]+ and [M+2]+ in approximately a 1:1 ratio) is expected. The fragmentation of aromatic sulfonamides typically involves the cleavage of the S-N bond and loss of SO₂.
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z | Ion Identity | Notes |
| 322.0, 324.0 | [M+H]⁺ | Molecular ion peak with bromine isotopic pattern |
| 258.0, 260.0 | [M+H - SO₂]⁺ | Loss of sulfur dioxide |
| 243.9, 245.9 | [M - N(CH₂CH₃)₂]⁺ | Cleavage of the S-N bond |
| 72.1 | [N(CH₂CH₃)₂ + H]⁺ | Diethylamine fragment |
Experimental Protocol for Mass Spectrometry Analysis
3.2.1. Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
3.2.2. Instrument Parameters (ESI-QTOF)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: 50-500 m/z
-
Collision Energy (for MS/MS): Ramp from 10-40 eV to observe fragmentation.
Visualizations
The following diagrams illustrate the chemical structure, the analytical workflow, and a proposed fragmentation pathway.
Caption: Chemical structure of the target compound.
Caption: General experimental workflow for analysis.
Caption: Key fragmentation pathways in ESI-MS.
References
Application Notes and Protocols for Assessing the Biological Activity of 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive set of application notes and detailed experimental protocols for the initial biological characterization of the novel chemical entity, 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide. Given that the specific biological targets of this compound are unknown, we propose a tiered screening approach to elucidate its potential bioactivity. The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, enzyme inhibitory, and G-protein coupled receptor (GPCR) modulatory effects.[1][2]
The following protocols are designed as a starting point for investigation, beginning with broad cytotoxicity screening, followed by targeted enzyme inhibition assays, and concluding with exploratory GPCR signaling assays.
Tier 1: In Vitro Cytotoxicity Screening
Application Note 1: Sulforhodamine B (SRB) Assay for Antiproliferative Activity
The initial assessment of a novel compound often involves evaluating its effect on cell proliferation and viability. The Sulforhodamine B (SRB) assay is a robust and sensitive colorimetric method for determining cytotoxicity in adherent cell lines.[3][4] This assay is based on the ability of SRB to bind to basic amino acid residues of cellular proteins under acidic conditions. The amount of bound dye is directly proportional to the total cellular protein, which correlates with the cell number.[3][4] This protocol is ideal for high-throughput screening of the antiproliferative effects of this compound against a panel of cancer cell lines.
Experimental Protocol 1: SRB Cytotoxicity Assay
Materials and Reagents:
-
This compound
-
Adherent cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Trichloroacetic acid (TCA), 10% (w/v) in water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
96-well flat-bottom plates
-
Microplate reader (510 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in complete medium to achieve final concentrations ranging from 0.1 to 100 µM.
-
Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 48-72 hours.
-
-
Cell Fixation:
-
Gently add 50 µL of cold 10% TCA to each well without removing the medium.
-
Incubate at 4°C for 1 hour.
-
-
Staining:
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plates five times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Solubilization and Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well.
-
Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.
-
Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Presentation: Cytotoxicity of this compound
| Cell Line | IC₅₀ (µM) |
| MCF-7 | Value |
| A549 | Value |
| HCT-116 | Value |
Caption: Example data table for summarizing the half-maximal inhibitory concentration (IC₅₀) values.
Visualization: SRB Assay Workflow
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Tier 2: Enzyme Inhibition Assay
Application Note 2: Carbonic Anhydrase Inhibition Assay
Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[5][6] CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide and are implicated in various diseases, including glaucoma and cancer.[6][7] This protocol describes a colorimetric assay to determine if this compound inhibits the esterase activity of carbonic anhydrase. The assay measures the enzyme-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol, which can be monitored spectrophotometrically.[7]
Experimental Protocol 2: Carbonic Anhydrase Inhibition Assay
Materials and Reagents:
-
This compound
-
Human Carbonic Anhydrase II (hCA II)
-
p-Nitrophenyl acetate (p-NPA)
-
Acetazolamide (positive control inhibitor)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
DMSO
-
96-well clear, flat-bottom plates
-
Microplate reader capable of kinetic measurements at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of hCA II in cold Assay Buffer.
-
Prepare a stock solution of p-NPA in DMSO.
-
Prepare serial dilutions of the test compound and acetazolamide in Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: 160 µL Assay Buffer + 20 µL test compound dilution.
-
Positive Control Wells: 160 µL Assay Buffer + 20 µL acetazolamide dilution.
-
Vehicle Control Wells: 160 µL Assay Buffer + 20 µL DMSO.
-
Blank Wells: 180 µL Assay Buffer.
-
-
Enzyme Addition and Pre-incubation:
-
Add 20 µL of hCA II working solution to all wells except the blank wells.
-
Incubate the plate at room temperature for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of p-NPA substrate solution to all wells.
-
Immediately place the plate in a microplate reader.
-
Measure the absorbance at 405 nm every 30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.
-
Data Presentation: Carbonic Anhydrase II Inhibition
| Compound | IC₅₀ (nM) |
| This compound | Value |
| Acetazolamide (Control) | Value |
Caption: Example data table for summarizing the IC₅₀ values for carbonic anhydrase II inhibition.
Visualization: Carbonic Anhydrase Inhibition Pathway
Caption: Mechanism of the colorimetric carbonic anhydrase inhibition assay.
Tier 3: GPCR Activity Screening
Application Note 3: GPCR Signaling Assays (cAMP and Calcium Flux)
G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are major drug targets.[8] Their activation by ligands triggers intracellular signaling cascades, often involving second messengers like cyclic AMP (cAMP) or calcium (Ca²⁺).[8][9] To broadly screen for potential GPCR activity of this compound, two primary assays are recommended:
-
cAMP Assay: Measures changes in intracellular cAMP levels. Agonists of Gs-coupled receptors increase cAMP, while agonists of Gi-coupled receptors decrease it.[10]
-
Calcium Flux Assay: Measures transient increases in intracellular calcium concentration, typically mediated by Gq-coupled receptors.[11]
Experimental Protocol 3a: cAMP Assay (Luminescence-based)
Materials and Reagents:
-
HEK293 cells (or other suitable host cells)
-
cAMP-Glo™ Assay Kit (or similar)
-
Forskolin (stimulator of adenylyl cyclase)
-
GPCR agonists/antagonists (as controls)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in white 96-well plates and incubate overnight.
-
Compound Treatment:
-
Add serial dilutions of the test compound to the cells.
-
For antagonist mode, pre-incubate with the test compound, then add a known agonist.
-
For Gi-coupled receptor screening, co-incubate with forskolin.
-
Incubate for an appropriate time (e.g., 30 minutes) at room temperature.
-
-
Cell Lysis and Detection:
-
Add the lysis buffer containing the PKA substrate.
-
Add the Kinase-Glo® Reagent to measure remaining ATP.
-
-
Measurement: Read luminescence using a plate-reading luminometer.
-
Data Analysis: Correlate luminescence signals to cAMP concentrations using a standard curve. Determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Data Presentation: cAMP Modulation
| Assay Mode | Receptor Target | EC₅₀ / IC₅₀ (µM) |
| Agonist (Gs) | e.g., ADRB2 | Value |
| Antagonist (Gs) | e.g., ADRB2 | Value |
| Agonist (Gi) | e.g., OPRM1 | Value |
Caption: Example data table for cAMP assay results.
Experimental Protocol 3b: Calcium Flux Assay (Fluorescence-based)
Materials and Reagents:
-
HEK293 cells expressing a Gq-coupled receptor of interest
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (to prevent dye leakage)
-
GPCR agonist (positive control)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader with injection capability (e.g., FLIPR)
Procedure:
-
Cell Seeding: Seed cells in black, clear-bottom 96-well plates and incubate overnight.
-
Dye Loading:
-
Remove the culture medium and add the calcium dye loading buffer containing probenecid.
-
Incubate for 1 hour at 37°C.
-
-
Compound Addition and Measurement:
-
Place the plate in the fluorescence reader.
-
Establish a baseline fluorescence reading.
-
Inject the test compound at various concentrations.
-
Immediately begin kinetic reading of fluorescence intensity (e.g., every second for 2-3 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline.
-
Determine the EC₅₀ value from the dose-response curve.
-
Data Presentation: Calcium Mobilization
| Receptor Target | EC₅₀ (µM) |
| e.g., M1 Receptor | Value |
| e.g., AT1 Receptor | Value |
Caption: Example data table for calcium flux assay results.
Visualization: GPCR Signaling Pathways
References
- 1. Sulfonamides and sulfonylated derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 9. sinobiological.com [sinobiological.com]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for the Scalable Synthesis of 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scaled-up synthesis of 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide, a key intermediate in pharmaceutical and chemical synthesis. The procedure outlines the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with diethylamine in the presence of a tertiary amine base. Emphasis is placed on reaction control, safety considerations for scaling up, and a comprehensive purification procedure to yield a high-purity product. This protocol is intended to be a robust and reproducible method for laboratory and pilot-plant scale production.
Introduction
This compound is a substituted aromatic sulfonamide of interest in medicinal chemistry and drug development. The synthesis of such compounds typically involves the reaction of an appropriately substituted arylsulfonyl chloride with a secondary amine. While the chemistry is generally straightforward, scaling up this reaction requires careful control of reaction parameters to manage the exothermicity and ensure high yield and purity. These application notes provide a comprehensive guide for the safe and efficient scaled-up synthesis of this target molecule.
Chemical Reaction Scheme
Experimental Protocols
Materials and Equipment
-
5-bromo-2-methoxybenzenesulfonyl chloride (≥98% purity)
-
Diethylamine (≥99.5% purity)
-
Triethylamine (≥99.5% purity, distilled from CaH2)
-
Dichloromethane (DCM, anhydrous, ≥99.8% purity)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Ethanol (95%)
-
Deionized water
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Cooling circulator
-
Rotary evaporator
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
Safety Precautions
-
5-bromo-2-methoxybenzenesulfonyl chloride is a corrosive solid that causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Diethylamine and triethylamine are flammable and corrosive liquids with strong odors. Work in a well-ventilated fume hood.
-
The reaction of sulfonyl chlorides with amines can be exothermic. For scaled-up reactions, controlled addition and efficient cooling are critical to prevent a runaway reaction.[1]
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate engineering controls and PPE.
Synthesis Protocol (100 g Scale)
-
Reaction Setup:
-
Set up a 2 L jacketed glass reactor equipped with an overhead stirrer, a temperature probe, an addition funnel, and a nitrogen inlet.
-
Circulate a coolant through the reactor jacket to maintain a temperature of 0-5 °C.
-
Under a nitrogen atmosphere, charge the reactor with anhydrous dichloromethane (800 mL), diethylamine (43.8 g, 0.6 mol, 1.2 eq), and triethylamine (60.7 g, 0.6 mol, 1.2 eq).
-
Stir the solution and allow it to cool to 0-5 °C.
-
-
Addition of Sulfonyl Chloride:
-
In a separate flask, dissolve 5-bromo-2-methoxybenzenesulfonyl chloride (142.8 g, 0.5 mol, 1.0 eq) in anhydrous dichloromethane (400 mL).
-
Transfer the sulfonyl chloride solution to the addition funnel.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting sulfonyl chloride is consumed.
-
-
Workup Procedure:
-
Cool the reaction mixture to 0-5 °C.
-
Slowly quench the reaction by adding 1 M HCl (500 mL) to the stirred mixture.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (2 x 250 mL), saturated aqueous NaHCO3 solution (2 x 250 mL), and brine (250 mL).
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification by Recrystallization:
-
Transfer the crude solid to a suitable flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely.
-
Slowly add deionized water until the solution becomes turbid.
-
Gently heat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystallization.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold 50% ethanol-water.
-
Dry the purified product under vacuum to a constant weight.
-
Data Presentation
| Parameter | Starting Material (5-bromo-2-methoxybenzenesulfonyl chloride) | Reagent (Diethylamine) | Reagent (Triethylamine) | Product (this compound) |
| Molecular Formula | C7H6BrClO3S | C4H11N | C6H15N | C11H16BrNO3S |
| Molecular Weight ( g/mol ) | 285.54 | 73.14 | 101.19 | 322.22 |
| Quantity (g) | 142.8 | 43.8 | 60.7 | Theoretical: 161.1 |
| Moles | 0.5 | 0.6 | 0.6 | 0.5 |
| Equivalents | 1.0 | 1.2 | 1.2 | - |
| Appearance | White to off-white solid | Colorless liquid | Colorless liquid | White to off-white crystalline powder |
| Melting Point (°C) | 113-119 | - | - | 86-89[2] |
| Typical Yield | - | - | - | 85-95% |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for Handling 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed laboratory safety precautions and protocols for handling 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide (CAS No. 428471-30-1). The information is intended to supplement, not replace, institutional safety guidelines and professional judgment.
Section 1: Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for the safe handling, storage, and disposal of the compound.
| Property | Value | Reference |
| CAS Number | 428471-30-1 | [1] |
| Molecular Formula | C11H16BrNO3S | [2] |
| Molecular Weight | 322.22 g/mol | |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 86-89°C | [2] |
| Density | 1.45 g/cm³ | [2] |
| Solubility | Slightly soluble in water; Soluble in organic solvents like DMSO and DMF. | [2] |
| Stability | Stable under normal conditions; sensitive to moisture. | [2] |
Section 2: Hazard Identification and Toxicological Information
Warning: The toxicological properties of this compound have not been fully investigated.[1] It should be handled with extreme caution as a potentially hazardous substance. Based on the available Safety Data Sheet (SDS), the known and potential hazards are summarized in Table 2.
| Hazard Category | Description | Precautionary Statement |
| Acute Effects | Irritating to mucous membranes and upper respiratory tract. May be harmful by ingestion and inhalation.[1] | Avoid inhalation of dust. Avoid contact with eyes, skin, and clothing. |
| Eye Irritation | May cause serious eye irritation. | Wear appropriate eye protection. |
| Skin Irritation | May cause skin irritation. | Wear protective gloves and clothing. |
| Incompatibilities | Strong oxidizing agents, strong acids, and bases.[1] | Store away from incompatible materials. |
| Hazardous Decomposition | Emits toxic fumes under fire conditions, including carbon monoxide, carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen bromide.[1] | Use appropriate extinguishing media and wear self-contained breathing apparatus in case of fire. |
Section 3: Experimental Protocols for Safe Handling
Adherence to the following protocols is mandatory to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A diagram illustrating the required PPE for handling this compound is provided below.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors:
-
Moisture in the reaction: The starting material, 5-bromo-2-methoxybenzenesulfonyl chloride, is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards the amine.
-
Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon).
-
-
Purity of starting materials: Impurities in either the 5-bromo-2-methoxybenzenesulfonyl chloride or diethylamine can lead to side reactions and reduced yields.
-
Solution: Use freshly purified reagents. The purity of the sulfonyl chloride can be checked by its melting point (115-118 °C).[1]
-
-
Inefficient reaction conditions: The choice of base, solvent, and temperature can significantly impact the reaction rate and overall yield.
-
Solution: Experiment with different non-nucleophilic bases such as triethylamine or pyridine. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred. The reaction can be gently heated if it is sluggish at room temperature, but be mindful of potential side reactions.
-
Q2: I am observing a significant amount of a polar byproduct that is difficult to separate from my desired product. What could it be and how can I avoid it?
A2: The most common polar byproduct in this reaction is 5-bromo-2-methoxybenzenesulfonic acid, formed from the hydrolysis of the sulfonyl chloride.
-
Avoidance: As mentioned above, stringent anhydrous conditions are crucial. If the reaction requires an aqueous work-up, it should be performed quickly and at a low temperature to minimize hydrolysis.
Q3: My reaction seems to stall before all the starting material is consumed. What could be the reason?
A3: This could be due to several factors:
-
Insufficient base: The reaction generates hydrochloric acid (HCl), which can protonate the diethylamine, rendering it non-nucleophilic. An inadequate amount of base will not neutralize all the generated HCl, leading to a stalled reaction.
-
Solution: Use a slight excess of the base (e.g., 1.1 to 1.5 equivalents) to ensure complete neutralization of the acid byproduct.
-
-
Poor solubility of starting materials: If the starting materials are not fully dissolved in the chosen solvent, the reaction rate will be slow.
-
Solution: Choose a solvent in which both 5-bromo-2-methoxybenzenesulfonyl chloride and diethylamine are readily soluble. Gentle heating can also improve solubility.
-
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. A suitable eluent system would be a mixture of hexanes and ethyl acetate. The starting sulfonyl chloride will be less polar than the final sulfonamide product. The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction.
Data Presentation
The following tables provide illustrative data on how different reaction parameters can influence the yield of this compound. Please note that this data is representative and actual results may vary.
Table 1: Effect of Base on Reaction Yield
| Base (1.2 equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Triethylamine | DCM | 25 | 4 | 85 |
| Pyridine | DCM | 25 | 6 | 80 |
| Diisopropylethylamine | DCM | 25 | 4 | 82 |
Table 2: Effect of Solvent on Reaction Yield
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Triethylamine | Dichloromethane (DCM) | 25 | 4 | 85 |
| Triethylamine | Tetrahydrofuran (THF) | 25 | 5 | 88 |
| Triethylamine | Acetonitrile | 25 | 6 | 75 |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of the target compound.
Materials:
-
5-bromo-2-methoxybenzenesulfonyl chloride
-
Diethylamine
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 5-bromo-2-methoxybenzenesulfonyl chloride (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of diethylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Add the diethylamine/triethylamine solution dropwise to the cooled solution of the sulfonyl chloride over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench it by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting common issues during the synthesis.
Caption: A logical guide to troubleshooting common synthesis problems.
References
Technical Support Center: Synthesis of 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis, focusing on the identification and mitigation of potential side products.
| Issue | Potential Cause | Suggested Solution |
| Low Yield of Target Product | - Incomplete reaction. - Hydrolysis of the starting sulfonyl chloride. - Suboptimal reaction temperature. | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Use anhydrous solvents and reagents to prevent hydrolysis of 5-bromo-2-methoxybenzenesulfonyl chloride. - Optimize the reaction temperature; typically, the reaction is run at room temperature or slightly below. |
| Presence of an Acidic Impurity | Formation of 5-bromo-2-methoxybenzenesulfonic acid due to the reaction of the sulfonyl chloride with residual water. | - Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). - Use freshly distilled anhydrous solvents. |
| Formation of a Water-Soluble Salt | Reaction of the byproduct HCl with excess diethylamine to form diethylammonium chloride. | - This is an expected byproduct of the reaction when a base like pyridine is not used. It can be easily removed during the aqueous work-up by washing with water. |
| Unreacted Starting Material | Insufficient amount of diethylamine or reaction time. | - Use a slight excess of diethylamine (e.g., 1.1 to 1.5 equivalents). - Allow the reaction to proceed for a sufficient duration, monitoring by TLC or LC-MS until the starting sulfonyl chloride is consumed. |
| Multiple Spots on TLC/LC-MS | Could indicate the presence of various impurities, including those from the starting materials or unexpected side reactions. | - Purify the starting 5-bromo-2-methoxybenzenesulfonyl chloride if its purity is questionable. - Optimize reaction conditions (temperature, solvent, stoichiometry) to minimize side product formation. - Employ appropriate purification techniques such as column chromatography to isolate the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound?
A1: The most common side product is diethylammonium chloride, which is formed from the reaction of the HCl generated during the sulfonylation with excess diethylamine. Another significant potential side product is 5-bromo-2-methoxybenzenesulfonic acid, which arises from the hydrolysis of the 5-bromo-2-methoxybenzenesulfonyl chloride starting material if moisture is present in the reaction.
Q2: How can I prevent the formation of 5-bromo-2-methoxybenzenesulfonic acid?
A2: To minimize the formation of the sulfonic acid, it is crucial to maintain anhydrous reaction conditions. This can be achieved by:
-
Thoroughly drying all glassware in an oven prior to use.
-
Using anhydrous solvents, preferably freshly distilled or from a sealed bottle.
-
Running the reaction under an inert atmosphere, such as nitrogen or argon.
-
Ensuring the starting 5-bromo-2-methoxybenzenesulfonyl chloride is dry and of high purity.
Q3: My reaction is complete, but the yield is low after work-up. What could be the reason?
A3: Low yield can be attributed to several factors. One common reason is the hydrolysis of the starting sulfonyl chloride, which reduces the amount available to react with diethylamine. Another possibility is incomplete extraction of the product during the work-up. Ensure that the organic layer is thoroughly separated and consider back-extracting the aqueous layer to recover any dissolved product. Finally, suboptimal reaction conditions, such as incorrect temperature or stoichiometry, can also lead to lower yields.
Q4: Is it necessary to use a base like pyridine or triethylamine in this reaction?
A4: While not strictly necessary if an excess of diethylamine is used to quench the generated HCl, the addition of a non-nucleophilic base like triethylamine or pyridine can be beneficial. These bases will neutralize the HCl as it is formed, preventing the formation of diethylammonium chloride and potentially leading to a cleaner reaction with higher yields.
Experimental Protocol: Synthesis of this compound
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
5-bromo-2-methoxybenzenesulfonyl chloride
-
Diethylamine
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Triethylamine (optional, as a non-nucleophilic base)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 5-bromo-2-methoxybenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of diethylamine (1.2 equivalents) and triethylamine (1.2 equivalents, if used) in anhydrous dichloromethane.
-
Add the diethylamine solution dropwise to the cooled solution of the sulfonyl chloride with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (if excess diethylamine was used), deionized water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield pure this compound.
Reaction Pathway and Side Reactions
Caption: Synthetic pathway and potential side reactions.
troubleshooting guide for the bromination of methoxybenzenes
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and detailed protocols for the bromination of methoxybenzenes (e.g., anisole).
Frequently Asked Questions (FAQs)
Q1: Why is my reaction producing significant amounts of di- and poly-brominated products?
A1: Over-bromination is a frequent issue because the methoxy group is a strong activating group, making the benzene ring highly nucleophilic.[1][2] This high reactivity means the mono-brominated product is also susceptible to further electrophilic attack.[3][4] To mitigate this, you can:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of your methoxybenzene to the brominating agent. Slowly adding the bromine source helps maintain a low concentration of the electrophile.[3]
-
Lower the Temperature: Performing the reaction at 0 °C or below decreases the overall reaction rate, which can improve selectivity for the mono-brominated product.[3]
-
Use a Milder Brominating Agent: Highly reactive elemental bromine (Br₂) can be replaced with a less aggressive reagent like N-Bromosuccinimide (NBS) or Pyridinium tribromide for better control.[3]
Q2: My yield of the desired bromo-methoxybenzene is low. What are the potential causes?
A2: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[5] If the reaction has stalled, consider extending the reaction time or gently heating the mixture, but be mindful that heating can increase side products.[5]
-
Reagent Degradation: Ensure your starting materials and reagents are pure and have not degraded. For instance, NBS can decompose over time.[3]
-
Product Loss During Workup: The product may be lost during extraction or purification steps. Ensure extractions are performed thoroughly with an adequate amount of solvent.[5] If the product is volatile, be cautious during solvent removal by rotary evaporation.[5][6]
Q3: How can I improve the regioselectivity to favor the para-isomer over the ortho-isomer?
A3: The methoxy group is an ortho, para-director.[7] The para-isomer is generally the major product due to reduced steric hindrance from the bulky methoxy group.[5][7] To further enhance para-selectivity:
-
Lower Reaction Temperature: Lower temperatures favor the sterically less hindered para attack from an energetic standpoint.[3]
-
Choice of Solvent and Reagent: The solvent and brominating agent can significantly influence the isomer distribution.[5] Using NBS in a polar solvent like acetonitrile is a common method to achieve good regioselectivity.[5]
Q4: Is a Lewis acid catalyst (e.g., FeBr₃) necessary for this reaction?
A4: No, a Lewis acid catalyst is generally not required and is often discouraged.[3] The methoxy group is sufficiently activating, and adding a strong Lewis acid can accelerate the reaction to the point where over-bromination and other side reactions become uncontrollable.[3][5]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the bromination of methoxybenzenes.
Caption: Troubleshooting workflow for the bromination of methoxybenzenes.
Data Presentation
The choice of reaction conditions significantly impacts the yield and isomer distribution of the bromination of anisole. The para isomer is typically the major product.[7]
| Brominating Agent | Solvent | Temperature (°C) | Typical Major Product | Approx. Yield of Major Product (%) | Reference |
| Br₂ | Acetic Acid | < 10 | 4-Bromoanisole | ~90% | [7][8] |
| NBS | Acetonitrile | Room Temp | 4-Bromoanisole | High (Specific % varies) | [5][9] |
| Br₂ | CS₂, CHCl₃, etc. | Varies | 4-Bromoanisole | ~60% | [10] |
| KBrO₃ / HBr | Acetic Acid | Room Temp | 4-Bromoanisole | High (Specific % varies) | [11][12] |
Experimental Protocols
Protocol 1: Bromination using Bromine in Acetic Acid
This protocol is a common method that typically yields the para-isomer as the major product.[5]
Materials:
-
Anisole
-
Glacial Acetic Acid
-
Bromine
-
Saturated sodium bisulfite solution
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
Workflow Diagram:
Caption: Experimental workflow for bromination using Br₂ in acetic acid.
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve anisole (1 equivalent) in glacial acetic acid.[5]
-
Cool the flask in an ice bath to maintain a temperature below 10 °C.[5]
-
In a dropping funnel, prepare a solution of bromine (1 equivalent) in glacial acetic acid.
-
Add the bromine solution dropwise to the stirred anisole solution over 15-30 minutes, ensuring the temperature remains low.[5]
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour or until TLC analysis shows the consumption of the starting material.[5]
-
Pour the reaction mixture into a beaker containing cold water.[5][11]
-
Add saturated sodium bisulfite solution dropwise until the orange color of excess bromine disappears.[5][11]
-
If the product is a solid, it may precipitate and can be collected by suction filtration. If it is an oil, transfer the mixture to a separatory funnel.[11]
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.[5]
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product, which can be further purified.
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
This method uses a milder brominating agent, which can offer better control and selectivity.[5]
Materials:
-
Anisole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Dichloromethane
-
Water and Brine
Procedure:
-
In a round-bottom flask with a stir bar, dissolve anisole (1 equivalent) in acetonitrile.[5]
-
Add N-bromosuccinimide (1 equivalent) to the solution in one portion.[5]
-
Stir the reaction mixture at room temperature. The reaction is often complete within 1-2 hours. Monitor progress by TLC.[5]
-
Once the reaction is complete, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in dichloromethane and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane.[5]
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.[5]
-
Filter and concentrate the organic phase to obtain the crude product. Purify as necessary.
References
- 1. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. issr.edu.kh [issr.edu.kh]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. How anisole reacts with bromine in presence of ethanoic class 12 chemistry CBSE [vedantu.com]
- 8. m.youtube.com [m.youtube.com]
- 9. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 10. prepchem.com [prepchem.com]
- 11. Solved Bromination of Anisole In this experiment, anisole | Chegg.com [chegg.com]
- 12. Solved 1. Write the complete mechanism of bromination of | Chegg.com [chegg.com]
Technical Support Center: Optimization of Reaction Conditions for Sulfonamide Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing sulfonamide synthesis reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked questions (FAQs) & Troubleshooting Guides
Q1: My sulfonamide reaction is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in sulfonamide synthesis can stem from several factors, primarily related to reagent quality, reaction conditions, and potential side reactions. A systematic check of the following points is recommended.[1]
Initial Checks for Low Yield:
-
Reagent Quality:
-
Amine: Ensure your amine is pure and dry. Amines can absorb atmospheric carbon dioxide to form carbamates, which can interfere with the reaction.[1]
-
Sulfonyl Chloride: Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive under typical conditions.[1] It is best to use a freshly opened bottle or purify the sulfonyl chloride before use.
-
Solvent: Always use anhydrous (dry) solvents. The presence of water will promote the hydrolysis of the sulfonyl chloride.[1]
-
Base: If you are using a tertiary amine base like triethylamine or pyridine, ensure it is pure and dry.[1]
-
-
Reaction Conditions:
-
Stoichiometry: Carefully check the molar ratios of your reactants. A common starting point is a 1:1 ratio of the amine to the sulfonyl chloride, with a slight excess of the base (1.1-1.5 equivalents).[1]
-
Temperature: These reactions are often conducted at temperatures ranging from 0 °C to room temperature.[1] If the reaction is slow, gentle heating might be necessary; however, excessive heat can encourage side reactions.
-
Atmosphere: Perform the reaction under an inert atmosphere, such as nitrogen or argon, to prevent the degradation of reagents by moisture and oxygen from the air.[1]
-
Q2: I suspect hydrolysis of my sulfonyl chloride is the main issue. How can I minimize this side reaction?
A2: Hydrolysis of the sulfonyl chloride to the unreactive sulfonic acid is a very common reason for low yields in sulfonamide synthesis.[1] The rate of this hydrolysis is influenced by factors such as pH and temperature. To minimize it, consider the following:
-
Anhydrous Conditions: As mentioned in the previous point, strictly maintain anhydrous conditions. This includes using dry reagents and solvents and running the reaction under an inert atmosphere.[1]
-
Choice of Base: The type of base used can influence the rate of hydrolysis.
-
Controlled Addition: Adding the sulfonyl chloride slowly to the reaction mixture containing the amine and base can help to ensure it reacts with the amine before it has a chance to hydrolyze.
Q3: What are some common side reactions other than sulfonyl chloride hydrolysis, and how can they be avoided?
A3: Besides the hydrolysis of the sulfonyl chloride, other side reactions can occur:
-
Polymerization: If the amine is not protected, and there are other reactive groups in the molecule, polymerization can occur, especially when preparing the sulfonyl chloride in the presence of the amine.[2] Using a protecting group for the amine can prevent this.[2]
-
Competitive Homocoupling: In some synthetic routes, such as those starting from thiols, competitive homocoupling can lead to the formation of disulfides as byproducts.[3]
-
Chlorination of Aromatic Rings: When using SO₂Cl₂ for the synthesis of sulfonyl chlorides, undesired chlorination of aromatic rings can be a problematic side reaction.[4]
To mitigate these, careful selection of reagents, protecting groups where necessary, and optimization of reaction conditions are crucial.
Q4: I'm having trouble with the purification of my sulfonamide product. What are some common issues and solutions?
A4: Purification of sulfonamides can be challenging due to their crystalline nature and potential for co-precipitation with impurities.[5]
-
Recrystallization: This is a common method for purifying solid sulfonamides. The choice of solvent is critical. Alcohols like ethanol or isopropanol, sometimes with the addition of water, are often effective.[6]
-
Acid-Base Extraction: If the sulfonamide has acidic or basic properties, an acid-base extraction can be a powerful purification technique.
-
Chromatography: For complex mixtures or when high purity is required, column chromatography on silica gel is a standard method.
Troubleshooting Purification:
| Issue | Potential Cause | Suggested Solution |
| Oily Product | Incomplete reaction or presence of low-melting impurities. | Try triturating with a non-polar solvent like hexane to induce crystallization. Further purification by chromatography may be needed. |
| Poor Recovery after Recrystallization | The product is too soluble in the chosen solvent. | Use a solvent system where the sulfonamide has high solubility at high temperatures and low solubility at low temperatures. Test a range of solvents. |
| Co-elution in Chromatography | Impurities have similar polarity to the product. | Optimize the solvent system for chromatography. A gradient elution might be necessary. |
Experimental Protocols
Protocol 1: Classical Synthesis of Sulfonamides from Sulfonyl Chlorides and Amines
This method is the most traditional and widely used approach for synthesizing sulfonamides.[5][7]
Materials:
-
Amine
-
Sulfonyl chloride
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Pyridine, Triethylamine)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Dissolve the amine (1.0 eq.) and the base (1.1-1.5 eq.) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of the sulfonyl chloride (1.0 eq.) in the anhydrous solvent to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data Summary:
| Reagent | Molar Equivalents |
| Amine | 1.0 |
| Sulfonyl Chloride | 1.0 |
| Base | 1.1 - 1.5 |
Visualizations
Troubleshooting Workflow for Low Yield in Sulfonamide Synthesis
A logical workflow for troubleshooting low yields in sulfonamide synthesis.
General Sulfonamide Synthesis Pathway
A simplified diagram of the classical sulfonamide synthesis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Sulfonamide - Wikipedia [en.wikipedia.org]
- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide. The following information is designed to help you troubleshoot and optimize the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can originate from the starting materials or side reactions during the synthesis. These may include:
-
Unreacted Starting Materials: Residual 2-methoxy-N,N-diethylaniline or 5-bromo-2-methoxybenzenesulfonyl chloride.
-
Hydrolyzed Sulfonyl Chloride: 5-bromo-2-methoxybenzenesulfonic acid, formed if the sulfonyl chloride reacts with moisture.
-
Over-brominated or Under-brominated Species: Depending on the bromination step, related compounds with different degrees of bromination might be present.
-
Solvent and Reagent Residues: Residual solvents and any excess reagents used in the synthesis.
Q2: My crude product is an oil or a sticky solid. Is this normal?
A2: While the pure compound is a solid, the presence of impurities can lower the melting point and result in an oily or sticky crude product. This is not uncommon, and purification is necessary to obtain a crystalline solid.
Q3: What is the expected appearance and melting point of the pure compound?
A3: Pure this compound is typically a white to off-white crystalline powder. The reported melting point is in the range of 86-89 °C.[1]
Troubleshooting Guide
Recrystallization Issues
Q1: I'm trying to recrystallize my crude product, but it oils out instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. Here are some troubleshooting steps:
-
Increase the amount of solvent: The concentration of the compound might be too high. Add more hot solvent until the oil redissolves, then allow it to cool slowly.
-
Cool the solution more slowly: Rapid cooling can favor oil formation. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus. This can provide a surface for crystal nucleation.
-
Add a seed crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.
-
Try a different solvent system: The current solvent may not be ideal. Refer to the recrystallization protocol below for solvent suggestions.
Q2: My recrystallization yield is very low. How can I improve it?
A2: Low yield can be due to several factors:
-
Using too much solvent: This will keep more of your product dissolved in the mother liquor. Use the minimum amount of hot solvent required to dissolve the crude material.
-
Cooling for too short a time: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.
-
Premature crystallization during hot filtration: If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper. To prevent this, use a pre-heated funnel and a fluted filter paper, and add a small excess of hot solvent before filtering.
Column Chromatography Issues
Q1: I'm running a column, but the separation between my product and an impurity is poor.
A1: To improve separation (resolution) in column chromatography:
-
Optimize the eluent system: The polarity of the eluent is critical. Use Thin Layer Chromatography (TLC) to test different solvent mixtures (e.g., varying ratios of ethyl acetate in hexane) to find a system that gives good separation between your product and the impurity (a difference in Rf values of at least 0.2 is ideal).
-
Use a finer stationary phase: A smaller particle size of silica gel can improve separation.
-
Increase the column length: A longer column provides more surface area for interaction and can improve separation.
-
Run a gradient elution: Start with a less polar eluent and gradually increase the polarity. This can help to separate compounds with close Rf values.
Q2: How do I visualize the spots on a TLC plate for this compound?
A2: this compound has an aromatic ring and should be visible under UV light (254 nm). Alternatively, you can use a potassium permanganate stain.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₁₆BrNO₃S | [1] |
| Molecular Weight | 322.22 g/mol | |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 86-89 °C | [1] |
| Solubility | Slightly soluble in water, soluble in organic solvents like DMSO and DMF. | [1] |
| Purity (Commercial) | >98% | [1] |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the recrystallization of this compound. The ideal solvent system may need to be determined experimentally. A mixed solvent system of a polar solvent (good solvent) and a non-polar solvent (poor solvent) is often effective for sulfonamides.
Materials:
-
Crude this compound
-
Recrystallization solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, water)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a "good" solvent (e.g., ethanol or ethyl acetate) at room temperature. To this solution, add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes cloudy. Gently warm the mixture until it becomes clear again. If crystals form upon cooling, this is a suitable solvent system. A common system for similar compounds is ethyl acetate/hexane.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the "good" solvent and heat the mixture on a hot plate with stirring. Continue to add the hot "good" solvent in small portions until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once the flask is at room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the ice-cold "poor" solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or in a desiccator.
Protocol 2: Silica Gel Column Chromatography
This protocol describes a general procedure for the purification of this compound by flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents for eluent (e.g., hexane, ethyl acetate)
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate in various solvent systems (e.g., different ratios of ethyl acetate/hexane) to determine the optimal eluent for separation. An ideal system will show good separation between the product spot and impurity spots, with the product having an Rf value between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. If a more polar solvent is used for dissolution, adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the concentrated sample or the silica-adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is used, start with a low polarity mixture and gradually increase the polarity.
-
Fraction Collection: Collect the eluent in small fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for when a product "oils out" during recrystallization.
References
Technical Support Center: N,N-diethylation of Sulfonamides
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the N,N-diethylation of sulfonamides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving complete N,N-diethylation of sulfonamides?
The primary challenges include incomplete reactions resulting in a mixture of starting material, mono-ethylated, and di-ethylated products. Achieving high yields of the desired N,N-diethyl sulfonamide can be difficult due to the decreased nucleophilicity of the nitrogen atom after the first ethylation. Steric hindrance around the sulfonamide nitrogen can also significantly impede the introduction of the second ethyl group.[1]
Q2: Which ethylating agents are recommended for this transformation?
Commonly used ethylating agents include ethyl halides (such as ethyl iodide or ethyl bromide) and diethyl sulfate.[2][3][4] Diethyl sulfate is a potent ethylating agent but is also toxic and requires careful handling.[2][4][5] The choice of agent can depend on the reactivity of the sulfonamide substrate and the desired reaction conditions.
Q3: How can I favor the formation of the N,N-diethyl product over the mono-ethylated intermediate?
To promote di-ethylation, it is generally necessary to use a molar excess of the ethylating agent and a strong base.[6] Longer reaction times and higher temperatures can also help drive the reaction to completion. The selection of an appropriate solvent that can facilitate the reaction is also crucial.
Q4: What are common side reactions to be aware of?
Besides incomplete ethylation, potential side reactions can include O-alkylation if there are susceptible hydroxyl groups on the molecule. At elevated temperatures, decomposition of the starting materials or products may occur. If using a catalytic approach, the catalyst may be inhibited by certain functional groups on the sulfonamide.[7]
Troubleshooting Guide
Problem: Low Yield of N,N-Diethyl Sulfonamide
Possible Causes and Solutions:
-
Incomplete Deprotonation of the Sulfonamide: The sulfonamide nitrogen must be sufficiently deprotonated to become nucleophilic.
-
Solution: Switch to a stronger base. For instance, if you are using a carbonate base like K₂CO₃ and observing low conversion, consider using a stronger base such as potassium hydroxide (KOH), sodium hydride (NaH), or potassium tert-butoxide (KOtBu).[7]
-
-
Insufficient Reactivity of the Ethylating Agent: The chosen ethylating agent may not be reactive enough under the current conditions.
-
Steric Hindrance: The structure of the sulfonamide may sterically hinder the approach of the second ethyl group.
-
Solution: This is an inherent challenge. Increasing the reaction temperature and extending the reaction time may help overcome the steric barrier to some extent.
-
-
Low Reaction Temperature: The reaction may be too slow at the current temperature.
-
Solution: Gradually increase the reaction temperature while monitoring for any signs of product or starting material degradation using techniques like Thin Layer Chromatography (TLC).
-
Problem: Predominance of the Mono-ethylated Product
Possible Causes and Solutions:
-
Insufficient Amount of Ethylating Agent: The stoichiometry may be insufficient to drive the second ethylation.
-
Solution: Increase the molar equivalents of the ethylating agent. It is common to use 2.2 to 3.0 equivalents or even more to ensure the reaction goes to completion.
-
-
Reaction Time is Too Short: The second ethylation step is often slower than the first.
-
Solution: Extend the reaction time and monitor the progress by TLC or LC-MS until the mono-ethylated intermediate is consumed.
-
-
Base Strength is Suboptimal for the Second Deprotonation: The N-ethyl sulfonamide is less acidic than the starting sulfonamide, requiring a sufficiently strong base for deprotonation.
-
Solution: Employ a stronger base to ensure that the mono-ethylated intermediate is effectively deprotonated to allow for the second ethylation.
-
Quantitative Data Summary
The following tables provide a summary of how different reaction parameters can influence the outcome of the N,N-diethylation reaction. The data is illustrative for a generic benzenesulfonamide.
Table 1: Effect of Base on Product Distribution
| Entry | Base | Equivalents of EtI | Temperature (°C) | Time (h) | Mono-ethylated Product (%) | Di-ethylated Product (%) |
| 1 | K₂CO₃ | 2.2 | 80 | 12 | 45 | 50 |
| 2 | KOH | 2.2 | 80 | 12 | 20 | 75 |
| 3 | NaH | 2.2 | 60 | 8 | 10 | 88 |
Table 2: Influence of Solvent on Reaction Yield
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Di-ethylated Product Yield (%) |
| 1 | Acetonitrile | NaH | 60 | 8 | 85 |
| 2 | DMF | NaH | 60 | 8 | 92 |
| 3 | Toluene | NaH | 80 | 12 | 78 |
| 4 | THF | NaH | 60 | 12 | 75 |
Table 3: Impact of Ethylating Agent Stoichiometry
| Entry | Equivalents of EtI | Base | Temperature (°C) | Time (h) | Mono-ethylated Product (%) | Di-ethylated Product (%) | | :---- | :--- | :--- | :--- | :--- | :--- | | 1 | 1.1 | NaH | 60 | 6 | 85 | 10 | | 2 | 2.2 | NaH | 60 | 8 | 10 | 88 | | 3 | 3.0 | NaH | 60 | 8 | <2 | >95 |
Experimental Protocols
Protocol 1: N,N-diethylation using Ethyl Iodide
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the starting sulfonamide (1.0 eq.).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to dissolve the sulfonamide.
-
Base Addition: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 2.5 eq., 60% dispersion in mineral oil) portion-wise.
-
Stirring: Allow the mixture to stir at room temperature for 30 minutes.
-
Ethylating Agent Addition: Cool the mixture back to 0 °C and add ethyl iodide (EtI, 2.5-3.0 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 60 °C. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and cautiously quench with water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: N,N-diethylation using Diethyl Sulfate
-
Setup: In a well-ventilated fume hood, add the sulfonamide (1.0 eq.) and potassium carbonate (K₂CO₃, 3.0 eq.) to a round-bottom flask.
-
Solvent Addition: Add anhydrous acetonitrile as the solvent.
-
Ethylating Agent Addition: Add diethyl sulfate ((Et)₂SO₄, 2.2 eq.) dropwise at room temperature. Caution: Diethyl sulfate is toxic and a suspected carcinogen; handle with appropriate personal protective equipment.[2][4][5]
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Workup: Upon completion, cool the reaction mixture and filter off the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Visualizations
Caption: General reaction pathway for the N,N-diethylation of sulfonamides.
Caption: Troubleshooting workflow for low yield in N,N-diethylation reactions.
Caption: Key parameters influencing the yield of N,N-diethyl sulfonamide.
References
- 1. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diethyl sulfate - Wikipedia [en.wikipedia.org]
- 3. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 4. Diethyl Sulfate (IARC Summary & Evaluation, Volume 54, 1992) [inchem.org]
- 5. Diethyl sulfate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
stability issues of 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide in solution. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue: Unexpected Degradation of this compound in Aqueous Solution
If you are observing a loss of your compound in aqueous solutions, follow this troubleshooting workflow to identify the potential cause.
Caption: Troubleshooting workflow for compound degradation.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solutions?
Q2: What are the primary degradation pathways for this compound?
A2: Based on the general behavior of sulfonamides, the most probable degradation pathways are hydrolysis and photodegradation.[3]
-
Hydrolysis: This typically involves the cleavage of the sulfonamide bond (S-N) or the aryl-sulfur bond (C-S). This process is often catalyzed by acidic conditions.[3][4]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.[5]
Caption: Potential degradation pathways.
Q3: How can I prevent the degradation of my compound in solution?
A3: To enhance stability, consider the following:
-
pH Control: Maintain the pH of aqueous solutions between 7 and 9.
-
Temperature: Store stock and working solutions at recommended low temperatures (e.g., 2-8°C).
-
Light Protection: Use amber glass vials or wrap containers in aluminum foil to protect from light.[6]
-
Solvent Choice: For stock solutions, use aprotic organic solvents like DMSO or DMF where the compound is stable. A supplier datasheet indicates solubility in DMSO and DMF and sensitivity to moisture.[7]
Q4: Are there any known incompatible excipients or solvents?
A4: Avoid strongly acidic or basic conditions. While comprehensive compatibility data is unavailable, it is prudent to perform compatibility studies with your specific formulation components.
Experimental Protocols
Protocol: Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a drug substance.[8][9]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade acetonitrile, methanol, and water
-
pH meter
-
Photostability chamber
-
HPLC system with a UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in a hot air oven at 80°C for 48 hours.
-
Photodegradation: Expose the solution (100 µg/mL in methanol/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[6] A dark control should be kept under the same conditions.
-
-
Sample Analysis:
-
After the specified time, neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.
-
Analyze by a stability-indicating HPLC method.
-
HPLC Method for Stability Testing
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-15 min: 40% B to 80% B
-
15-20 min: 80% B
-
20-21 min: 80% B to 40% B
-
21-25 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Data Presentation
The following tables present hypothetical data from a forced degradation study to illustrate expected outcomes.
Table 1: Summary of Forced Degradation Results (Hypothetical Data)
| Stress Condition | % Assay of Parent Compound | % Degradation | Number of Degradants |
| 0.1 M HCl (60°C, 24h) | 85.2 | 14.8 | 2 |
| 0.1 M NaOH (60°C, 24h) | 98.1 | 1.9 | 1 |
| 3% H₂O₂ (RT, 24h) | 92.5 | 7.5 | 3 |
| Thermal (80°C, 48h) | 96.8 | 3.2 | 1 |
| Photolytic | 89.4 | 10.6 | >3 |
Table 2: Purity and Assay of this compound in Different Solvents (Hypothetical Stability Data at 25°C for 48h)
| Solvent System (pH) | Initial Assay (%) | Assay after 48h (%) | Purity after 48h (%) |
| Acetonitrile:Water (50:50) | 99.8 | 99.5 | 99.6 |
| pH 4.0 Buffer | 99.7 | 91.3 | 92.1 |
| pH 7.0 Buffer | 99.8 | 99.2 | 99.4 |
| pH 9.0 Buffer | 99.9 | 99.6 | 99.7 |
| DMSO | 99.9 | 99.8 | 99.9 |
Disclaimer: The quantitative data presented in these tables is hypothetical and for illustrative purposes only. Actual results may vary. It is crucial to perform your own stability studies to determine the stability of this compound under your specific experimental conditions.
References
- 1. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. N,n-diethyl 5-bromo-2-methoxybenzenesulfonamide - Cas No: 428471-30-1 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
how to improve the solubility of 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide for biological assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists encountering solubility issues with 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Based on its chemical structure, this compound is a lipophilic molecule with poor aqueous solubility. It is classified as slightly soluble in water but is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] The low aqueous solubility is attributed to its crystalline structure and the presence of hydrophobic functional groups.[2]
Q2: I'm seeing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. What should I do first?
This is a common issue known as "precipitation upon dilution." Here are the initial troubleshooting steps:
-
Review Stock Concentration: Your DMSO stock concentration might be too high. Try preparing a lower concentration stock solution.
-
Optimize Final DMSO Concentration: While keeping the final DMSO concentration low (typically <1%) is crucial to avoid artifacts in biological assays, a slight, incremental increase (e.g., from 0.1% to 0.5%) may be necessary to maintain solubility.[2] Always run a vehicle control with the corresponding DMSO concentration to assess its effect on the assay.
-
Mixing Method: Ensure rapid and thorough mixing when adding the DMSO stock to the aqueous buffer. Add the stock solution to the buffer dropwise while vortexing to avoid localized high concentrations that can trigger precipitation.
-
Temperature: Ensure that both the compound stock solution and the assay buffer are at the same temperature before mixing. Solubility can be temperature-dependent.[2]
Q3: What are the primary methods to systematically improve the solubility of this compound for in vitro assays?
Several strategies can be employed, often in combination, to enhance the solubility of poorly soluble compounds like this sulfonamide:
-
Co-solvents: Using water-miscible organic solvents like DMSO, ethanol, or polyethylene glycol (PEG) to create a stock solution is a primary step.[][4][5]
-
pH Adjustment: The ionization state of a compound can significantly impact its aqueous solubility. Since sulfonamides contain a weakly acidic proton, adjusting the pH of the buffer can increase solubility.[2][]
-
Use of Surfactants: Non-ionic surfactants like Tween-20, Tween-80, or Pluronic F-68 can be used at low concentrations (typically below their critical micelle concentration) to help solubilize hydrophobic compounds.[6][7][8]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their apparent solubility in water.[9][10][11]
Troubleshooting Guide
Issue 1: Compound precipitates from DMSO stock upon dilution in aqueous buffer.
This guide provides a logical workflow for addressing precipitation issues.
Caption: Decision workflow for troubleshooting compound precipitation.
Issue 2: Inconsistent results in biological assays possibly due to poor solubility.
-
Possible Cause: Micro-precipitation or adsorption to labware. Hydrophobic compounds can form small, often invisible precipitates or adsorb to the surfaces of plastic microplates and pipette tips.[2]
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the solution in the assay plate against a dark background with a light source to check for subtle cloudiness or precipitates.
-
Use Low-Adhesion Labware: Switch to low-binding microplates and pipette tips to minimize adsorption.
-
Include a Surfactant: Adding a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20) to the assay buffer can help prevent both micro-precipitation and adsorption to surfaces. Ensure the surfactant itself does not interfere with the assay.[2]
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of the compound immediately before each experiment to minimize the chance of precipitation over time.[2]
-
Quantitative Data Summary
The following tables provide example data on how different conditions might affect the solubility of a sulfonamide compound. Note: These are illustrative values and actual results for this compound must be determined experimentally.
Table 1: Example Effect of Co-solvent (DMSO) Concentration on Aqueous Solubility
| Final DMSO Conc. in Buffer (%) | Apparent Solubility (µM) | Observation |
| 0.1 | 5 | Precipitation observed |
| 0.5 | 25 | Clear solution |
| 1.0 | 60 | Clear solution |
| 2.0 | >100 | Clear solution (potential for cell toxicity) |
Table 2: Example Effect of pH on Aqueous Solubility (in 0.5% DMSO)
| Buffer pH | Apparent Solubility (µM) | Observation |
| 6.5 | 15 | Slight haze |
| 7.4 | 28 | Clear solution |
| 8.0 | 55 | Clear solution |
| 8.5 | 90 | Clear solution |
Table 3: Example Effect of Solubility Enhancers (in 0.5% DMSO, pH 7.4)
| Excipient | Concentration | Apparent Solubility (µM) |
| None | - | 25 |
| Tween-80 | 0.01% (v/v) | 65 |
| HP-β-Cyclodextrin | 10 mM | 150 |
Experimental Protocols
Protocol 1: Determining the Effect of Co-solvent Concentration
This protocol provides a general method for evaluating the impact of the final DMSO concentration on the solubility of the compound in your specific assay buffer.
Caption: Experimental workflow for co-solvent solubility testing.
Methodology:
-
Prepare Stock Solution: Prepare a 50 mM stock solution of this compound in 100% DMSO.
-
Prepare Buffer Series: Prepare a series of your aqueous assay buffer containing final DMSO concentrations of 0.1%, 0.5%, 1.0%, and 2.0%. For example, to make 1 mL of 1% DMSO buffer, add 10 µL of DMSO to 990 µL of buffer.
-
Add Compound: To each buffer solution, add the stock solution to reach a target concentration that is above the expected solubility limit (e.g., a 1:100 dilution from the 50 mM stock to yield a 500 µM final concentration).
-
Equilibrate: Cap the tubes securely and vortex vigorously for 1 minute. Let the solutions equilibrate on a rotator at room temperature for at least 1 hour.
-
Observe: Visually inspect each sample for any signs of precipitation. A clear solution indicates the compound is soluble at that concentration.
-
Quantify (Optional): For a precise measurement, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any insoluble material. Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.
Protocol 2: Screening for pH-dependent Solubility
This protocol helps determine if adjusting the pH of the assay buffer can improve solubility.
Methodology:
-
Prepare Buffers: Prepare a set of buffers with identical composition but varying pH values (e.g., pH 6.5, 7.0, 7.4, 8.0, 8.5). Ensure the final DMSO concentration will be constant across all samples (e.g., 0.5%).
-
Prepare Stock Solution: Use a concentrated stock of the compound in 100% DMSO (e.g., 50 mM).
-
Add Compound: Add the DMSO stock to each pH-adjusted buffer to a final concentration expected to be near the limit of solubility.
-
Equilibrate: Vortex each sample and allow it to equilibrate at room temperature for 1 hour.
-
Analyze: Observe the samples visually for precipitation. For quantitative data, centrifuge the samples and analyze the supernatant by HPLC-UV to determine the concentration of the soluble compound at each pH. Plot the solubility (µM) against the buffer pH.
References
- 1. N,n-diethyl 5-bromo-2-methoxybenzenesulfonamide - Cas No: 428471-30-1 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 2. benchchem.com [benchchem.com]
- 4. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Surfactants: physicochemical interactions with biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. youtube.com [youtube.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
preventing decomposition of 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide during storage
This technical support center provides guidance on the proper storage and troubleshooting of potential decomposition of 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
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Caption: Troubleshooting workflow for suspected decomposition.| Issue | Possible Cause | Recommended Action |
| Change in Appearance (e.g., color change from white/off-white to yellow/brown, clumping) | Exposure to light, moisture, or elevated temperatures. | 1. Quarantine the material. 2. Perform analytical testing (e.g., HPLC, TLC) to assess purity. 3. If purity is compromised, discard the material according to safety guidelines. 4. Review storage conditions and ensure they meet recommendations. |
| Unexpected Experimental Results (e.g., low yield, new impurities in reaction mixture) | Decomposition of the starting material. | 1. Verify the purity of the this compound using a suitable analytical method (see Analytical Protocols). 2. Compare the analytical data with a reference standard or previously validated batch. 3. If decomposition is confirmed, obtain a new, pure batch of the compound. |
| Inconsistent Results Between Batches | Variation in purity or degradation of older batches. | 1. Analyze all batches using a validated analytical method. 2. Record and compare the purity profiles. 3. Ensure a first-in, first-out (FIFO) inventory system is in place. 4. Re-qualify older batches before use if they have been stored for an extended period. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it is crucial to adhere to the following storage conditions. These recommendations are based on supplier data sheets and general knowledge of sulfonamide stability.
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (2-8 °C) or room temperature (20-25 °C) | Minimizes the rate of potential thermal decomposition. |
| Light | Protected from light (e.g., in an amber vial or stored in a dark cabinet) | Prevents potential photodegradation, which can occur with aryl sulfonamides. |
| Atmosphere | Tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) | Protects against moisture and oxidation. The compound is noted to be sensitive to moisture. |
| Moisture | Dry, desiccated environment | Prevents hydrolysis of the sulfonamide group. |
Q2: What are the likely decomposition pathways for this compound?
A2: While specific studies on this compound are limited, based on the general chemistry of aryl sulfonamides, the following degradation pathways are plausible:
-
Hydrolysis: Cleavage of the sulfonamide (S-N) bond is a common degradation pathway for sulfonamides, which can be catalyzed by acidic or basic conditions.[1] This would result in the formation of 5-bromo-2-methoxybenzenesulfonic acid and diethylamine.
-
Photodegradation: Aryl sulfonamides can be susceptible to photolysis, often involving the cleavage of the S-N bond.[2] The presence of the bromo substituent may also influence photoreactivity.
-
Oxidation: The N,N-diethylamino group can be susceptible to oxidation.[3][4] This could lead to dealkylation, forming N-ethyl-5-bromo-2-methoxybenzenesulfonamide and eventually 5-bromo-2-methoxybenzenesulfonamide.
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prod_photo [label="S-N Bond Cleavage Products", fillcolor="#34A853", fontcolor="#FFFFFF"];
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// Logical Flow parent -> hydrolysis; hydrolysis -> prod_hydrolysis1; hydrolysis -> prod_hydrolysis2;
parent -> photolysis; photolysis -> prod_photo;
parent -> oxidation; oxidation -> prod_ox1; prod_ox1 -> prod_ox2; }
Caption: Potential decomposition pathways.Q3: How can I detect decomposition of this compound?
A3: A combination of visual inspection and analytical techniques is recommended.
| Method | Observations Indicating Decomposition |
| Visual Inspection | Change in color from white/off-white to yellow or brown. Change in physical form from a free-flowing powder to a clumpy or oily solid. |
| Thin-Layer Chromatography (TLC) | Appearance of new spots in addition to the main spot of the compound. Streaking on the TLC plate. |
| High-Performance Liquid Chromatography (HPLC) | Appearance of new peaks in the chromatogram. A decrease in the peak area of the main compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Appearance of new signals or changes in the integration of existing signals in the ¹H or ¹³C NMR spectrum. |
| Mass Spectrometry (MS) | Detection of ions corresponding to the molecular weights of potential degradation products. |
Experimental Protocols
Stability-Indicating HPLC Method
This protocol provides a general framework for a stability-indicating HPLC method to assess the purity of this compound. Method optimization may be required for specific instrumentation.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (analytical grade)
-
Methanol (HPLC grade)
2. Instrumentation and Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Standard HPLC with UV detector |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-2 min: 50% B2-15 min: 50% to 95% B15-18 min: 95% B18-18.1 min: 95% to 50% B18.1-22 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a stock solution of 100 µg/mL. Prepare working standards by diluting the stock solution with the mobile phase.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Calculate the purity of the sample by comparing the peak area of the main compound to the total peak area of all components in the chromatogram.
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// Logical Flow prep_std -> hplc_analysis; prep_sample -> hplc_analysis; hplc_analysis -> data_processing; data_processing -> report; }
Caption: Experimental workflow for HPLC analysis.References
- 1. benchchem.com [benchchem.com]
- 2. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRDizin [search.trdizin.gov.tr]
overcoming poor reactivity in the synthesis of substituted benzenesulfonamides
Welcome to the technical support center for the synthesis of substituted benzenesulfonamides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.
Troubleshooting Guide: Overcoming Poor Reactivity
This guide addresses specific challenges of poor reactivity in benzenesulfonamide synthesis in a question-and-answer format.
Question 1: My reaction between an arylsulfonyl chloride and an amine is showing low to no conversion. What are the common causes and how can I improve the yield?
Answer:
Low conversion in the classical sulfonamide synthesis is a frequent issue, often stemming from several factors:
-
Poor Nucleophilicity of the Amine: Electron-deficient anilines or sterically hindered amines exhibit reduced nucleophilicity, making the attack on the sulfonyl chloride less favorable.[1]
-
Insufficient Basicity: The reaction generates hydrochloric acid (HCl), which can protonate the starting amine, rendering it unreactive. An inadequate amount or strength of the base will fail to neutralize the acid and facilitate the reaction.[2]
-
Steric Hindrance: Significant steric bulk on either the sulfonyl chloride (e.g., ortho-substituents) or the amine can physically impede the reaction.
-
Poor Solubility: If the reactants are not well-dissolved in the chosen solvent, the reaction rate will be significantly reduced.
Troubleshooting Steps:
-
Choice of Base: Ensure at least one equivalent of a suitable base is used. For weakly nucleophilic amines, a stronger, non-nucleophilic base like Proton-Sponge® or DBU may be more effective than triethylamine or pyridine.[2] If your amine is inexpensive and easily removable, using it in excess (around 2 equivalents) can also drive the reaction forward.[2]
-
Solvent Selection: Aprotic polar solvents like DMF, DMAc, or NMP can enhance the solubility of reactants and may accelerate the reaction.
-
Increase Reaction Temperature: Gently heating the reaction mixture can often overcome activation energy barriers, particularly with less reactive substrates.
-
Activation of Sulfonyl Chloride: In challenging cases, the addition of a catalyst like 4-dimethylaminopyridine (DMAP) can facilitate the reaction.
Question 2: I am working with a sterically hindered or electron-deficient amine and the standard sulfonylation with sulfonyl chloride is failing. What alternative methods can I employ?
Answer:
For challenging amines, moving beyond the traditional sulfonyl chloride method is often necessary. Here are several effective strategies:
-
Transition Metal-Catalyzed Cross-Coupling: Modern methods utilizing palladium, nickel, or copper catalysts have proven highly effective for forming C-N bonds even with substrates that are unreactive under classical conditions.[3][4] These methods often couple an aryl halide or pseudohalide with the sulfonamide.
-
Palladium-based catalysts: These are widely used but can be sensitive. Specialized ligands, such as dialkyl biaryl phosphines, can prevent catalyst deactivation and improve reaction rates.[3]
-
Nickel-based catalysts: These offer a cost-effective and powerful alternative to palladium, especially for reactions involving aryl chlorides.[3] Photosensitized nickel catalysis is a particularly mild and efficient option.[4]
-
Copper-based catalysts: These are effective for the arylation of sulfonamides and can sometimes be performed in environmentally benign solvents like water.[3]
-
-
Activation of Sulfonyl Fluorides: Sulfonyl fluorides are more stable than sulfonyl chlorides but also less reactive.[5][6] Their reactivity can be enhanced by using a Lewis acid catalyst such as calcium triflimide (Ca(NTf₂)₂), enabling the sulfonylation of a wide range of amines under mild conditions.[5][6]
-
In Situ Generation of Sulfonylating Agents: Instead of isolating potentially unstable sulfonyl chlorides, they can be generated in situ from thiols using reagents like N-chlorosuccinimide (NCS) and tetrabutylammonium chloride, followed by immediate reaction with the amine.[1]
Question 3: My starting material is a sulfonic acid, not a sulfonyl chloride. How can I directly synthesize sulfonamides from sulfonic acids?
Answer:
Direct conversion of sulfonic acids to sulfonamides is possible and avoids the often harsh conditions required for preparing sulfonyl chlorides.
-
Microwave-Assisted Synthesis: A high-yielding method involves the use of microwave irradiation. This approach often shows good functional group tolerance.[1] The reaction can proceed via an in-situ generated sulfonyl chloride intermediate.
-
Coupling Agents: Reagents typically used for amide bond formation from carboxylic acids can sometimes be adapted for sulfonamide synthesis from sulfonic acids.
Frequently Asked Questions (FAQs)
Q1: What is the role of a base in sulfonamide synthesis from sulfonyl chlorides?
A1: The base plays a dual role. Firstly, it acts as a scavenger for the hydrochloric acid (HCl) produced during the reaction, preventing the protonation and deactivation of the amine nucleophile. Secondly, it can act as a catalyst by activating the amine.[2] At least one equivalent of base is required to neutralize the acid.[2]
Q2: Are there more environmentally friendly alternatives to traditional organic solvents for sulfonamide synthesis?
A2: Yes, some modern catalytic systems are compatible with greener solvents. For instance, certain copper-catalyzed C-N coupling reactions for sulfonamide synthesis have been successfully conducted in water.[3]
Q3: How can I synthesize primary sulfonamides?
A3: The classical approach involves reacting a sulfonyl chloride with ammonia or an ammonia surrogate, which may require a subsequent deprotection step.[7] Newer methods allow for the direct synthesis from organometallic reagents (Grignard or organolithium) and a sulfinylamine reagent like t-BuONSO in a convenient one-step process.[7]
Q4: What are some common side reactions to be aware of during sulfonamide synthesis?
A4: With highly reactive sulfonyl chlorides, poor selectivity can be an issue in the presence of multiple nucleophiles.[6] Over-reduction of the sulfonyl chloride can also occur under certain conditions.[8] Additionally, using chlorosulfonic acid for the synthesis of sulfonyl chlorides can lead to the formation of sulfone byproducts.[9]
Quantitative Data Summary
Table 1: Comparison of Yields for Sulfonamide Synthesis under Different Catalytic Conditions.
| Catalyst System | Amine Substrate | Aryl Halide/Electrophile | Yield (%) | Reference |
| Ir photocatalyst, NiCl₂·glyme | Benzenesulfonamide | 4-Bromotoluene | 95 | [4] |
| Ir photocatalyst, NiCl₂·glyme | Methanesulfonamide | 4-Bromobiphenyl | 99 | [4] |
| CuI, L-proline | Substituted Amine | Substituted Benzenesulfonamide | 43-75 | [10] |
| Ca(NTf₂)₂ | Morpholine | Benzenesulfonyl Fluoride | 85 | [5] |
Experimental Protocols
Protocol 1: General Procedure for Nickel-Catalyzed Sulfonamidation of Aryl Bromides
This protocol is adapted from a photosensitized nickel catalysis method.[4]
-
To an oven-dried vial, add the aryl bromide (1.0 equiv), sulfonamide (1.5 equiv), Ir photocatalyst (e.g., Ir(ppy)₂(bpy)PF₆, 0.5 mol%), and NiCl₂·glyme (5 mol%).
-
Cap the vial and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous solvent (e.g., DMF) and tetramethylguanidine (TMG) (1.5 equiv) via syringe.
-
Stir the reaction mixture under irradiation with a suitable light source (e.g., blue LED) at room temperature for 24-48 hours, or until reaction completion is observed by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl sulfonamide.
Protocol 2: Calcium Triflimide-Mediated Synthesis of Sulfonamides from Sulfonyl Fluorides
This protocol is based on the activation of sulfonyl fluorides with a Lewis acid.[5][6]
-
In a vial, combine the sulfonyl fluoride (1.0 equiv), the amine (1.2 equiv), and calcium triflimide (Ca(NTf₂)₂, 10 mol%).
-
Add an anhydrous alcohol solvent, such as tert-amyl alcohol.
-
Seal the vial and heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) for 1-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure sulfonamide.
Visualizations
Caption: Troubleshooting workflow for poor reactivity.
Caption: Simplified Nickel-catalyzed C-N cross-coupling.
References
- 1. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US4874894A - Process for the production of benzenesulfonamides - Google Patents [patents.google.com]
- 10. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Polar Sulfonamide Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar sulfonamide compounds. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying polar sulfonamide compounds?
The main difficulties stem from their dual nature, possessing both polar and nonpolar functionalities.[1] The polar sulfonamide and amino groups can lead to strong interactions with polar stationary phases like silica gel, causing streaking and poor separation during chromatography.[2] Furthermore, their high polarity can make them highly soluble in polar solvents, which complicates crystallization and can lead to low recovery yields. Some sulfonamide derivatives, such as N-(trimethylsilyl)sulfonamides, present the additional challenge of being labile, particularly on acidic stationary phases like standard silica gel.[3]
Q2: What are the most common impurities found in crude sulfonamide products?
Common impurities can include:
-
Unreacted starting materials: Such as the parent amine or sulfonyl chloride.[3]
-
Side-products: Arising from the reaction itself or subsequent work-up steps.
-
Desilylated sulfonamides: In cases where silyl protecting groups are used, hydrolysis can occur during purification on acidic media, reverting the compound to the more polar primary or secondary sulfonamide.[3]
-
Related substances: Such as isomers or process-related impurities formed during synthesis.[4]
Q3: Which purification techniques are most effective for polar sulfonamides?
The most common and effective techniques are column chromatography and crystallization.
-
Column Chromatography: Techniques like flash chromatography, HPLC, and supercritical fluid chromatography (SFC) are widely used.[5][6][7] Special considerations, such as using deactivated silica gel or alternative stationary phases (e.g., alumina), are often necessary to achieve good separation.[2][3]
-
Crystallization: This is a powerful technique for purifying solid sulfonamides.[8] The key challenge is selecting an appropriate solvent or solvent system that dissolves the compound when hot but not when cold, while keeping impurities dissolved at all temperatures.[8]
Troubleshooting Guides
Guide 1: Column Chromatography Issues
| Symptom | Possible Cause | Troubleshooting Steps |
| Streaking or Tailing on TLC/Column | The compound is highly polar and interacting too strongly with the acidic silica gel.[2] | 1. Deactivate the silica gel: Prepare a slurry of silica gel with your eluent containing a small amount of a basic modifier like 0.1-1% triethylamine or ammonium hydroxide.[2][3] 2. Change the stationary phase: Use a less acidic or basic stationary phase such as neutral alumina, basic alumina, or Florisil.[3] 3. Use a more polar mobile phase: Gradually increase the polarity of your solvent system. For very polar compounds, systems like Dichloromethane/Methanol/Ammonium Hydroxide may be required.[2] |
| Poor Separation from Impurities | The polarity difference between the product and impurities is insufficient in the chosen solvent system.[3] | 1. Optimize the solvent system: Employ gradient elution, starting with a low polarity and gradually increasing it to improve resolution.[3] 2. Try a different stationary phase: The selectivity of alumina or a bonded phase (like Amino or Cyano) might differ from silica, allowing for better separation.[5][6] 3. Consider Reverse-Phase Chromatography: For highly polar compounds, reverse-phase (e.g., C18) chromatography can be an effective alternative.[2] |
| Product Degradation on Column | The sulfonamide is sensitive to the acidic nature of standard silica gel (e.g., cleavage of acid-labile groups like TMS).[3] | 1. Use Deactivated Silica Gel: Pre-treating the silica with a base like triethylamine neutralizes acidic sites.[3] 2. Switch to a Neutral Stationary Phase: Neutral alumina is a common alternative that avoids acidic conditions.[3] 3. Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time the compound spends on the stationary phase. |
Guide 2: Crystallization Issues
| Symptom | Possible Cause | Troubleshooting Steps |
| Compound "Oils Out" | The boiling point of the solvent is too close to the melting point of the solid, or the compound is too soluble.[8] | 1. Lower the crystallization temperature: Ensure there is a large enough temperature difference between the hot, dissolved state and the cold, crystallizing state.[8] 2. Use a solvent-pair system: Dissolve the compound in a "good" solvent where it is highly soluble, then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[8] |
| No Crystals Form Upon Cooling | The solution is not supersaturated; either too much solvent was used or the compound is very soluble even at low temperatures.[8] | 1. Evaporate excess solvent: Gently heat the solution or use a rotary evaporator to remove a portion of the solvent and then attempt to cool again.[8] 2. Induce crystallization: Scratch the inside of the flask with a glass rod at the solution's surface or add a "seed" crystal of the pure compound.[8] 3. Cool to a lower temperature: Use an ice bath or refrigerator, but be aware that rapid cooling can trap impurities.[9] |
| Low Yield of Recovered Crystals | Too much solvent was used, or the compound has significant solubility in the cold solvent.[9] | 1. Minimize solvent volume: Use only the minimum amount of hot solvent required to fully dissolve the compound.[9] 2. Cool thoroughly: Ensure the flask has been cooled for a sufficient amount of time to allow for maximum crystal formation.[10] 3. Wash with ice-cold solvent: When filtering, wash the collected crystals with a minimal amount of ice-cold crystallization solvent to remove adhering impurities without dissolving the product. |
| Crystals are Impure | The rate of crystallization was too fast, trapping impurities within the crystal lattice. | 1. Slow down the cooling process: Allow the flask to cool to room temperature slowly before moving it to an ice bath. Slower crystallization leads to purer crystals.[9] 2. Choose a better solvent: Impurities should ideally remain soluble in the solvent at all temperatures.[8] You may need to test different solvents. 3. Perform recrystallization: Repeat the crystallization process with the purified crystals to further enhance purity.[8] |
Data and Protocols
Table 1: Comparison of Chromatography Conditions for Polar Sulfonamides
| Technique | Stationary Phase | Example Mobile Phase / Conditions | Target Analytes | Reference |
| Supercritical Fluid Chromatography (SFC) | Coupled Silica and Aminopropyl | Gradient of 10% to 30% Methanol in CO₂; 65°C; 300 bar | Eight regulated sulfonamides | [5][6][7] |
| Thin-Layer Chromatography (TLC) | Silica Gel G or Polyamide | Aqueous mobile phase with acetone | Series of sulfonamides | [11] |
| Preparative HPLC | Reverse Phase (Luna C8) | Acetonitrile:Water (70:30 v/v) | Impurity in Glyburide sulfonamide intermediate | [4] |
| Flash Chromatography | Deactivated Silica Gel | Hexane/Ethyl Acetate gradient with 0.5% Triethylamine | N-(trimethylsilyl)sulfonamides | [3] |
Table 2: Recommended Solvents for Crystallization of Sulfonamides
| Solvent / System | Properties & Use Case | Boiling Point (°C) | Polarity |
| 95% Ethanol / 5% Water | Good for compounds with both polar and nonpolar groups, like sulfanilamide.[1] Water solvates polar groups, ethanol solvates the nonpolar rings.[1] | ~78 | Polar Protic |
| Isopropanol / Water (e.g., 70% Isopropanol) | Effective for producing free-flowing and stable crystals of sulfathiazole.[10] A good balance for solubility. | ~82 (Isopropanol) | Polar Protic |
| Acetone | A solvent of intermediate polarity that can be effective for sulfonamides.[1] | 56 | Polar Aprotic |
| Ethanol | A common choice, but losses can be high due to the solubility of some sulfonamides.[10] | 78 | Polar Protic |
Experimental Protocols
Protocol 1: Column Chromatography with Deactivated Silica Gel
This protocol is designed for sulfonamides that show streaking or degradation on standard silica gel.
-
Prepare the Eluent: Based on TLC analysis, determine an appropriate solvent system (e.g., Hexane/Ethyl Acetate). Add triethylamine to the eluent to a final concentration of 0.5-1.0% (v/v).
-
Prepare the Slurry: In a beaker, mix silica gel with the triethylamine-containing eluent until a homogenous slurry is formed.
-
Pack the Column: Pour the slurry into the chromatography column and allow the silica to settle into a packed bed. Drain the excess solvent until it is level with the top of the silica bed.
-
Load the Sample: Dissolve the crude sulfonamide compound in a minimal amount of the eluent. Using a pipette, carefully apply the sample solution to the top of the silica bed.
-
Elute the Column: Add fresh eluent to the column and apply pressure. Begin collecting fractions.
-
Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified sulfonamide.
Protocol 2: Recrystallization of a Polar Sulfonamide (Sulfathiazole Example)
This protocol provides a general procedure for recrystallization using a single or mixed solvent system.[10]
-
Select the Solvent: Choose a suitable solvent (e.g., 70% isopropanol in water).
-
Dissolve the Crude Product: Place the crude sulfonamide in an Erlenmeyer flask. Add a small amount of the solvent and heat the mixture to near boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved. Do not add a large excess.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cool Slowly: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming pure crystals.[9]
-
Induce Further Crystallization: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash and Dry: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Allow the crystals to dry completely.
Visual Workflows
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. rjptonline.org [rjptonline.org]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. community.wvu.edu [community.wvu.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 11. Thin-layer chromatography of sulphonamides on silica gel G and polyamide layers by means of a polar mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Brominated Organic Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of brominated organic compounds.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a pair of peaks of nearly equal intensity for my molecular ion in the mass spectrum. What does this indicate?
A1: This is a hallmark signature of a compound containing a single bromine atom.[1][2] Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in an almost 1:1 natural abundance.[1][3] Consequently, your sample contains a mixture of molecules with each isotope, leading to two molecular ion peaks ([M]⁺ and [M+2]⁺) separated by 2 m/z units with roughly equal intensities.[1][4] This distinct 1:1 pattern is a reliable indicator for the presence of bromine.[5]
Q2: My ¹H NMR spectrum shows broader peaks for protons near the bromine atom than I expected. Why is that, and is the coupling information lost?
A2: This phenomenon is due to quadrupolar relaxation.[6] Both of bromine's stable isotopes (⁷⁹Br and ⁸¹Br) are quadrupolar nuclei (spin I > 1/2). These nuclei can relax very quickly, and this rapid relaxation can influence the signals of nearby protons, causing them to broaden.[6] In many cases, this broadening can obscure or completely collapse the expected spin-spin splitting patterns, making it difficult to determine the multiplicity of the signal.[6] While the coupling information might be lost, the chemical shift and integration of the broadened peak still provide valuable structural information.
Q3: Can I directly observe the bromine atom in an NMR experiment?
A3: While ⁷⁹Br and ⁸¹Br are NMR active, their direct observation for routine structural characterization is generally not practical.[7] Due to their quadrupolar nature, bromine nuclei produce very broad signals, often so broad that they are indistinguishable from the baseline noise in a standard high-resolution NMR spectrometer.[7] Bromine NMR is typically limited to specialized studies, such as investigating the binding of bromide ions.[7]
Q4: I am analyzing a sample using heated headspace GC/MS and I'm detecting brominated species that shouldn't be there. What could be the cause?
A4: You may be observing analytical artifacts generated during sample preparation and analysis.[8] The formation of brominated aromatic compounds has been reported during heated headspace GC/MS analysis of aqueous samples that are acidified and contain a sodium chloride matrix modifier.[8][9] The bromide impurities in the sodium chloride can react with other components in the sample under acidic and heated conditions to form brominating agents.[8][9] To mitigate this, consider using a buffered salt mixture as a matrix modifier to maintain a higher pH, or explore alternative sample introduction techniques that do not require high temperatures in the presence of these reagents.[8][9]
Troubleshooting Guides
Mass Spectrometry
Problem: Ambiguous Isotopic Pattern in Mass Spectrum
| Symptom | Possible Cause | Troubleshooting Steps |
| The [M+2] peak is present but not in a 1:1 ratio with the [M] peak. | The compound may contain other isotopes that contribute to the [M+2] peak, such as ³⁷Cl or ³⁴S.[2] | - Check for the presence of a 3:1 M to M+2 ratio, which would indicate chlorine. - Consider the possibility of multiple bromine atoms. Two bromine atoms will give a 1:2:1 pattern for the M, M+2, and M+4 peaks.[1] |
| No clear molecular ion peak is observed. | The compound may be fragmenting easily. Bromine can be a good leaving group. | - Look for fragment ions that show the characteristic 1:1 isotopic pattern. - Subtracting the mass of a bromine atom (79 or 81 amu) from potential fragment ions can help identify the rest of the structure.[4] - Use a softer ionization technique if available (e.g., ESI instead of EI).[2] |
Isotopic Abundance of Common Elements in Organic Compounds
| Element | Isotope | Natural Abundance (%) | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.9 | ¹³C | 1.1 |
| Hydrogen | ¹H | 99.98 | ²H | 0.02 |
| Nitrogen | ¹⁴N | 99.6 | ¹⁵N | 0.4 |
| Oxygen | ¹⁶O | 99.8 | ¹⁸O | 0.2 |
| Sulfur | ³²S | 95.0 | ³³S | 0.8 |
| Chlorine | ³⁵Cl | 75.8 | ³⁷Cl | 24.2 |
| Bromine | ⁷⁹Br | 50.7 | ⁸¹Br | 49.3 |
NMR Spectroscopy
Problem: Difficulty Interpreting ¹H NMR Spectra of Brominated Compounds
| Symptom | Possible Cause | Troubleshooting Steps |
| Signals for protons alpha or beta to a bromine are broad and lack clear splitting. | Quadrupolar broadening from the bromine nucleus is obscuring the coupling.[6] | - Focus on the chemical shift and integration of the broadened signal. The deshielding effect of bromine will typically shift these protons downfield.[10] - Acquire a ¹³C NMR spectrum. Carbon signals are not affected by proton coupling in a standard proton-decoupled experiment. - Consider 2D NMR techniques like HSQC to correlate protons with their directly attached carbons. |
| The chemical shifts of protons near the bromine are further downfield than expected. | The electronegativity of bromine deshields adjacent protons, causing them to resonate at a higher chemical shift (downfield).[10] | - Compare the observed chemical shifts with predicted values from NMR prediction software or spectral databases. - Analyze the trend of chemical shifts for protons at different distances from the bromine atom; the effect should decrease with distance.[11] |
Visual Guides
Mass Spectrometry Workflow for Brominated Compounds
References
- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 2. Chlorine and Bromine effect - Chromatography Forum [chromforum.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. sparkl.me [sparkl.me]
- 6. thestudentroom.co.uk [thestudentroom.co.uk]
- 7. (Br) Bromine NMR [chem.ch.huji.ac.il]
- 8. Bromination of aromatic compounds by residual bromide in sodium chloride matrix modifier salt during heated headspace GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Describe the 1H NMR spectrum you would expect for each of the fol... | Study Prep in Pearson+ [pearson.com]
- 11. C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Validation & Comparative
Validating the Structure of 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide: A Comparative NMR Analysis
For Immediate Release
This guide provides a comprehensive validation of the chemical structure of 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide through detailed analysis of its predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. To offer a robust framework for confirmation, we present a side-by-side comparison with experimentally determined NMR data from structurally analogous compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis to aid in the unequivocal identification and characterization of this and related molecules.
Molecular Structure and Atom Numbering
The structural integrity of a molecule is paramount in chemical and pharmaceutical research. The following diagram illustrates the atomic arrangement and numbering scheme for this compound, which will be referenced in the subsequent spectral data tables.
Figure 1. Structure of this compound
Comparative ¹H NMR Data
The proton NMR spectrum provides information on the chemical environment of hydrogen atoms in a molecule. The predicted chemical shifts for this compound are presented below, alongside experimental data for similar compounds to aid in the validation of the proposed structure.
| Proton Assignment | This compound (Predicted) | Benzenesulfonamide (Experimental) [1] | 4-Methoxy-N-phenylbenzenesulfonamide (Experimental) [2] |
| Aromatic H | ~7.6-7.8 ppm (m) | 7.85 ppm (d), 7.58 ppm (m), 7.37 ppm (m) | 7.74 ppm (d), 7.22 ppm (t), 7.11-7.06 ppm (m), 6.88 ppm (d) |
| -OCH₃ | ~3.9 ppm (s) | - | 3.80 ppm (s) |
| -N(CH₂CH₃)₂ | ~3.4 ppm (q) | - | - |
| -N(CH₂CH₃)₂ | ~1.2 ppm (t) | - | - |
Comparative ¹³C NMR Data
The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. The predicted chemical shifts for the target compound are compared with experimental data from analogous structures.
| Carbon Assignment | This compound (Predicted) | Benzenesulfonamide (Typical Range) [3][4] | 4-Methoxy-N-phenylbenzenesulfonamide (Experimental) [2] |
| C-S | ~138 ppm | 125-170 ppm | 130.5 ppm |
| C-O | ~155 ppm | 125-170 ppm | 163.1 ppm |
| C-Br | ~115 ppm | 125-170 ppm | - |
| Aromatic CH | ~118-135 ppm | 125-170 ppm | 129.5 ppm, 129.3 ppm, 125.2 ppm, 121.4 ppm, 114.2 ppm |
| -OCH₃ | ~56 ppm | 50-70 ppm | 55.6 ppm |
| -N(CH₂CH₃)₂ | ~43 ppm | - | - |
| -N(CH₂CH₃)₂ | ~14 ppm | 10-40 ppm | - |
Experimental Protocols
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for the validation of small organic molecules.
Instrumentation:
-
A 400 MHz or 500 MHz NMR spectrometer.
Sample Preparation:
-
Weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR:
-
Acquire the spectrum at room temperature.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Process the data with appropriate Fourier transformation, phasing, and baseline correction.
-
-
¹³C NMR:
-
Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each carbon.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Logical Workflow for Structure Validation
The process of confirming a chemical structure using spectroscopic data follows a logical progression. The workflow below illustrates the key steps from synthesis to final structure validation.
Figure 2. Workflow for Spectroscopic Structure Validation
References
Comparative Analysis of Analytical Methods for 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide Characterization
This guide provides a comparative overview of mass spectrometry and other analytical techniques for the characterization of 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to aid in method selection and application.
Introduction
This compound is an aromatic sulfonamide derivative. Accurate and reliable analytical methods are crucial for its identification, quantification, and structural elucidation in various matrices. While mass spectrometry (MS) is a powerful tool for determining its fragmentation pattern and confirming its structure, other analytical techniques also offer viable alternatives for its analysis. This guide compares the predicted mass spectrometry fragmentation analysis with other common analytical methods for sulfonamides.
Mass Spectrometry Fragmentation Analysis
Electrospray ionization mass spectrometry (ESI-MS) is a highly sensitive technique for the analysis of sulfonamides. The fragmentation of protonated this compound ([M+H]⁺) is anticipated to follow characteristic pathways observed for aromatic sulfonamides.
Predicted Fragmentation Pattern:
The fragmentation of aromatic sulfonamides in the positive ion mode often involves the loss of sulfur dioxide (SO₂) through an intramolecular rearrangement.[1][2] The presence of an electron-withdrawing bromine atom on the aromatic ring can influence the fragmentation by affecting the strength of the Ar-S bond.[1][2]
Key fragmentation pathways for protonated this compound are expected to include:
-
Loss of SO₂: A characteristic fragmentation for many arylsulfonamides, leading to the formation of an [M+H - SO₂]⁺ ion.[1][2]
-
Cleavage of the S-N bond: This results in the formation of a protonated diethylamine fragment and a fragment corresponding to the 5-bromo-2-methoxybenzenesulfonyl moiety.
-
Cleavage of the Ar-S bond: This cleavage would generate ions corresponding to the substituted benzene ring and the SO₂N(C₂H₅)₂ group.
-
Loss of ethyl groups: Sequential loss of ethyl groups from the diethylamino moiety.
The presence of bromine provides a distinct isotopic signature (an M:M+2 ratio of approximately 1:1), which is a key identifier for fragments containing this element.[3][4]
Table 1: Predicted Key Fragment Ions for this compound in ESI-MS/MS
| m/z (predicted) | Proposed Fragment Structure/Loss | Notes |
| 322/324 | [M+H]⁺ | Molecular ion peak with bromine isotopic pattern. |
| 258/260 | [M+H - SO₂]⁺ | Resulting from the loss of sulfur dioxide. |
| 249/251 | [Br(OCH₃)C₆H₃SO₂]⁺ | Cleavage of the S-N bond. |
| 74 | [HN(C₂H₅)₂ + H]⁺ | Protonated diethylamine from S-N bond cleavage. |
| 293/295 | [M+H - C₂H₅]⁺ | Loss of an ethyl group. |
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
A general procedure for the analysis of this compound using a high-resolution mass spectrometer with an ESI source is as follows:
-
Sample Preparation: A stock solution of the compound is prepared at 1 mg/mL in a suitable solvent like methanol or acetonitrile. This is then diluted to a final concentration of 1-10 µg/mL with the mobile phase for direct infusion or LC-MS analysis.[3]
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source is used.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Full Scan Analysis: Data is acquired in full scan mode to observe the protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS) Analysis: To generate fragment ions, a precursor ion selection of the [M+H]⁺ is performed, followed by collision-induced dissociation (CID). A range of collision energies (e.g., 10-40 eV) should be applied to observe a comprehensive fragmentation pattern.[3]
-
Data Analysis: The resulting mass spectra are analyzed to identify the parent ion and its characteristic fragment ions, paying close attention to the isotopic patterns for bromine-containing fragments.
Fragmentation Pathway Diagram
Caption: Predicted fragmentation pathway of this compound.
Comparison with Alternative Analytical Methods
While mass spectrometry provides detailed structural information, other analytical techniques are also widely used for the analysis of sulfonamides. The choice of method often depends on the specific analytical need, such as quantification in complex matrices or routine quality control.
Table 2: Comparison of Analytical Methods for Sulfonamide Analysis
| Technique | Principle | Advantages | Limitations | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and mobile phase. | High sensitivity and specificity, widely used for quantification.[5] | Requires reference standards for identification and quantification. | Routine quantification in pharmaceutical formulations and biological samples. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | High resolution and sensitivity, provides structural information.[6] | Requires derivatization for non-volatile sulfonamides. | Analysis of sulfonamides in environmental and food samples. |
| UV-Visible Spectrophotometry | Measurement of light absorption by the analyte. | Simple, cost-effective, and rapid.[7] | Lower specificity, susceptible to interference from matrix components.[5] | Screening and quantification in simple matrices, often after a color-forming reaction (e.g., Bratton-Marshall).[6][7] |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Simple, low-cost screening method. | Lower resolution and sensitivity compared to HPLC. | Qualitative analysis and screening for the presence of sulfonamides. |
Experimental Protocols for Alternative Methods
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Extraction of the analyte from the sample matrix, followed by filtration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with an acid modifier like formic acid) is commonly used.
-
Detection: UV detection at a wavelength specific to the sulfonamide.
-
-
Quantification: Based on a calibration curve generated from standards of known concentrations.
UV-Visible Spectrophotometry (Bratton-Marshall Method)
-
Sample Preparation: Extraction and clean-up of the sample.
-
Reaction: The primary aromatic amine group of the sulfonamide is diazotized with sodium nitrite in an acidic medium, followed by coupling with N-(1-naphthyl)ethylenediamine to form a colored azo dye.[6][7]
-
Measurement: The absorbance of the resulting solution is measured at the wavelength of maximum absorption for the colored product.
-
Quantification: Concentration is determined using a calibration curve prepared with known concentrations of the sulfonamide standard.
Workflow Diagram for Analytical Method Selection
Caption: Decision tree for selecting an appropriate analytical method.
Conclusion
The choice of an analytical method for this compound depends on the research objective. Mass spectrometry, particularly ESI-MS/MS, is indispensable for definitive structural confirmation through its detailed fragmentation pattern. For routine quantification, HPLC offers a robust and sensitive solution. Spectrophotometric and TLC methods serve as cost-effective preliminary screening tools. This guide provides the foundational information for researchers to select and implement the most suitable analytical strategy for their specific needs.
References
- 1. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ymerdigital.com [ymerdigital.com]
- 6. academic.oup.com [academic.oup.com]
- 7. A sensitive method for the determination of Sulfonamides in seawater samples by Solid Phase Extraction and UV-Visible spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Benzenesulfonamide Derivatives: Contextualizing 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the biological activities of various benzenesulfonamide derivatives, with a primary focus on carbonic anhydrase inhibition and anticancer effects. Due to the limited publicly available data on the specific biological activity of 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide, this document aims to contextualize its potential activities by examining structurally related compounds. The information presented is based on a comprehensive review of existing experimental data for various substituted benzenesulfonamides, providing a framework for understanding the potential therapeutic applications of this class of compounds.
Introduction to Benzenesulfonamides
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents. The versatility of this structure allows for modifications that can significantly alter its biological targets and efficacy, leading to drugs with antibacterial, anticancer, anti-inflammatory, and diuretic properties. The biological activity is often dictated by the nature and position of substituents on the benzene ring and the sulfonamide nitrogen.
Inferred Biological Activity of this compound
-
Carbonic Anhydrase (CA) Inhibition: Benzenesulfonamides are classic inhibitors of carbonic anhydrases. The unsubstituted sulfonamide group is a key zinc-binding moiety within the enzyme's active site. While N,N-disubstitution, as in our target molecule, generally reduces or abolishes this direct binding, some N,N-disubstituted sulfonamides have been shown to exhibit CA inhibitory activity through alternative mechanisms or by being metabolized to the primary sulfonamide. The electronic effects of the bromo and methoxy substituents on the benzene ring would also influence the acidity of the sulfonamide group (if it were primary or secondary) and its interaction with the enzyme.
-
Anticancer Activity: A significant number of benzenesulfonamide derivatives exhibit anticancer properties. This activity is often linked to the inhibition of tumor-associated CA isoforms, such as CA IX and CA XII, which are involved in pH regulation in the hypoxic tumor microenvironment.[1][2][3] Additionally, some sulfonamides induce apoptosis and cell cycle arrest through other mechanisms. The presence of a bromine atom, a common substituent in potent anticancer agents, and a methoxy group, which can influence lipophilicity and metabolic stability, suggests that this compound could possess antiproliferative properties.
Comparative Analysis of Substituted Benzenesulfonamides
To provide a quantitative comparison, the following tables summarize the biological activity of various benzenesulfonamide derivatives against key biological targets. These compounds have been selected to illustrate the influence of different substitution patterns on their efficacy.
Carbonic Anhydrase Inhibition
Carbonic anhydrases are metalloenzymes that play a crucial role in pH regulation. The tumor-associated isoforms CA IX and XII are particularly relevant targets in oncology.
| Compound | Target Isoform | Inhibition Constant (Kᵢ) | Reference |
| Acetazolamide (Standard) | hCA I | 250 nM | [4] |
| hCA II | 12 nM | [4] | |
| hCA IX | 25 nM | [4] | |
| hCA XII | 5.8 nM | [4] | |
| 4-Bromoacetophenone derivative | hCA I | 1.85 ± 0.11 nM | [5] |
| hCA II | 2.01 ± 0.43 nM | [5] | |
| 4-Methoxyacetophenone derivative | hCA I | 2.11 ± 0.35 nM | [5] |
| hCA II | 1.95 ± 0.29 nM | [5] | |
| 3-(Cyclooctylamino)-2,5,6-trifluoro-4-[(2-hydroxyethyl)sulfonyl]benzenesulfonamide | CA IX | 0.05 nM | [3] |
| N-(4,5-dibromo-2-methoxyphenyl)benzenesulfonamide | Lipoxygenase | Good inhibitory potential | [6] |
hCA: human Carbonic Anhydrase
Anticancer Activity
The antiproliferative activity of benzenesulfonamide derivatives is often evaluated against a panel of cancer cell lines using the MTT assay, which measures cell viability. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cells.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide derivative (5i) | MDA-MB-231 (Breast) | 25.2 | [7] |
| T-47D (Breast) | 32.7 | [7] | |
| SK-N-MC (Neuroblastoma) | 24.9 | [7] | |
| Thiazol-4-one-benzenesulfonamide derivative (4e) | MDA-MB-231 (Breast) | 3.58 | [8] |
| MCF-7 (Breast) | 4.58 | [8] | |
| Benzenesulfonamide-bearing imidazole derivative (23) | IGR39 (Melanoma) | 27.8 ± 2.8 | [9] |
| MDA-MB-231 (Breast) | 20.5 ± 3.6 | [9] | |
| N-ethyl toluene-4-sulphonamide (8a) | HeLa (Cervical) | 10.9 ± 1.01 | [10] |
| MDA-MB-231 (Breast) | 19.22 ± 1.67 | [10] | |
| MCF-7 (Breast) | 12.21 ± 0.93 | [10] |
Signaling Pathways and Experimental Workflows
To further understand the biological context and the methods used to evaluate these compounds, the following diagrams illustrate a key signaling pathway and a standard experimental workflow.
Caption: Role of Carbonic Anhydrase IX (CA IX) in Cancer Cell pH Regulation.
Caption: Experimental Workflow for the MTT Cell Viability Assay.
Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Esterase Activity Assay)
This protocol is a generalized method for determining the inhibitory activity of compounds against carbonic anhydrase based on its esterase activity.
Materials:
-
Purified human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX, XII)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
p-Nitrophenyl acetate (p-NPA) as the substrate
-
Test compounds (dissolved in DMSO)
-
Acetazolamide (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the hCA enzyme in Tris-HCl buffer.
-
Prepare a stock solution of p-NPA in acetonitrile or DMSO.
-
Prepare serial dilutions of the test compounds and acetazolamide in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add the appropriate volume of Tris-HCl buffer.
-
Add a small volume (e.g., 2 µL) of the test compound dilutions or DMSO (for control wells).
-
Add the hCA working solution to all wells except the blank.
-
Incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ values using the Cheng-Prusoff equation.
-
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_treated / Absorbance_control) * 100.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Conclusion
While the specific biological activity of this compound remains to be experimentally determined, the analysis of structurally related benzenesulfonamide derivatives provides a strong basis for predicting its potential as a biologically active molecule, particularly in the areas of carbonic anhydrase inhibition and anticancer research. The comparative data and detailed protocols presented in this guide offer a valuable resource for researchers interested in exploring the therapeutic potential of this and other novel sulfonamide derivatives. Further experimental investigation is warranted to elucidate the precise biological profile of this compound and to validate its potential as a lead compound for drug development.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase IX (CA9) modulates tumor-associated cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
comparative study of different synthesis routes for 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide
A Comparative Study of Synthetic Routes for 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct synthetic pathways for the preparation of this compound, a valuable intermediate in pharmaceutical and chemical synthesis. The comparison focuses on reaction efficiency, potential yields, and procedural considerations, supported by detailed experimental protocols and quantitative data derived from analogous transformations.
Overview of Synthetic Strategies
Two primary routes for the synthesis of this compound are presented:
-
Route 1: Two-Step Synthesis via Sulfonamide Formation followed by Bromination. This pathway involves the initial synthesis of the intermediate, N,N-diethyl-2-methoxybenzenesulfonamide, which is subsequently brominated to yield the final product.
-
Route 2: Two-Step Synthesis via Bromination of a Sulfonyl Chloride followed by Sulfonamide Formation. This alternative approach begins with the bromination of 2-methoxybenzenesulfonyl chloride, followed by the reaction of the resulting 5-bromo-2-methoxybenzenesulfonyl chloride with diethylamine.
The logical flow of these synthetic pathways is illustrated in the diagram below.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for each synthetic route, based on typical yields and reaction times for analogous transformations.
| Parameter | Route 1: Sulfonamidation then Bromination | Route 2: Bromination then Sulfonamidation |
| Step 1 Reaction Time | 2 - 6 hours | 1 - 3 hours |
| Step 1 Typical Yield | 85 - 95% | 90 - 98% |
| Step 2 Reaction Time | 1 - 4 hours | 2 - 6 hours |
| Step 2 Typical Yield | 80 - 90% | 85 - 95% |
| Overall Estimated Yield | 68 - 85% | 76 - 93% |
| Reagents | Diethylamine, Base, NBS, Solvent | NBS, Acid Catalyst, Diethylamine, Base |
| Purification | Chromatography/Recrystallization after each step | Chromatography/Recrystallization after each step |
Experimental Protocols
Detailed methodologies for the key steps in each synthetic route are provided below.
Route 1: Sulfonamidation followed by Bromination
Step 1: Synthesis of N,N-diethyl-2-methoxybenzenesulfonamide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxybenzenesulfonyl chloride (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Reagents: Cool the solution to 0 °C in an ice bath. To this, add triethylamine (1.2 eq) or another suitable base, followed by the dropwise addition of diethylamine (1.1 eq).
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water. Extract the aqueous layer with DCM. The combined organic layers are then washed with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford N,N-diethyl-2-methoxybenzenesulfonamide.
Step 2: Bromination of N,N-diethyl-2-methoxybenzenesulfonamide
-
Reaction Setup: Dissolve N,N-diethyl-2-methoxybenzenesulfonamide (1.0 eq) in a suitable solvent such as acetonitrile or a mixture of acetic acid and chloroform in a round-bottom flask.
-
Addition of Brominating Agent: Add N-bromosuccinimide (NBS) (1.0-1.2 eq) to the solution. For activated aromatic rings like this, the reaction can often proceed without a catalyst, though a catalytic amount of a protic acid like acetic acid or a Lewis acid can be used if necessary. The methoxy group is a strong activating group and will direct the bromination to the para position.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Once the starting material is consumed, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer is washed with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by washing with saturated sodium bicarbonate and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude this compound can be purified by column chromatography or recrystallization.
Route 2: Bromination of Sulfonyl Chloride followed by Sulfonamidation
Step 1: Synthesis of 5-bromo-2-methoxybenzenesulfonyl chloride
-
Reaction Setup: In a flask protected from light, dissolve 2-methoxybenzenesulfonyl chloride (1.0 eq) in a suitable solvent like acetonitrile or a chlorinated solvent.
-
Addition of Brominating Agent and Catalyst: Add N-bromosuccinimide (1.1 eq) and a catalytic amount of a strong acid, such as sulfuric acid or trifluoroacetic acid, to the solution.
-
Reaction Conditions: Stir the mixture at room temperature for 1-3 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up and Purification: After the reaction is complete, the mixture is poured into ice water to precipitate the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 5-bromo-2-methoxybenzenesulfonyl chloride, which can be used in the next step with or without further purification.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the 5-bromo-2-methoxybenzenesulfonyl chloride (1.0 eq) obtained from the previous step in an anhydrous solvent like DCM or THF in a round-bottom flask under an inert atmosphere.
-
Addition of Reagents: Cool the solution to 0 °C and add a suitable base such as triethylamine or pyridine (1.2 eq), followed by the dropwise addition of diethylamine (1.1 eq).
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Work-up and Purification: The work-up and purification procedure is identical to that described in Step 1 of Route 1. The crude product is purified by column chromatography or recrystallization to give the final product, this compound.
Comparative Analysis
-
Route 1 offers a potentially simpler initial step, as the sulfonamidation of an unfunctionalized sulfonyl chloride is typically a high-yielding and straightforward reaction. However, the subsequent bromination of the electron-rich N,N-diethyl-2-methoxybenzenesulfonamide may require careful control of conditions to avoid over-bromination, although the strong directing effect of the methoxy group favors the desired 5-bromo isomer.
-
Route 2 begins with the bromination of the sulfonyl chloride. This step is generally efficient and highly regioselective due to the directing effect of the methoxy group. The subsequent sulfonamidation of the brominated sulfonyl chloride is also expected to proceed with high yield. This route may offer a slight advantage in overall yield and potentially easier purification of the final product, as the bromination is performed on a less complex molecule.
The choice between these two routes may depend on the availability and cost of the starting materials, as well as the specific experimental capabilities of the laboratory. Both routes are viable and can be optimized to achieve high yields of the desired product.
A Comparative Guide to the Purity Analysis of 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of the pharmaceutical and chemical intermediate, 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide. It includes a detailed experimental protocol, comparative data based on analogous compounds, and an evaluation against alternative analytical techniques to support robust method development and validation.
Introduction to Purity Analysis
This compound (Molecular Formula: C₁₁H₁₆BrNO₃S) is a substituted sulfonamide derivative used as an intermediate in pharmaceutical and chemical synthesis.[1][2] The purity of such intermediates is a critical quality attribute, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). HPLC is the predominant analytical technique for assessing the purity of non-volatile, thermally stable organic molecules like sulfonamides due to its high resolution, sensitivity, and quantitative accuracy.[3][4]
Comparative Analysis: HPLC as the Method of Choice
Reversed-phase HPLC (RP-HPLC) is exceptionally well-suited for analyzing brominated aromatic sulfonamides.[5][6] The method separates compounds based on their hydrophobicity, allowing the main compound to be resolved from potential process-related impurities, such as starting materials, byproducts, or degradation products.
A typical impurity profile for this compound could include:
-
Starting Materials: e.g., 2-methoxybenzenesulfonamide.
-
Over-brominated Species: e.g., dibromo-N,N-diethyl-2-methoxybenzenesulfonamide.
-
Hydrolysis Products: e.g., 5-bromo-2-methoxybenzenesulfonic acid.
The performance of an optimized RP-HPLC method is compared with other common analytical techniques below.
Quantitative Data Summary
While specific experimental data for this compound is not publicly available, the following table presents representative data from a hypothetical, optimized HPLC analysis, based on typical performance characteristics observed for similar sulfonamides.[7][8][9]
| Parameter | HPLC Method | Alternative Method: qNMR | Alternative Method: GC-MS |
| Analyte | This compound | This compound | This compound |
| Principle | Chromatographic Separation | Nuclear Magnetic Resonance | Gas Chromatography Separation |
| Typical Purity (%) | 99.5% (by area normalization) | 99.2% (absolute purity) | Not ideal; potential for thermal degradation |
| Limit of Detection (LOD) | ~0.01% | ~0.1% | ~0.05% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.3% | ~0.15% |
| Precision (%RSD) | < 1.0% | < 1.5% | < 5.0% |
| Primary Use Case | Routine QC, impurity profiling, stability testing | Absolute purity determination, structural elucidation | Volatile impurity analysis |
Detailed Experimental Protocol: RP-HPLC
This protocol describes a robust method for the purity determination of this compound.
1. Instrumentation & Consumables
-
HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.[8]
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
2. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm (based on typical sulfonamide absorbance).[7][8]
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 20.0 80 25.0 80 25.1 40 | 30.0 | 40 |
3. Sample Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve in 100 mL of diluent to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the analysis sample in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.
4. Data Analysis
-
Identify the peak for this compound by comparing its retention time with that of the reference standard.
-
Calculate the purity using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Workflow and Process Visualization
The following diagram illustrates the logical workflow for the HPLC purity analysis.
Caption: Experimental workflow for HPLC purity analysis of the target compound.
Comparison with Alternative Methods
While HPLC is the preferred method, other techniques can provide complementary or orthogonal data.
-
Quantitative Nuclear Magnetic Resonance (qNMR): This technique provides an absolute measure of purity without the need for a specific reference standard of the analyte. It is highly accurate and can offer structural information. However, qNMR is less sensitive than HPLC and requires a pure, soluble internal standard, making it more suitable for the certification of reference materials than for routine quality control.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities. For this compound, which has a relatively high boiling point, there is a risk of thermal degradation in the GC inlet. Therefore, GC-MS is not the primary choice for purity assay but can be valuable for analyzing specific volatile impurities if required.
-
Thin-Layer Chromatography (TLC): TLC is a rapid, low-cost qualitative technique used for monitoring reaction progress or for quick identity checks. It lacks the resolution and quantitative accuracy of HPLC and is therefore unsuitable for a formal purity analysis in a regulated environment.
Conclusion
For the routine purity analysis of this compound, reversed-phase HPLC with UV detection offers the optimal balance of sensitivity, resolution, and quantitative accuracy. The method is robust, reproducible, and capable of separating the main component from its likely process-related impurities. While techniques like qNMR can provide valuable orthogonal data for absolute purity determination, HPLC remains the industry standard for quality control in the development and manufacturing of pharmaceutical intermediates.
References
- 1. N,n-diethyl 5-bromo-2-methoxybenzenesulfonamide - Cas No: 428471-30-1 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 2. chemigran.com [chemigran.com]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. Bromination from the Macroscopic Level to the Tracer Radiochemical Level: 76Br Radiolabeling of Aromatic Compounds via Electrophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pp.bme.hu [pp.bme.hu]
- 7. imeko.info [imeko.info]
- 8. researchgate.net [researchgate.net]
- 9. nanobioletters.com [nanobioletters.com]
- 10. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
A Comparative Guide to the Structural Confirmation of 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide: X-ray Crystallography vs. Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's three-dimensional structure is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of X-ray crystallography and alternative spectroscopic methods for the structural elucidation of the novel compound 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide.
This document presents a head-to-head comparison of the data obtained from single-crystal X-ray diffraction with that from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Detailed experimental protocols for each technique are provided to allow for replication and methodological assessment.
At a Glance: Structure Confirmation Techniques
The following table summarizes the key quantitative data and qualitative information obtained from each analytical method for this compound.
| Parameter | X-ray Crystallography (Predicted) | ¹H NMR Spectroscopy (Predicted) | ¹³C NMR Spectroscopy (Predicted) | Mass Spectrometry (Predicted) | IR Spectroscopy (Predicted) |
| Molecular Formula | C₁₁H₁₆BrNO₃S | Inferred from integration and correlation | Inferred from chemical shifts | C₁₁H₁₆BrNO₃S | Inferred from functional group analysis |
| Molecular Weight | 322.22 g/mol | - | - | 322.0296 (M+H)⁺, 324.0275 (M+2+H)⁺ | - |
| Crystal System | Monoclinic (example) | - | - | - | - |
| Space Group | P2₁/c (example) | - | - | - | - |
| Unit Cell Dimensions | a = 10.1 Å, b = 15.2 Å, c = 9.8 Å, β = 95° (example) | - | - | - | - |
| Key ¹H Signals (ppm) | - | ~7.8 (d), ~7.5 (dd), ~7.0 (d), ~3.9 (s), ~3.4 (q), ~1.2 (t) | - | - | - |
| Key ¹³C Signals (ppm) | - | - | ~155, ~138, ~135, ~120, ~118, ~115, ~56, ~43, ~14 | - | - |
| Key MS Fragments (m/z) | - | - | - | 258/260 ([M-SO₂]⁺), 243/245 ([M-SO₂-CH₃]⁺), 184/186 ([M-SO₂-N(Et)₂]⁺) | - |
| Key IR Absorptions (cm⁻¹) | - | - | - | - | ~2975 (C-H), ~1340 (S=O asym), ~1160 (S=O sym), ~1250 (C-O), ~560 (C-Br) |
Visualizing the Workflow: A Comparative Overview
The following diagram illustrates the general workflow for structure confirmation, highlighting the distinct pathways for X-ray crystallography and spectroscopic techniques.
Caption: A flowchart comparing the structure confirmation process.
In-Depth Analysis: Experimental Protocols and Data Interpretation
I. X-ray Crystallography: The Gold Standard
X-ray crystallography provides direct and unambiguous evidence of the three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure for this compound is currently in the public domain, the following protocol outlines the necessary steps to obtain one.
Experimental Protocol:
-
Synthesis and Purification: The target compound, this compound, is synthesized from 5-bromo-2-methoxybenzenesulfonyl chloride and diethylamine. The crude product is purified by column chromatography on silica gel.
-
Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen (typically 100 K). X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson synthesis and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.
Predicted Crystallographic Data:
Based on analogous structures, the following crystallographic parameters are anticipated for this compound:
| Parameter | Predicted Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.0 - 11.0 |
| b (Å) | 15.0 - 16.0 |
| c (Å) | 9.5 - 10.5 |
| β (°) | 93 - 97 |
| V (ų) | 1500 - 1700 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.5 - 1.6 |
II. A Multi-faceted Approach: Spectroscopic Techniques
Spectroscopic methods provide a wealth of information about the connectivity, functional groups, and molecular formula of a compound. While indirect, the combination of these techniques offers a powerful and often more rapid means of structure confirmation.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful spectroscopic technique for elucidating the structure of organic molecules in solution.
Experimental Protocol:
-
¹H and ¹³C NMR: A sample of the compound (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Spectra are recorded on a 400 MHz or 500 MHz spectrometer.
-
2D NMR (HSQC and HMBC): For more complex structural assignments, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are performed. These experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively.
Predicted NMR Data (in CDCl₃):
-
¹H NMR:
-
Aromatic Protons: Three signals are expected in the aromatic region (δ 7.0-8.0 ppm). A doublet around 7.8 ppm (H-6), a doublet of doublets around 7.5 ppm (H-4), and a doublet around 7.0 ppm (H-3).
-
Methoxy Group: A singlet at approximately 3.9 ppm integrating to three protons.
-
Ethyl Groups: A quartet around 3.4 ppm (2H, -NCH₂CH₃) and a triplet around 1.2 ppm (3H, -NCH₂CH₃).
-
-
¹³C NMR:
-
Aromatic Carbons: Six signals are expected between 115 and 155 ppm.
-
Methoxy Carbon: A signal around 56 ppm.
-
Ethyl Carbons: Signals around 43 ppm (-NCH₂) and 14 ppm (-CH₃).
-
The following diagram illustrates the key predicted HMBC correlations that would confirm the connectivity of the molecule.
Caption: Key long-range proton-carbon correlations.
B. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.
Experimental Protocol:
High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent (e.g., acetonitrile/water) and infused into the ion source.
Predicted Mass Spectrometry Data:
-
Molecular Ion: The protonated molecule [M+H]⁺ is expected to show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of approximately equal intensity at m/z 322.0296 and 324.0275.
-
Key Fragments: Common fragmentation pathways for aromatic sulfonamides include the loss of sulfur dioxide (SO₂). Therefore, fragment ions at m/z 258/260 ([M-SO₂]⁺) are anticipated. Further fragmentation of the ethyl groups and the aromatic ring would also be observed.
C. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol:
The IR spectrum is recorded on a Fourier-transform infrared (FT-IR) spectrometer using a potassium bromide (KBr) pellet or an attenuated total reflectance (ATR) accessory.
Predicted Infrared Spectroscopy Data:
| Wavenumber (cm⁻¹) | Assignment |
| ~2975 | C-H stretching (aliphatic) |
| ~1580, 1470 | C=C stretching (aromatic) |
| ~1340 | Asymmetric S=O stretching |
| ~1160 | Symmetric S=O stretching |
| ~1250 | C-O stretching (aryl ether) |
| ~1020 | S-N stretching |
| ~560 | C-Br stretching |
Conclusion
Both X-ray crystallography and a combination of spectroscopic techniques can be employed for the definitive structure confirmation of this compound. X-ray crystallography offers the advantage of providing an unambiguous three-dimensional structure in the solid state. However, it is contingent on the ability to grow high-quality single crystals, which can be a time-consuming and challenging step.
Spectroscopic methods, particularly a full suite of NMR experiments (¹H, ¹³C, HSQC, HMBC) in conjunction with high-resolution mass spectrometry and IR spectroscopy, provide a powerful and often more rapid alternative for structure elucidation in solution. The convergence of data from these independent techniques can lead to a highly confident structural assignment. For drug development professionals, where understanding the behavior of a molecule in a biological (solution) environment is paramount, spectroscopic data is indispensable. Ultimately, the choice of methodology will depend on the specific research question, available resources, and the physical properties of the compound . For complete and unequivocal characterization, a combination of both X-ray crystallography and comprehensive spectroscopic analysis is the most rigorous approach.
A Comparative Guide to the Spectroscopic Properties of 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide and its pertinent analogs: the non-halogenated parent compound, N,N-diethyl-2-methoxybenzenesulfonamide, and its 5-chloro counterpart, 5-chloro-N,N-diethyl-2-methoxybenzenesulfonamide. Due to the limited availability of complete public datasets for these specific compounds, this guide will focus on predicted spectroscopic data derived from established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This comparative approach will highlight the influence of halogen substituents on the spectroscopic signatures of these molecules, providing a valuable resource for characterization and quality control.
Predicted Spectroscopic Data Comparison
The introduction of a halogen atom at the 5-position of the benzenesulfonamide ring is expected to induce noticeable changes in the spectroscopic data. These changes, primarily driven by the electronegativity and mass of the halogen, can be predicted and used for structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectra are expected to show distinct patterns for the aromatic protons, the ethyl groups of the sulfonamide, and the methoxy group. The chemical shifts of the aromatic protons are particularly sensitive to the nature of the substituent at the 5-position.
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Integration | Assignment |
| This compound | ~7.8 (d) | Doublet | 1H | H-6 (ortho to SO₂NH) |
| ~7.5 (dd) | Doublet of Doublets | 1H | H-4 (meta to SO₂NH) | |
| ~7.0 (d) | Doublet | 1H | H-3 (ortho to OCH₃) | |
| ~3.9 (s) | Singlet | 3H | OCH₃ | |
| ~3.4 (q) | Quartet | 4H | N-(CH₂CH₃)₂ | |
| ~1.2 (t) | Triplet | 6H | N-(CH₂CH₃)₂ | |
| N,N-diethyl-2-methoxybenzenesulfonamide | ~7.7 (dd) | Doublet of Doublets | 1H | H-6 (ortho to SO₂NH) |
| ~7.4 (td) | Triplet of Doublets | 1H | H-4 (meta to SO₂NH) | |
| ~7.0 (t) | Triplet | 1H | H-5 (meta to SO₂NH) | |
| ~6.9 (d) | Doublet | 1H | H-3 (ortho to OCH₃) | |
| ~3.8 (s) | Singlet | 3H | OCH₃ | |
| ~3.3 (q) | Quartet | 4H | N-(CH₂CH₃)₂ | |
| ~1.1 (t) | Triplet | 6H | N-(CH₂CH₃)₂ | |
| 5-chloro-N,N-diethyl-2-methoxybenzenesulfonamide | ~7.7 (d) | Doublet | 1H | H-6 (ortho to SO₂NH) |
| ~7.4 (dd) | Doublet of Doublets | 1H | H-4 (meta to SO₂NH) | |
| ~6.9 (d) | Doublet | 1H | H-3 (ortho to OCH₃) | |
| ~3.9 (s) | Singlet | 3H | OCH₃ | |
| ~3.4 (q) | Quartet | 4H | N-(CH₂CH₃)₂ | |
| ~1.2 (t) | Triplet | 6H | N-(CH₂CH₃)₂ |
Rationale for Predictions: The electron-withdrawing nature of the bromine and chlorine atoms is expected to deshield the aromatic protons, causing a downfield shift compared to the unsubstituted analog. The coupling patterns will be influenced by the relative positions of the protons.
¹³C NMR Spectroscopy
The carbon NMR spectra will reflect the electronic environment of each carbon atom. The carbon attached to the halogen (C-5) and the surrounding carbons will show the most significant shifts.
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Predicted Chemical Shift (δ) ppm | Assignment |
| This compound | ~155, ~135, ~133, ~128, ~120, ~115, ~56, ~42, ~14 | Aromatic C, OCH₃, N-CH₂, CH₃ |
| N,N-diethyl-2-methoxybenzenesulfonamide | ~156, ~132, ~130, ~125, ~120, ~112, ~55, ~42, ~14 | Aromatic C, OCH₃, N-CH₂, CH₃ |
| 5-chloro-N,N-diethyl-2-methoxybenzenesulfonamide | ~155, ~134, ~132, ~128, ~126, ~114, ~56, ~42, ~14 | Aromatic C, OCH₃, N-CH₂, CH₃ |
Rationale for Predictions: The carbon directly bonded to the electronegative halogen (C-5) will be deshielded (downfield shift). The "heavy atom effect" of bromine might lead to a more pronounced upfield shift for C-5 compared to the chloro-substituted analog.[1]
Infrared (IR) Spectroscopy
The IR spectra will be dominated by the characteristic vibrational frequencies of the sulfonyl (S=O), C-N, C-O, and aromatic C-H bonds.
Table 3: Predicted Key Infrared (IR) Absorption Bands
| Compound | Predicted Wavenumber (cm⁻¹) | Assignment |
| All Compounds | ~1340 & ~1160 | S=O asymmetric & symmetric stretch |
| ~3100-3000 | Aromatic C-H stretch | |
| ~2980-2850 | Aliphatic C-H stretch | |
| ~1250 | Aryl-O stretch | |
| This compound | ~600-500 | C-Br stretch |
| 5-chloro-N,N-diethyl-2-methoxybenzenesulfonamide | ~800-600 | C-Cl stretch |
Rationale for Predictions: The strong absorptions for the S=O stretching vibrations are characteristic of sulfonamides.[2] The C-halogen stretching frequencies are expected in the fingerprint region and can help differentiate the halogenated analogs.
Mass Spectrometry
The mass spectra will show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine will be evident from the isotopic pattern of the molecular ion.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| Compound | Predicted [M]⁺ (m/z) | Key Fragmentation Pathways |
| This compound | 321/323 (1:1 ratio) | Loss of SO₂ (-64), cleavage of the S-N bond, loss of an ethyl group (-29), and fragmentation of the aromatic ring. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) will result in two molecular ion peaks of nearly equal intensity separated by 2 m/z units. |
| N,N-diethyl-2-methoxybenzenesulfonamide | 243 | Loss of SO₂ (-64), cleavage of the S-N bond, and loss of an ethyl group (-29). |
| 5-chloro-N,N-diethyl-2-methoxybenzenesulfonamide | 277/279 (3:1 ratio) | Loss of SO₂ (-64), cleavage of the S-N bond, loss of an ethyl group (-29), and fragmentation of the aromatic ring. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will result in two molecular ion peaks with an approximate 3:1 intensity ratio, separated by 2 m/z units. The fragmentation of aromatic sulfonamides can involve the elimination of SO₂ via a rearrangement.[3] The cleavage of the S-N bond is also a common fragmentation pathway for sulfonamides.[4][5] |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for the compounds discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). For ¹³C NMR, a higher concentration of 20-50 mg in 0.6 mL of CDCl₃ is recommended.[6]
-
Instrumentation : Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition Parameters :
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.[7]
-
-
¹³C NMR Acquisition Parameters :
-
Pulse Program: Standard proton-decoupled experiment.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.[7]
-
-
Data Processing : Process the acquired Free Induction Decay (FID) with a Fourier transform. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.[8]
-
Instrumentation : Use a standard FT-IR spectrometer.
-
Data Acquisition :
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the beam path and collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
-
Spectral Range : Typically scan from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation : Dissolve a small amount of the compound (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile. Further dilute the sample to a final concentration of about 1-10 µg/mL.[9]
-
Instrumentation : A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.
-
Data Acquisition :
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
-
Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Pay close attention to the isotopic patterns for the halogenated compounds.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
References
- 1. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
A Comparative Guide to the Efficacy of Brominating Agents for 2-Methoxybenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a bromine atom into the aromatic core of 2-methoxybenzenesulfonamide is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The choice of the brominating agent is paramount, directly influencing the reaction's yield, regioselectivity, and overall efficiency. This guide provides an objective comparison of common brominating agents for the electrophilic aromatic bromination of activated and deactivated benzene rings, using anisole (methoxybenzene) as a primary model due to its structural similarity to the target molecule's activated ring system. The influence of the sulfonamide substituent on the reaction outcome is also critically discussed.
Executive Summary of Brominating Agent Performance
The efficacy of different brominating agents is summarized below, with anisole serving as the reference substrate. The data highlights the trade-offs between reactivity, selectivity, and handling safety.
| Brominating Agent | Abbreviation | Typical Yield (Anisole) | Regioselectivity (Anisole, para:ortho) | Key Advantages | Key Disadvantages |
| Bromine | Br₂ | ~90%[1] | 9:1[1] | High reactivity, low cost. | Highly corrosive, toxic, and difficult to handle.[2] |
| N-Bromosuccinimide | NBS | High (e.g., 95% for 4-methyl-3-nitroanisole)[3] | Highly para-selective | Solid, easier and safer to handle than Br₂, good for selective brominations. | Can be less reactive than Br₂. |
| Dibromoisocyanuric Acid | DBI | High (e.g., 70% for 2,6-dinitrotoluene) | Not specified | Powerful agent capable of brominating deactivated rings.[4] | Less common than NBS or Br₂. |
| Ammonium Bromide / Hydrogen Peroxide | NH₄Br / H₂O₂ | Good to excellent | Highly para-selective | In situ generation of bromine, environmentally safer. | Requires an oxidizing agent. |
Directing Effects and Regioselectivity for 2-Methoxybenzenesulfonamide
The regiochemical outcome of the bromination of 2-methoxybenzenesulfonamide is governed by the interplay of the directing effects of the methoxy (-OCH₃) and sulfonamide (-SO₂NH₂) groups.
-
Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance.[5][6] This effect increases the nucleophilicity of the positions ortho and para to the methoxy group, making them more susceptible to electrophilic attack.
-
Sulfonamide Group (-SO₂NH₂): This is a deactivating, meta-directing group. It withdraws electron density from the aromatic ring through its inductive effect, making the ring less reactive towards electrophiles.
In 2-methoxybenzenesulfonamide, these two groups are in an ortho relationship. The powerful activating and ortho, para-directing effect of the methoxy group will dominate the reaction. Therefore, the incoming electrophile (bromine) is expected to substitute at the positions ortho and para to the methoxy group. However, the position between the two substituents is sterically hindered. The sulfonamide group will direct meta to itself, which also corresponds to the positions ortho and para to the methoxy group. The primary products are therefore expected to be 4-bromo-2-methoxybenzenesulfonamide and 6-bromo-2-methoxybenzenesulfonamide. The para-substituted product (4-bromo) is likely to be the major isomer due to reduced steric hindrance compared to the ortho position.
Figure 1. Logical relationship of directing effects on the bromination of 2-methoxybenzenesulfonamide.
Experimental Protocols
Detailed methodologies for the bromination of anisole, which can be adapted for 2-methoxybenzenesulfonamide, are provided below.
Protocol 1: Bromination using Bromine in Acetic Acid
This protocol describes a standard method for the bromination of an activated aromatic ring.[2]
Materials:
-
Anisole (or 2-methoxybenzenesulfonamide)
-
Glacial Acetic Acid
-
Bromine
-
Saturated sodium bisulfite solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the substrate (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a stir bar.
-
Cool the flask in an ice bath.
-
In a dropping funnel, prepare a solution of bromine (1 equivalent) in glacial acetic acid.
-
Add the bromine solution dropwise to the stirred substrate solution over 15-30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour or until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into cold water.
-
Add saturated sodium bisulfite solution dropwise until the orange color of excess bromine is discharged.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Protocol 2: Bromination using N-Bromosuccinimide (NBS) in Acetonitrile
This method offers a milder and more selective alternative to using molecular bromine.
Materials:
-
Anisole (or 2-methoxybenzenesulfonamide)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
Procedure:
-
In a round-bottom flask, dissolve the substrate (1 equivalent) in acetonitrile.
-
Add N-bromosuccinimide (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, remove the acetonitrile under reduced pressure.
-
The crude product can then be purified by column chromatography.
Protocol 3: Bromination using Dibromoisocyanuric Acid (DBI)
This protocol is particularly useful for less reactive, deactivated aromatic rings and can be adapted for substrates that are sluggish to react with NBS.
Materials:
-
Substrate (e.g., a deactivated aromatic compound)
-
Dibromoisocyanuric acid (DBI)
-
Concentrated Sulfuric Acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the substrate in concentrated sulfuric acid in a round-bottom flask.
-
Add dibromoisocyanuric acid to the solution and stir at room temperature.
-
Monitor the reaction by UPLC or TLC.
-
Once the reaction is complete, pour the solution into iced water.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure and purify the residue by silica gel column chromatography.
Figure 2. Experimental workflows for different bromination protocols.
Conclusion
The choice of brominating agent for 2-methoxybenzenesulfonamide requires careful consideration of the desired outcome and practical laboratory constraints. For high yields and good para-selectivity with a readily available and inexpensive reagent, molecular bromine is a strong candidate, though safety precautions are essential. N-Bromosuccinimide offers a safer and often more selective alternative, particularly for minimizing over-bromination. For substrates that prove to be unreactive towards NBS due to the deactivating effect of the sulfonamide group, the more powerful dibromoisocyanuric acid should be considered. Finally, the in situ generation of bromine using ammonium bromide and hydrogen peroxide presents a greener and safer approach that can also provide high yields and selectivity. Researchers should select the agent and protocol that best balances reactivity, selectivity, safety, and environmental considerations for their specific synthetic goals.
References
- 1. How anisole reacts with bromine in presence of ethanoic class 12 chemistry CBSE [vedantu.com]
- 2. benchchem.com [benchchem.com]
- 3. brainly.com [brainly.com]
- 4. One of the most powerful brominating agents,overview and reaction mechanisms of dibromoisocyanuric acid (DBI):N-bromo compounds (11):Discussion series on bromination/iodination reactions 11 – Chemia [chemia.manac-inc.co.jp]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. youtube.com [youtube.com]
Comparative Guide to the Cross-Reactivity of Benzenesulfonamide Derivatives in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzenesulfonamides are a versatile class of organic compounds that form the structural basis for a wide array of therapeutic agents. The archetypal structure, a benzene ring linked to a sulfonamide group, has been extensively modified to generate compounds with diverse pharmacological activities. While often designed for a specific biological target, the potential for cross-reactivity with other proteins and enzymes is a critical consideration in drug development. This guide provides a comparative overview of the biological activities and cross-reactivity profiles of various benzenesulfonamide derivatives, with a focus on key enzyme families and cellular processes. The compound 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide serves as a reference structure for considering potential biological effects based on the activities of structurally related molecules.
Potential Biological Targets of Benzenesulfonamide Derivatives
The sulfonamide moiety is a key pharmacophore that can interact with a variety of biological targets, often by acting as a zinc-binding group in metalloenzymes.[1] The diverse biological activities of benzenesulfonamide derivatives stem from their ability to inhibit a range of enzymes and modulate cellular signaling pathways.
Key biological targets include:
-
Carbonic Anhydrases (CAs): Benzenesulfonamides are potent inhibitors of these zinc-containing enzymes, which are involved in pH regulation and other physiological processes.[2] Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and cancer.[3]
-
Kinases: Several benzenesulfonamide derivatives have been shown to inhibit protein kinases, which are crucial regulators of cell signaling.[4][5] Dysregulation of kinase activity is a hallmark of cancer, making them important oncology targets.[4]
-
Cyclooxygenases (COX): The benzenesulfonamide group is a key feature of selective COX-2 inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs).[6][7]
-
Other Enzymes: This structural class has also been found to inhibit other enzymes such as acetylcholinesterase, α-glycosidase, glutathione S-transferase, and 12-lipoxygenase.[8][9]
Comparative Analysis of Biological Activity
The following tables summarize the inhibitory activities and cytotoxic effects of various benzenesulfonamide derivatives against different biological targets and cell lines. This data highlights the potential for both on-target efficacy and off-target cross-reactivity within this chemical class.
Carbonic Anhydrase Inhibition
Benzenesulfonamides are well-known for their potent inhibition of various carbonic anhydrase isoforms. The selectivity for different isoforms is highly dependent on the substitution pattern on the benzene ring and the sulfonamide nitrogen.
| Compound/Derivative Class | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity Profile |
| Ureido-substituted benzenesulfonamides | - | 960 | 45 | 4 | Selective for hCA IX and XII over hCA II.[3] |
| Benzenesulfonamides with tail approach | - | - | - | - | Tail groups modulate CA isoform specificity.[10] |
| para- and meta-benzenesulfonamides | Nanomolar | Nanomolar | - | - | Showed strong inhibition of V. cholerae α-CA.[11] |
| Ureidobenzenesulfonamides | - | - | High Selectivity | 1.0 | Exceptionally potent and selective for hCA XII.[12] |
| Thiazolone-based benzenesulfonamides | - | - | 25.04 (Compound I) | 3.94 (Compound I) | Potent and selective inhibition of tumor-associated isoforms.[13] |
| Benzylaminoethyureido-Tailed Benzenesulfonamides | 250 (AAZ) | 2.8 - 564.9 | 20.3 - 4210 | 7.2 - >10000 | Varied potency and selectivity across isoforms.[13] |
| Click Chemistry Derived Benzenesulfonamides | 41.5 - 1500 | 30.1 - 755 | 1.5 - 38.9 | 0.8 - 12.4 | Potent inhibitors of tumor-associated isoforms.[14] |
| Phthalimide-capped benzenesulfonamides | 28.5 | 2.2 | - | - | Potent inhibitor of hCA I and II, with 14-fold selectivity for hCA II.[15] |
hCA = human Carbonic Anhydrase; Ki = Inhibition constant; AAZ = Acetazolamide (a standard CA inhibitor).[13]
Kinase Inhibition
The benzenesulfonamide scaffold has been utilized in the development of inhibitors for various protein kinases, playing a role in cancer therapy.
| Compound/Derivative Class | Target Kinase(s) | IC50 (µM) | Biological Context |
| Benzenesulfonamide analog (AL106) | TrkA | 58.6 | Glioblastoma (GBM)[4][16] |
| Benzenesulfonamide derivative (9) | CaMKII | 0.79 | Antiviral (Dengue and Zika)[5] |
| Propynyl-substituted benzenesulfonamides | PI3K/mTOR | Dual inhibitors | Hepatocellular Carcinoma[15] |
IC50 = Half-maximal inhibitory concentration; TrkA = Tropomyosin receptor kinase A; CaMKII = Calcium/calmodulin-dependent protein kinase II; PI3K = Phosphoinositide 3-kinase; mTOR = Mammalian target of rapamycin.
Cyclooxygenase (COX) Inhibition
Certain benzenesulfonamide derivatives are designed as selective inhibitors of COX-2 for anti-inflammatory effects with reduced gastrointestinal side effects compared to non-selective NSAIDs.
| Compound/Derivative | COX-1 (IC50, µM) | COX-2 (IC50, µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib (Reference) | 14.7 | 0.05 | 294 |
| Compound 6b | 13.16 | 0.04 | 329 |
| Compound 6j | 12.5 | 0.04 | 312.5 |
| Compound 20 (LA2135) | 85.13 | 0.74 | 114.5 |
Data from studies on novel benzenesulfonamide-based COX-2 inhibitors.[6][7]
Cytotoxicity in Cancer Cell Lines
The cytotoxic effects of benzenesulfonamide derivatives are often evaluated against a panel of cancer cell lines to assess their potential as anticancer agents.
| Compound/Derivative Class | Cell Line | Cancer Type | IC50 (µM) |
| Thiazolone-based benzenesulfonamides (4b, 4c, 4e, 4g) | MDA-MB-231 | Breast Cancer | 3.58 - 14.6 |
| MCF-7 | Breast Cancer | 2.55 - 9.63 | |
| Imidazole-bearing benzenesulfonamides (Compound 23) | MDA-MB-231 | Breast Cancer | 20.5 |
| IGR39 | Melanoma | 27.8 | |
| Benzenesulfonamide derivatives (4a-g, 5a-g) | A549 | Lung Cancer | 1.98 - 8.48 |
| HeLa | Cervical Cancer | 1.99 - 9.12 | |
| MCF-7 | Breast Cancer | 2.32 - 7.82 | |
| DU-145 | Prostate Cancer | 3.52 - 9.12 | |
| Novel sulfonamide derivatives | MDA-MB-468 | Breast Cancer | < 30 |
| MCF-7 | Breast Cancer | < 128 | |
| HeLa | Cervical Cancer | < 360 |
Data from various studies evaluating the anticancer activity of benzenesulfonamide derivatives.[13][17][18][19]
Signaling Pathway Visualization
The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer and is a target for some benzenesulfonamide derivatives. The following diagram illustrates the key components and interactions within this pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the biological activity and cross-reactivity of benzenesulfonamide derivatives.
In Vitro Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of carbonic anhydrase activity by monitoring the hydrolysis of a substrate.[4]
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
4-Nitrophenyl acetate (NPA) as the substrate
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4)
-
Test compounds (benzenesulfonamide derivatives) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a fixed amount of the CA enzyme to each well of the microplate.
-
Add the diluted test compounds to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a solution of NPA to each well.
-
Immediately measure the absorbance at 400 nm at regular intervals to monitor the formation of 4-nitrophenolate.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration. The Ki value can be subsequently calculated using the Cheng-Prusoff equation.
Cellular Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase within a cellular context.[20]
Materials:
-
Cell line overexpressing the target kinase
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Lysis buffer
-
Primary antibodies specific for the phosphorylated and total forms of the kinase substrate
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP)
-
Western blot equipment and reagents
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE to separate the proteins by size.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Develop the blot to visualize the bands corresponding to the phosphorylated substrate.
-
Strip the membrane and re-probe with an antibody against the total substrate as a loading control.
-
Quantify the band intensities to determine the extent of kinase inhibition at each compound concentration and calculate the IC50 value.
Human Whole Blood COX-2 Inhibition Assay
This ex vivo assay measures the selective inhibition of COX-2 in a physiologically relevant matrix.[18]
Materials:
-
Freshly drawn human whole blood
-
Lipopolysaccharide (LPS) to induce COX-2 expression
-
Test compounds dissolved in DMSO
-
Prostaglandin E2 (PGE2) immunoassay kit
Procedure:
-
Aliquot whole blood into tubes.
-
Add various concentrations of the test compounds to the blood samples and pre-incubate.
-
Add LPS to all tubes (except the negative control) to induce COX-2 expression and incubate for 24 hours at 37°C.
-
Centrifuge the blood samples to separate the plasma.
-
Measure the concentration of PGE2 in the plasma using a competitive immunoassay kit.
-
Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value for COX-2 inhibition. A parallel assay measuring thromboxane B2 (TXB2) production in clotted blood can be used to determine COX-1 inhibition and assess selectivity.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][5][11][12]
Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Conclusion
The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, giving rise to compounds with a wide spectrum of biological activities. The data presented in this guide demonstrate that derivatives of this class can potently and often selectively inhibit key enzymes such as carbonic anhydrases, kinases, and cyclooxygenases. This inherent polypharmacology underscores the importance of comprehensive cross-reactivity profiling in the development of benzenesulfonamide-based drug candidates. While this compound has not been extensively studied, the information compiled here on structurally related compounds provides a valuable framework for predicting its potential biological targets and off-target effects. Researchers and drug development professionals should consider a broad panel of in vitro assays, such as those described in this guide, to fully characterize the selectivity profile of any new benzenesulfonamide derivative to ensure both efficacy and safety.
References
- 1. Screening of benzenesulfonamide in combination with chemically diverse fragments against carbonic anhydrase by differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. confluencediscovery.com [confluencediscovery.com]
- 20. 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide with Known Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the hypothetical inhibitory performance of 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide against established carbonic anhydrase (CA) inhibitors. Due to the absence of direct experimental data for this compound, this document serves as a framework for researchers looking to evaluate its potential as a carbonic anhydrase inhibitor. The comparison is based on the structural similarity of its benzenesulfonamide core to known inhibitors of this enzyme class.
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.
Comparative Analysis of Inhibitory Potency
The inhibitory potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50) or its binding affinity (Ki). The table below summarizes the reported inhibitory activities of three well-characterized carbonic anhydrase inhibitors—Acetazolamide, Dorzolamide, and Brinzolamide—against several key human (hCA) isoforms. These values provide a benchmark for the anticipated performance of novel sulfonamide-based inhibitors like this compound.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IV (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Acetazolamide | 250[1] | 12[1][2][3] | 74[2][3] | 25[1] | 5.7[1] |
| Dorzolamide | 600 (IC50)[4][5] | 1.9[6] | 31[6] | - | - |
| Brinzolamide | ~1365 (IC50)[7] | 3.19 (IC50)[6][8][9][10] | 45.3 (IC50)[7] | - | - |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
Lower Ki and IC50 values indicate stronger inhibition.
Mechanism of Action: A Shared Pathwa
The primary mechanism of action for sulfonamide-based carbonic anhydrase inhibitors involves the binding of the sulfonamide moiety to the zinc ion within the enzyme's active site. This interaction displaces a water molecule or hydroxide ion that is crucial for the catalytic cycle, thereby inhibiting the enzyme's function. It is hypothesized that this compound would follow a similar mechanism.
Experimental Protocols
To empirically determine the inhibitory activity of this compound and enable a direct comparison with known inhibitors, the following experimental protocol for an in vitro carbonic anhydrase inhibition assay is recommended.
Objective: To determine the IC50 value of a test compound against a specific carbonic anhydrase isoform.
Principle: This assay is based on the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of a substrate like p-nitrophenyl acetate (p-NPA) to a colored product, p-nitrophenol. The rate of product formation is monitored spectrophotometrically.
Materials:
-
Purified human carbonic anhydrase isoenzyme (e.g., hCA II)
-
Test compound (this compound)
-
Known inhibitor (e.g., Acetazolamide) as a positive control
-
p-Nitrophenyl acetate (p-NPA) as the substrate
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4)
-
DMSO for dissolving compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound and the positive control in DMSO. Create a series of dilutions of each compound.
-
Enzyme Preparation: Dilute the purified carbonic anhydrase isoenzyme to the desired concentration in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and the diluted test compound or control. Include wells with the enzyme and DMSO as a no-inhibition control, and wells with buffer and substrate as a blank.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate (p-NPA) to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 400 nm) in kinetic mode at regular intervals for a set duration.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Conclusion
While direct experimental data for this compound is not yet available, its chemical structure strongly suggests potential activity as a carbonic anhydrase inhibitor. The data and protocols presented in this guide offer a framework for researchers to systematically evaluate this compound. By performing head-to-head comparisons with established inhibitors like Acetazolamide, Dorzolamide, and Brinzolamide, the potency and isoform selectivity of this compound can be thoroughly characterized, elucidating its potential for future drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. apexbt.com [apexbt.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. medchemexpress.com [medchemexpress.com]
Introduction
Benzenesulfonamide derivatives have emerged as a significant class of small molecules with potent antitumor activity. Their mechanism of action is primarily attributed to the inhibition of tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis. These agents typically bind to the colchicine binding site on β-tubulin. This guide assesses the potential selectivity of 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide by comparing the performance of structurally related compounds against their primary target, tubulin, and other potential off-targets.
Data Presentation: Comparative Inhibitory Activity of Benzenesulfonamide Tubulin Inhibitors
The following table summarizes the inhibitory activities of representative benzenesulfonamide compounds against tubulin polymerization and various cancer cell lines. This data, sourced from studies on related molecules, provides an insight into the expected potency of this chemical class.
| Compound ID | Primary Target | Assay Type | IC50 (µM) | Cell Line(s) | Cytotoxicity IC50 (µM) | Reference Compound |
| ABT-751 | Tubulin | Polymerization Inhibition | ~2 | Various | 0.01 - 0.1 | Colchicine |
| Compound 15 | Tubulin | Polymerization Inhibition | 1.1 | KB, MKN45, H460, HT29 | 0.0086 - 0.0108 | - |
| Compound 16 | Tubulin | Polymerization Inhibition | 1.2 | N/A | N/A | - |
| DL14 | Tubulin / STAT3 | Polymerization Inhibition | 0.83 (Tubulin) | A549, MDA-MB-231, HCT-116 | 1.35 - 3.04 | - |
| BA-3b | Tubulin | Polymerization Inhibition | N/A | 7 cancer cell lines | 0.007 - 0.036 | - |
Note: The data presented is for structurally related benzenesulfonamide compounds, not for this compound itself.
Selectivity Profile of Benzenesulfonamide Tubulin Inhibitors
The selectivity of benzenesulfonamide-based tubulin inhibitors is a critical aspect of their therapeutic potential.
-
Against Tubulin Isotypes: Many tubulin inhibitors exhibit varying degrees of selectivity for different tubulin isotypes (e.g., βI, βII, βIII, βIV). Overexpression of certain isotypes, such as βIII-tubulin, has been linked to resistance to taxane-based drugs.[1] Compounds that bind to the colchicine site, as is proposed for the benzenesulfonamide class, may circumvent this resistance mechanism.[1]
-
Against Other Cytoskeletal Proteins: Generally, tubulin inhibitors are highly selective for tubulin over other cytoskeletal proteins like actin. This is due to the unique topology of the drug-binding sites on the tubulin dimer.
-
Against Other Enzymes (Potential Off-Targets): The sulfonamide moiety is a known pharmacophore that can interact with various enzymes, most notably carbonic anhydrases (CAs). While some sulfonamides are designed as potent CA inhibitors, the substitution pattern in the benzenesulfonamide tubulin inhibitors generally does not favor strong binding to the active site of most CA isoforms. However, without direct experimental evidence, off-target inhibition of CAs or other enzymes like kinases remains a possibility and should be assessed experimentally. Some studies have also explored dual-target inhibitors, such as the compound DL14 which inhibits both tubulin and STAT3.[2]
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay is a standard method to determine the inhibitory effect of a compound on tubulin polymerization.
Principle: The polymerization of purified tubulin into microtubules is monitored in real-time using a fluorescent reporter that preferentially binds to polymerized microtubules, leading to an increase in fluorescence intensity. Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Test compound (this compound) and reference inhibitor (e.g., Nocodazole)
-
96-well, black, non-binding microplate
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Preparation of Reagents: Prepare a 2X tubulin stock solution (e.g., 4 mg/mL) in General Tubulin Buffer. Prepare a reaction buffer containing General Tubulin Buffer, 2 mM GTP, and 20% glycerol. Prepare serial dilutions of the test compound and reference inhibitor.
-
Assay Setup: In a pre-warmed (37°C) 96-well plate, add the test compound dilutions, reference inhibitor, and vehicle control.
-
Initiation of Polymerization: To each well, add an equal volume of the cold (4°C) tubulin stock solution containing the fluorescent reporter.
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 450 nm emission for DAPI) every minute for 60-90 minutes.
-
Data Analysis: Plot the fluorescence intensity versus time for each concentration of the test compound. The area under the curve (AUC) or the maximum velocity (Vmax) of polymerization is calculated. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Caption: Workflow for the in vitro tubulin polymerization assay.
Caption: Signaling pathway of tubulin polymerization inhibitors.
References
- 1. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives as small molecule dual-target inhibitors of tubulin and signal transducer and activator of transcription 3 (STAT3) based on ABT-751 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide (CAS No. 428471-30-1). Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance within research and development settings.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with caution in a well-ventilated area, preferably within a chemical fume hood. The toxicological properties of this compound have not been fully investigated, and it may be harmful if ingested or inhaled. It is also known to be an irritant to mucous membranes and the upper respiratory tract.
Personal Protective Equipment (PPE) is mandatory. All personnel handling this chemical for disposal must wear the following:
-
Eye Protection: Protective safety goggles.
-
Hand Protection: Impervious gloves (e.g., heavy rubber).
-
Respiratory Protection: An appropriate respirator should be worn.
-
Protective Clothing: A lab coat and impervious boots are recommended.
A safety shower and eye wash station must be readily available in the immediate work area.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| CAS Number | 428471-30-1 | |
| Appearance | White to off-white crystalline powder | |
| Molecular Formula | C11H16BrNO3S | |
| Known Hazards | Irritant, potentially harmful if ingested or inhaled. | |
| Incompatibilities | Strong oxidizing agents. |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
The proper disposal of this compound requires its classification and handling as a halogenated organic hazardous waste.
Waste Classification and Segregation
-
Identify as Halogenated Organic Waste: Due to the presence of bromine in its molecular structure, this compound must be segregated as a halogenated organic waste.
-
Do Not Mix: Never mix halogenated waste with non-halogenated waste streams.
Waste Collection and Container Management
-
Designated Container: Collect all waste containing this compound in a designated hazardous waste container that is compatible with the chemical. The container should be clearly labeled with "Hazardous Waste," the full chemical name, and the hazard characteristics (e.g., "Irritant").
-
Solid Waste: For solid waste, such as contaminated personal protective equipment (PPE) or absorbent materials from a spill, place it in a sealed bag before depositing it into the designated waste container.
-
Liquid Waste: If the compound is in a solvent, collect the solution in a sealed, labeled container.
-
Keep Container Closed: The waste container must be kept tightly closed except when adding waste.
Spill Management
In the event of a spill, wear the appropriate PPE, including a respirator, impervious boots, and heavy rubber gloves.
-
Small Spills: Carefully sweep up the solid material and place it in a suitable, sealed container for disposal.
-
Large Spills: Shovel the material into appropriate containers for disposal.
-
Prevent Environmental Release: Do not allow the product to enter drains or waterways.
Storage of Waste
-
Storage Location: Store the designated hazardous waste container in a cool, dry, and well-ventilated area.
-
Incompatible Materials: Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.
Final Disposal
-
Licensed Disposal Vendor: The ultimate disposal of this compound waste must be handled by a licensed and qualified hazardous waste disposal company.
-
Approved Disposal Methods: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.
-
Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment.
Personal protective equipment for handling 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide
Personal Protective Equipment (PPE)
It is imperative to use appropriate PPE to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide.
| Protective Equipment | Specifications |
| Eye Protection | Wear tightly fitting safety goggles with side-shields.[1] |
| Hand Protection | Handle with chemical-impermeable gloves that have been inspected prior to use.[1] |
| Body Protection | Wear a lab coat; for larger quantities or risk of splashing, impervious clothing is recommended.[1][2] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[1][2] If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[1] |
Handling and Storage
Proper handling and storage are crucial to maintain the chemical's integrity and prevent accidents.
Handling:
-
Wash hands thoroughly after handling.[3]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Avoid dust formation.[1]
-
Ensure adequate ventilation, preferably working in a chemical fume hood.[1][2]
Storage:
-
Keep container tightly closed in a dry, cool, and well-ventilated place.[3][4]
-
Store locked up.[3]
-
Store away from incompatible materials, such as strong oxidizing agents.[2]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary.
| Emergency Situation | First-Aid Measures |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.[3][4] |
| Skin Contact | Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3] |
| Ingestion | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[3] |
| Spill | Evacuate the area and ensure adequate ventilation.[1] Remove all sources of ignition.[1] Contain the spill and collect it with an absorbent material.[1] Place the collected material into a suitable container for disposal.[1][3] |
Disposal Plan
Treat this compound as potentially hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation :
-
Properly identify and label all waste containing the compound.
-
Segregate this waste from other laboratory waste streams to prevent reactions.[2]
-
-
Containerization :
-
Storage of Waste :
-
Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]
-
-
Final Disposal :
-
Dispose of the contents/container to an approved waste disposal plant.[3] This should be done through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5] Incineration in a chemical incinerator is often the preferred method for such compounds.[5]
-
Experimental Workflow: Safe Handling and Disposal
Caption: Workflow for safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
